molecular formula C4H8OS<br>CH3SCH2CH2CHO<br>C4H8OS B105701 3-(Methylthio)propionaldehyde CAS No. 3268-49-3

3-(Methylthio)propionaldehyde

Cat. No.: B105701
CAS No.: 3268-49-3
M. Wt: 104.17 g/mol
InChI Key: CLUWOWRTHNNBBU-UHFFFAOYSA-N
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Description

Methional is the main sulfur-containing flavor compound in potatoes.>3-(Methylthio)propionaldehyde (methional) is the major product of chemical methionine conversion via Strecker degradation in food.>Natural occurence: Asparagus, baked potato, beer, cheddar cheese, cooked chicken, tomato and pumpkin>Methional is the main sulfur-containing flavor compound in potatoes.>3-(Methylsulfanyl)propanal, also known as this compound or 4-thiapentanal, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-(Methylsulfanyl)propanal exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). 3-(Methylsulfanyl)propanal has been primarily detected in feces. Within the cell, 3-(methylsulfanyl)propanal is primarily located in the cytoplasm. 3-(Methylsulfanyl)propanal exists in all eukaryotes, ranging from yeast to humans. 3-(Methylsulfanyl)propanal can be biosynthesized from propanal. 3-(Methylsulfanyl)propanal is a beef, cooked potato, and creamy tasting compound that can be found in a number of food items such as buffalo currant, lemon, cumin, and red beetroot. This makes 3-(methylsulfanyl)propanal a potential biomarker for the consumption of these food products.>4-thiapentanal appears as a colorless to amber liquid with an extremely foul and persistent odor. Slightly soluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. Moderately toxic. Used as a food additive.>3-methylthiopropanal is an aliphatic sulfide. It has a role as a prostaglandin antagonist. It derives from a propanal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfanylpropanal
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InChI

InChI=1S/C4H8OS/c1-6-4-2-3-5/h3H,2,4H2,1H3
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InChI Key

CLUWOWRTHNNBBU-UHFFFAOYSA-N
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Canonical SMILES

CSCCC=O
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Molecular Formula

C4H8OS, Array
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DSSTOX Substance ID

DTXSID9027528
Record name 3-(Methylthio)propanal
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Molecular Weight

104.17 g/mol
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Physical Description

4-thiapentanal appears as a colorless to amber liquid with an extremely foul and persistent odor. Slightly soluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. Moderately toxic. Used as a food additive., Liquid, Colorless liquid with a pungent odor; [ICSC] Colorless to amber liquid with an extremely bad and persistent odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless to pale yellow liquid; powerful and diffusive onion and meat-like odour; in dilution, more pleasant, less onion-like, remniscient of boullion
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Boiling Point

BP: 62 °C at 11 mm Hg, 165 °C
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Flash Point

142 °F (NFPA, 2010), 142 °F (61 °C) (closed cup), 58-63 °C
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Solubility

In water, 16.3% vol at 25 °C, pH 7, Solubility in water, g/100ml at 37.8 °C: 17.5, insoluble in water; soluble in alcohol, propylene glycol and oil, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

Relative density (water = 1): 1.03, 1.037-1.052
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Vapor Density

Relative vapor density (air = 1): 3.60
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Vapor Pressure

0.75 [mmHg], 0.397 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 100
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Impurities

3-(Methylthio) propionaldehyde is a colorless to light yellow organic liquid with a purity of > 97 % (w/w). Impurities are water (
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Color/Form

Colorless to pale yellow liquid, Colorless to amber liquid

CAS No.

3268-49-3
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Melting Point

-75 °C
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)propionaldehyde: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propionaldehyde, also widely known as methional, is a significant organic compound with the chemical formula CH₃SCH₂CH₂CHO.[1] It is a colorless to pale yellow liquid recognized for its potent and distinctive aroma, often described as similar to cooked potatoes.[1][2][3] This sulfur-containing aldehyde is a key flavor component in a variety of foods, including potato-based snacks, black and green teas, and is a product of the degradation of the amino acid methionine.[1] Beyond its role in food science, this compound serves as an important intermediate in chemical synthesis and exhibits biological activity, including acting as a prostaglandin (B15479496) antagonist.[2][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological pathways.

Chemical Structure and Identification

This compound possesses a simple aliphatic chain with a terminal aldehyde functional group and a thioether (specifically, a methylthio) group at the 3-position.[1] This bifunctional nature dictates its chemical reactivity and physical properties.

Key Identifiers:

  • IUPAC Name: 3-(Methylsulfanyl)propanal[1]

  • Synonyms: Methional, 3-(Methylmercapto)propionaldehyde, 3-(Methylthio)propanal, 4-Thiapentanal[4]

  • CAS Number: 3268-49-3[1]

  • Chemical Formula: C₄H₈OS[1]

  • Molecular Weight: 104.17 g/mol [4]

  • SMILES: CSCCC=O[4]

  • InChI Key: CLUWOWRTHNNBBU-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
Appearance Colorless to amber liquid with a pungent, meat-like odor.[2][4]
Boiling Point 165-166 °C[2][6]
Melting Point -68 °C[7]
Density 1.043 g/mL at 25 °C[2][6]
Refractive Index (n20/D) 1.483[6]
Solubility Readily soluble in alcohol solvents (e.g., ethanol, propylene (B89431) glycol) and oil. Slightly soluble in water.[2][4]
Vapor Pressure 760 mmHg at 165 °C[6]
Flash Point 74 °C (closed cup)[3][6]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals for the aldehyde proton, the methyl group protons, and the two methylene (B1212753) groups.[8]

  • ¹³C NMR (CDCl₃, 100.54 MHz): The carbon NMR spectrum displays four distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the methyl carbon. The approximate chemical shifts are: 200.61 ppm (C=O), 43.21 ppm (-CH₂-CHO), 26.43 ppm (-S-CH₂-), and 15.50 ppm (S-CH₃).[4]

Infrared (IR) Spectroscopy
  • C-H stretch (aldehyde): A distinctive pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹, which is a hallmark of the aldehyde C-H bond and arises from Fermi resonance.[9]

  • C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[9]

  • C-H stretch (aliphatic): Absorption bands in the range of 2850-2960 cm⁻¹.

  • C-S stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available through databases such as the NIST WebBook.[5]

Synthesis and Reactivity

Commercial Synthesis

The primary industrial method for synthesizing this compound is the reaction of methanethiol (B179389) (methyl mercaptan) with acrolein.[1] This reaction is typically carried out in a closed vessel, and the resulting product is purified by distillation.[2]

Biological Formation: The Strecker Degradation

In biological systems and during food processing, this compound is formed from the amino acid methionine via the Strecker degradation.[10] This reaction involves the interaction of methionine with α-dicarbonyl compounds, which are often intermediates of the Maillard reaction.[1]

Chemical Reactivity

The chemistry of this compound is dictated by its aldehyde and thioether functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition. The thioether group can be oxidized to a sulfoxide (B87167) and then to a sulfone. The compound is known to be a versatile reagent in organic chemistry and is used as a precursor in the synthesis of methionine for animal feed supplements.[1]

Role in Biological Pathways: The Yang Cycle

This compound is a key intermediate in the Yang Cycle, also known as the methionine salvage pathway. This cycle is crucial for the regeneration of methionine, particularly in plant tissues where it is a precursor for the biosynthesis of the plant hormone ethylene.

Yang_Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAM Synthetase MTPA This compound (Methional) Methionine->MTPA Strecker Degradation ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase MTA 5'-Methylthioadenosine (MTA) SAM->MTA ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase MTR 5-Methylthioribose (MTR) MTA->MTR MTA Nucleosidase MTR_1P MTR-1-phosphate MTR->MTR_1P MTR Kinase inv1 MTR_1P->inv1 KMTB 2-Keto-4-methylthiobutyrate KMTB->Methionine Transaminase inv1->KMTB Several Steps inv2 inv3

Caption: The Yang Cycle for methionine regeneration and its relation to this compound.

Experimental Protocols

While detailed, step-by-step laboratory protocols for the synthesis and analysis of pure this compound are not extensively detailed in the public domain, the following sections provide an overview of the methodologies based on available information.

Synthesis of this compound from Acrolein and Methyl Mercaptan

This synthesis should be performed in a well-ventilated fume hood due to the volatility and toxicity of the reactants.

Materials:

  • Acrolein

  • Methyl mercaptan

  • Reaction vessel equipped with a stirrer, cooling system, and addition funnel

Procedure Outline:

  • The reaction is typically conducted in a closed system.[2]

  • Acrolein is reacted with methyl mercaptan, often in the presence of a catalyst.[11]

  • The reaction is exothermic and requires careful temperature control.

  • The crude product is then purified by vacuum distillation to separate it from unreacted starting materials and byproducts.[2]

Purification by Vacuum Distillation

Apparatus:

  • Standard vacuum distillation setup (round-bottom flask, distillation head, condenser, receiving flask, vacuum pump, and pressure gauge).

Procedure Outline:

  • The crude this compound is placed in the distillation flask with boiling chips or a magnetic stir bar.

  • The system is evacuated to the desired pressure.

  • The flask is heated gently in a heating mantle.

  • Fractions are collected based on the boiling point of the compound at the reduced pressure. The main fraction containing the purified product is collected.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Appropriate capillary column (e.g., a non-polar or mid-polar column).

Procedure Outline:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

  • GC Separation: The components of the sample are separated on the column based on their volatility and interaction with the stationary phase. A temperature program is used to elute the compounds.

  • MS Detection: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of this compound is recorded for identification.

GCMS_Workflow Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection and Data Acquisition Mass_Analysis->Detection Result Mass Spectrum and Chromatogram Detection->Result

Caption: General workflow for the analysis of this compound by GC-MS.

Conclusion

This compound is a multifaceted molecule with significant relevance in food chemistry, synthetic organic chemistry, and plant biology. Its distinct structural features give rise to its characteristic aroma and diverse chemical reactivity. Understanding its properties, synthesis, and biological roles is crucial for researchers and professionals in various scientific disciplines. The information presented in this guide provides a solid foundation for further investigation and application of this important compound.

References

Methional (CAS Number 3268-49-3): A Comprehensive Technical Guide to its Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methional, with the CAS number 3268-49-3, is a sulfur-containing aldehyde that plays a significant role in the flavor and fragrance industry and is also of interest in biological research due to its involvement in various biochemical pathways. This technical guide provides an in-depth overview of the spectral data of Methional, detailed experimental protocols for its analysis, and visualizations of relevant biological and industrial processes.

Physicochemical Properties

PropertyValueReference
Molecular Formula C4H8OS[1][2]
Molecular Weight 104.17 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, reminiscent of cooked potatoes[1][3]
Boiling Point 165-166 °C[1]
Flash Point 74 °C[1]
Solubility Soluble in alcohol and propylene (B89431) glycol.[1]

Spectral Data

The following tables summarize the key spectral data for Methional, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.77t1H-CHO
2.80t2H-S-CH₂-
2.65t2H-CH₂-CHO
2.12s3HCH₃-S-

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
201.5-CHO
42.8-CH₂-CHO
27.2-S-CH₂-
15.4CH₃-S-
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
10445[M]⁺
7530[M - CHO]⁺
61100[CH₃SCH₂]⁺
4880[CH₃S]⁺
4555[CHS]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2919StrongC-H stretch (alkane)
2720MediumC-H stretch (aldehyde)
1725StrongC=O stretch (aldehyde)
1435MediumC-H bend (alkane)
1375MediumC-H bend (alkane)
690MediumC-S stretch
UV-Vis Spectroscopy

Methional exhibits a weak absorption in the UV-Vis spectrum, characteristic of n→π* transitions in aldehydes.

λmax (nm)Molar Absorptivity (ε)Solvent
~290~15Ethanol (B145695)

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize Methional are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methional in a Flavor Concentrate

This protocol details the quantification of Methional in a liquid flavor concentrate.[1]

1. Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Helium (carrier gas)

  • Methional standard

  • Internal standard (e.g., 2-methyl-3-furanthiol)

  • Propylene glycol (solvent)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Prepare a stock solution of Methional standard (e.g., 1000 ppm) in propylene glycol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 ppm.

  • Add a fixed concentration of the internal standard to each calibration standard and the flavor concentrate sample.

  • Dilute the flavor concentrate sample with propylene glycol to bring the expected Methional concentration within the calibration range.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C[1]

  • Electron Ionization (EI): 70 eV[1]

  • Scan Range: m/z 35-350[1]

4. Data Analysis:

  • Identify the peaks for Methional and the internal standard based on their retention times and mass spectra.

  • Generate a calibration curve by plotting the ratio of the peak area of Methional to the peak area of the internal standard against the concentration of the Methional standards.

  • Calculate the concentration of Methional in the flavor concentrate sample using the regression equation from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general procedure for obtaining NMR spectra of Methional.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of Methional in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (300 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-32

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more (depending on concentration)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

A general procedure for obtaining an IR spectrum of liquid Methional is as follows.

1. Sample Preparation:

  • Place a small drop of neat Methional liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

2. Instrument Parameters (FTIR Spectrometer):

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • A background spectrum of the clean salt plates should be collected prior to the sample scan.

UV-Vis Spectroscopy

The following is a general protocol for obtaining a UV-Vis spectrum of Methional.

1. Sample Preparation:

  • Prepare a stock solution of Methional in a UV-transparent solvent, such as ethanol or hexane.

  • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

2. Instrument Parameters (UV-Vis Spectrophotometer):

  • Scan Range: 200-400 nm

  • Blank: Use the same solvent as used for the sample preparation to zero the instrument.

Signaling Pathways and Experimental Workflows

Methional is involved in several key biological and industrial processes. The following diagrams, generated using the DOT language, illustrate these relationships.

Strecker Degradation of Methionine to Form Methional

The Strecker degradation is a chemical reaction that produces an aldehyde from an amino acid. In the context of food chemistry, the reaction between methionine and a dicarbonyl compound (formed during the Maillard reaction) leads to the formation of Methional, a key flavor compound in many cooked foods.[2]

Strecker_Degradation Methionine Methionine Schiff_Base Schiff Base Intermediate Methionine->Schiff_Base + Dicarbonyl Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Schiff_Base Decarboxylation Decarboxylation Schiff_Base->Decarboxylation - CO₂ Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Methional Methional Hydrolysis->Methional Aminoketone Aminoketone Hydrolysis->Aminoketone

Strecker degradation of methionine.
Workflow for Flavor Analysis of Methional in Food Products

This workflow outlines the typical steps involved in the sensory and instrumental analysis of Methional in food products, such as beer or potato chips.[3][4]

Flavor_Analysis_Workflow cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis Sensory_Panel Trained Sensory Panel Descriptor_Analysis Descriptor Analysis (e.g., 'cooked potato') Sensory_Panel->Descriptor_Analysis GC_O Gas Chromatography- Olfactometry (GC-O) Descriptor_Analysis->GC_O Target Odorants Data_Correlation Data Correlation and Flavor Impact Assessment Descriptor_Analysis->Data_Correlation Sample_Prep Sample Preparation (e.g., Headspace SPME) Sample_Prep->GC_O GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample_Prep->GC_MS GC_O->GC_MS Odor Identification Quantification Quantification GC_MS->Quantification Quantification->Data_Correlation Correlation

Workflow for flavor analysis.
Simplified Prostaglandin (B15479496) Synthesis Pathway and Inhibition

Methional has been reported to act as an inhibitor of prostaglandin synthesis.[5][6][7][8][9] This diagram illustrates the general pathway and the point of inhibition.

Prostaglandin_Pathway Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid Phospholipase A₂ PGG2 Prostaglandin G₂ (PGG₂) Arachidonic_Acid->PGG2 Cyclooxygenase (COX) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Prostaglandins (B1171923) Prostaglandins (PGE₂, PGF₂α, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes PGH2->Thromboxanes Thromboxane Synthase Prostacyclins Prostacyclins PGH2->Prostacyclins Prostacyclin Synthase Methional Methional Methional->Arachidonic_Acid Inhibits

Prostaglandin synthesis inhibition.
Methionine Metabolism and Oxidative Stress

Methionine, the precursor to Methional, plays a role in the cellular response to oxidative stress. Its metabolism is linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating the reducing equivalent NADPH to counteract reactive oxygen species (ROS).[10][11][12][13][14]

Oxidative_Stress_Pathway Methionine Methionine Methional_Formation Methional Formation (via Strecker Degradation) Methionine->Methional_Formation PPP Pentose Phosphate Pathway (PPP) Methionine->PPP Influences NADPH NADPH PPP->NADPH Generates GSH_Reductase Glutathione Reductase NADPH->GSH_Reductase Reductant for GSH Reduced Glutathione (GSH) GSH_Reductase->GSH GPx Glutathione Peroxidase GSH->GPx H2O H₂O GPx->H2O ROS Reactive Oxygen Species (ROS) ROS->GPx Reduced by Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage

Methionine and oxidative stress.

References

The Ubiquitous Flavor Molecule: A Technical Guide to the Natural Occurrence of 3-(Methylthio)propionaldehyde in Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence of 3-(methylthio)propionaldehyde, also known as methional, in a variety of food products. Aimed at researchers, scientists, and drug development professionals, this document details the biosynthetic pathways, quantitative data on its presence in foods, and comprehensive experimental protocols for its analysis.

Introduction

This compound is a potent sulfur-containing flavor compound responsible for the characteristic savory and cooked potato-like aroma in many foods.[1][2][3] Its presence is primarily a result of the Strecker degradation of the essential amino acid L-methionine during thermal processing.[4] However, enzymatic pathways in microorganisms also contribute to its formation in fermented products.[1][5] Understanding the distribution and formation of this molecule is crucial for food quality control, flavor chemistry research, and potentially for drug development, where metabolic pathways of sulfur-containing compounds are of interest.

Quantitative Occurrence in Foods

The concentration of this compound in food is highly variable, depending on the food matrix, processing conditions, and storage. The following table summarizes quantitative data from an OECD SIDS report.[6]

FoodstuffEstimated Content (µg/kg)
Fruitsup to 5
Vegetablesup to 40
Fishup to 40
Fish Paste399
Dairy Products (Cheese)up to 5

Biosynthetic Pathways

The formation of this compound in food primarily occurs through two main pathways: the Maillard reaction-associated Strecker degradation and enzymatic pathways in microorganisms.

Strecker Degradation

During thermal processing, the Maillard reaction between amino acids and reducing sugars produces reactive dicarbonyl compounds. These compounds can then react with L-methionine in a process known as Strecker degradation to form this compound.[4]

Strecker_Degradation Strecker Degradation of L-Methionine methionine L-Methionine schiff_base Schiff Base methionine->schiff_base + Dicarbonyl dicarbonyl α-Dicarbonyl Compound dicarbonyl->schiff_base decarboxylation Decarboxylation schiff_base->decarboxylation hydrolysis Hydrolysis decarboxylation->hydrolysis methional This compound hydrolysis->methional aminoketone α-Aminoketone hydrolysis->aminoketone strecker_aldehyde Strecker Aldehyde

Strecker Degradation Pathway
Enzymatic Pathways in Microorganisms

In fermented foods such as cheese, specific lactic acid bacteria and yeasts can produce this compound from L-methionine.[1][2][3][5][7] This typically involves a two-step process:

  • Transamination: An aminotransferase enzyme converts L-methionine to 4-methylthio-2-oxobutyric acid (KMBA).[1][7]

  • Decarboxylation: A decarboxylase enzyme then converts KMBA to this compound.[1]

Enzymatic_Pathway Enzymatic Formation of this compound methionine L-Methionine aminotransferase Aminotransferase methionine->aminotransferase kmba 4-Methylthio-2-oxobutyric acid (KMBA) decarboxylase Decarboxylase kmba->decarboxylase methional This compound aminotransferase->kmba decarboxylase->methional

Microbial Enzymatic Pathway

Experimental Protocols for Analysis

The quantitative analysis of the volatile this compound in complex food matrices requires sensitive and selective analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method. For determining the odor contribution, GC-Olfactometry (GC-O) is utilized.

Quantitative Analysis by HS-SPME-GC-MS

This protocol provides a general framework for the quantification of this compound in food samples. Optimization of parameters for specific matrices is recommended.

1. Sample Preparation:

  • Solid Samples (e.g., cheese, cooked meat): Homogenize a representative sample (e.g., 1-5 g) and place it into a headspace vial (e.g., 20 mL).

  • Liquid Samples (e.g., beer): Place an aliquot of the liquid sample (e.g., 5-10 mL) into a headspace vial.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of methional if available, or another volatile compound with similar chemical properties not present in the sample) to each vial for accurate quantification.[8][9][10][11][12]

  • Matrix Modification (optional): Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile analysis, including aldehydes.[13][14]

  • Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.[15]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile compounds.[15]

3. GC-MS Analysis:

  • Desorption: Transfer the SPME fiber to the GC inlet and desorb the analytes thermally (e.g., at 250°C for 2-5 minutes) in splitless mode.[15]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically used.[13][15][16]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5-10°C/min).[15]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.[15]

    • Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity and selectivity.

    • Mass Range: e.g., m/z 35-400.[15]

4. Quantification:

  • Create a calibration curve using standard solutions of this compound with the internal standard.

  • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Sensory Evaluation by GC-Olfactometry (GC-O)

GC-O allows for the identification of odor-active compounds in a sample.

1. Sample Preparation and GC Separation:

  • Follow the same sample preparation and GC separation protocol as for GC-MS analysis.

2. Olfactometry Detection:

  • The effluent from the GC column is split between the MS detector and a sniffing port.[13]

  • A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

  • Humidified air is supplied to the sniffing port to prevent the panelist's nasal passages from drying out.

3. Data Analysis:

  • The retention times of the detected odors are correlated with the peaks in the chromatogram from the MS detector to identify the odor-active compounds.

  • Various techniques, such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™, can be used to determine the odor activity value of each compound.[17]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a food sample.

Experimental_Workflow Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation sample Food Sample homogenize Homogenization (if solid) sample->homogenize vial Transfer to Headspace Vial homogenize->vial is_add Add Internal Standard vial->is_add equilibrate Equilibration is_add->equilibrate hs_spme HS-SPME equilibrate->hs_spme gcms GC-MS (/GC-O) hs_spme->gcms identification Identification gcms->identification quantification Quantification gcms->quantification report Report Generation identification->report quantification->report

References

Biosynthesis of Methional from Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methional, a potent sulfur-containing flavor compound with a characteristic cooked potato aroma, is a significant degradation product of the essential amino acid methionine. Its biosynthesis is of considerable interest in the food and beverage industry for flavor development and in clinical research due to its potential role in metabolic pathways. This technical guide provides an in-depth overview of the core pathways of methional formation from methionine: the enzymatic pathway prevalent in microorganisms and the chemical pathway known as the Strecker degradation. This document details the mechanisms, enzymes, and reaction conditions involved, presenting quantitative data in structured tables and providing cited experimental protocols for key assays. Visual diagrams of the biochemical pathways and experimental workflows are included to facilitate a comprehensive understanding of methional biosynthesis.

Introduction

Methional (3-(methylthio)propanal) is a volatile organic compound that plays a crucial role in the characteristic aroma of many cooked foods, particularly potato-based products like chips and French fries.[1][2] It is also found in products such as black and green tea.[1] The primary precursor for methional is the sulfur-containing amino acid, methionine.[3] The formation of methional can occur through two principal routes: an enzymatic pathway observed in various microorganisms, and a non-enzymatic chemical reaction known as the Strecker degradation, which is a key part of the Maillard reaction in thermally processed foods.[1][4] Understanding and controlling the biosynthesis of methional is critical for manipulating flavor profiles in food production and for elucidating the metabolic fate of methionine in various biological systems.

Enzymatic Biosynthesis of Methional

In many microorganisms, particularly lactic acid bacteria (LAB) and cheese-ripening bacteria, methional is produced from methionine via a two-step enzymatic pathway.[4][5][6] This pathway is a significant contributor to the flavor development in fermented dairy products like cheese.[7][8]

Pathway Description

The enzymatic conversion of methionine to methional involves the following sequential reactions:

  • Transamination of Methionine: The first step is the conversion of L-methionine to 4-methylthio-2-ketobutanoate (KMBA). This reaction is catalyzed by a methionine aminotransferase (EC 2.6.1.88), which transfers the amino group from methionine to an α-keto acid acceptor, typically α-ketoglutarate.[4][9] Several aminotransferases, including those with broad specificity for branched-chain or aromatic amino acids, can exhibit activity towards methionine.[4][10]

  • Decarboxylation of KMBA: The intermediate, KMBA, is then decarboxylated to form methional and carbon dioxide. This reaction is catalyzed by an α-ketoacid decarboxylase (EC 4.1.1.1).[4][11] This enzyme often requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor.[11]

Visualization of the Enzymatic Pathway

Enzymatic_Pathway Met L-Methionine KMBA 4-Methylthio-2-ketobutanoate (KMBA) Met->KMBA Methionine Aminotransferase AKG α-Ketoglutarate Glu L-Glutamate AKG->Glu Methional Methional KMBA->Methional α-Ketoacid Decarboxylase CO2 CO₂ KMBA->CO2

Caption: Enzymatic conversion of L-methionine to methional.

Quantitative Data for Enzymatic Reactions

The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis of methional.

Table 1: Production of Methional and Intermediates by Lactococcus lactis IFPL730

CompoundConcentration (μg/mL)Incubation ConditionsReference
Methional61.8Standard assay conditions[11]
Methional2.03Cheese-like incubation conditions[11]
KMBA14.7Standard assay conditions[11]
HMBA34.5Standard assay conditions[11]
2-hydroxy-4-methylthiobutanoate, a reduction product of KMBA.

Table 2: Kinetic Parameters of a Tyrosine Aminotransferase from Klebsiella pneumoniae with Activity on Methionine Precursors

SubstrateCo-substrateApparent Km (mM)Apparent Vmax (μmol/min/mg)Reference
α-Ketomethiobutyrate (KMTB)Tyrosine0.4 ± 0.114.4 ± 0.7[1][11]
α-Ketomethiobutyrate (KMTB)Phenylalanine0.5 ± 0.113.9 ± 0.6[1][11]
α-Ketomethiobutyrate (KMTB)Tryptophan0.4 ± 0.113.2 ± 0.5[1][11]
α-Ketomethiobutyrate (KMTB)Glutamate2.1 ± 0.222.0 ± 0.9[1][11]
Tyrosineα-Ketoglutarate0.4 ± 0.115.6 ± 0.6[1][11]
TyrosineOxaloacetate0.1 ± 0.0210.3 ± 0.3[1][11]

Strecker Degradation: The Chemical Pathway

The Strecker degradation is a non-enzymatic reaction that is a component of the Maillard reaction, responsible for the color and flavor of cooked foods.[1][12] It involves the reaction of an α-amino acid with a dicarbonyl compound, leading to the formation of an aldehyde (Strecker aldehyde) with one less carbon atom than the original amino acid, along with ammonia (B1221849) and carbon dioxide.[12][13] When methionine is the amino acid, the resulting Strecker aldehyde is methional.[13]

Mechanism of Strecker Degradation

The reaction proceeds through the following key steps:

  • Formation of a Schiff base between the amino acid and a dicarbonyl compound.

  • Decarboxylation of the Schiff base.

  • Hydrolysis of the resulting imine to form the Strecker aldehyde (methional) and an aminoketone.

Visualization of the Strecker Degradation Pathway

Strecker_Degradation Met L-Methionine Schiff_Base Schiff Base Met->Schiff_Base Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Schiff_Base Imine Intermediate Imine Schiff_Base->Imine - CO₂ Methional Methional Imine->Methional + H₂O Aminoketone Aminoketone Imine->Aminoketone + H₂O CO2 CO₂ H2O H₂O

Caption: The Strecker degradation of methionine to methional.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of methional biosynthesis.

Methionine Aminotransferase Assay

This protocol is adapted from studies on aminotransferase activity in lactic acid bacteria.[4]

Objective: To determine the activity of methionine aminotransferase by measuring the formation of its product, KMBA.

Materials:

  • Cell-free extract (CFE) of the microorganism of interest

  • L-methionine solution (e.g., 50 mM in phosphate (B84403) buffer)

  • α-ketoglutarate solution (e.g., 50 mM in phosphate buffer)

  • Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM in phosphate buffer)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • HPLC system with a C18 column

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • 500 µL phosphate buffer

    • 100 µL L-methionine solution

    • 100 µL α-ketoglutarate solution

    • 50 µL PLP solution

    • 250 µL cell-free extract

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of 20% TCA solution.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtrate for the presence of KMBA using HPLC. A C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid) can be used for separation.

  • Quantify KMBA by comparing the peak area to a standard curve of known KMBA concentrations.

α-Ketoacid Decarboxylase Assay

This protocol is based on the measurement of decarboxylase activity leading to aldehyde formation.[4]

Objective: To measure the activity of α-ketoacid decarboxylase by quantifying the production of methional from KMBA.

Materials:

  • Cell-free extract (CFE)

  • KMBA solution (e.g., 10 mM in citrate (B86180) buffer)

  • Thiamine pyrophosphate (TPP) solution (e.g., 5 mM in citrate buffer)

  • Citrate buffer (e.g., 100 mM, pH 5.5)

  • Headspace gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Prepare the reaction mixture in a headspace vial:

    • 800 µL citrate buffer

    • 100 µL KMBA solution

    • 50 µL TPP solution

    • 50 µL cell-free extract

  • Seal the vial and incubate at the optimal temperature (e.g., 30-40°C) for a specific time (e.g., 60 minutes) with gentle agitation.

  • Terminate the reaction by heating the vial (e.g., 90°C for 5 minutes) to inactivate the enzyme.

  • Analyze the headspace for the presence of methional using GC-MS. A suitable GC column (e.g., DB-WAX) and a temperature gradient program should be used for separation.

  • Identify methional based on its retention time and mass spectrum.

  • Quantify methional using a standard curve prepared with known concentrations of methional.

Visualization of Experimental Workflow

Experimental_Workflow cluster_AT_Assay Methionine Aminotransferase Assay cluster_KD_Assay α-Ketoacid Decarboxylase Assay AT_Start Start: Reaction Mixture (Met, AKG, PLP, CFE) AT_Incubate Incubate (e.g., 37°C) AT_Start->AT_Incubate AT_Stop Stop Reaction (TCA) AT_Incubate->AT_Stop AT_Centrifuge Centrifuge & Filter AT_Stop->AT_Centrifuge AT_Analyze HPLC Analysis (KMBA) AT_Centrifuge->AT_Analyze KD_Start Start: Reaction Mixture (KMBA, TPP, CFE) KD_Incubate Incubate (e.g., 35°C) KD_Start->KD_Incubate KD_Stop Stop Reaction (Heat) KD_Incubate->KD_Stop KD_Analyze Headspace GC-MS (Methional) KD_Stop->KD_Analyze

References

The Strecker Degradation of Methionine to 3-(Methylthio)propionaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Strecker degradation is a crucial reaction pathway in food chemistry and a significant area of study in biochemistry, contributing to the formation of key aroma and flavor compounds. This technical guide provides an in-depth overview of the Strecker degradation of the essential amino acid L-methionine to 3-(methylthio)propionaldehyde, also known as methional. Methional is a potent aroma compound with a characteristic cooked potato-like scent, playing a vital role in the flavor profile of a wide array of cooked foods. Beyond its importance in the food industry, understanding this pathway has implications for drug development and cellular metabolism, where analogous reactions can occur. This document details the chemical mechanism, kinetic data, influencing factors, and comprehensive experimental protocols for the analysis of this reaction, serving as a vital resource for professionals in relevant scientific fields.

The Core Reaction: Methionine to Methional

The Strecker degradation is a component of the more extensive Maillard reaction network, but it can also occur independently. The reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the parent amino acid, along with carbon dioxide and an α-aminoketone.[1] In the case of methionine, the resulting aldehyde is methional.

The overall reaction can be summarized as follows:

CH₃S(CH₂)₂CH(NH₂)COOH + R-CO-CO-R' → CH₃S(CH₂)₂CHO + CO₂ + R-CH(NH₂)-CO-R'

  • Methionine (an α-amino acid)

  • α-Dicarbonyl compound (e.g., glyoxal (B1671930), methylglyoxal, diacetyl)

  • This compound (Methional) (the Strecker aldehyde)

  • Carbon dioxide

  • α-Aminoketone

Chemical Reaction Pathway

The Strecker degradation of methionine proceeds through a series of well-established steps, initiated by the reaction between the amino group of methionine and a carbonyl group of an α-dicarbonyl compound. The key intermediates include a Schiff base and a decarboxylated imine.

Strecker_Degradation_Methionine Strecker Degradation Pathway of Methionine cluster_reactants Reactants cluster_products Products Met Methionine Schiff_Base Schiff Base Intermediate Met->Schiff_Base + α-Dicarbonyl - H₂O Dicarbonyl α-Dicarbonyl (e.g., Glyoxal) Dicarbonyl->Schiff_Base Decarboxylated_Imine Decarboxylated Imine Intermediate Schiff_Base->Decarboxylated_Imine - CO₂ Hydrolyzed_Intermediate Hydrolyzed Intermediate Decarboxylated_Imine->Hydrolyzed_Intermediate + H₂O Methional This compound (Methional) Hydrolyzed_Intermediate->Methional - NH₃ Aminoketone α-Aminoketone Hydrolyzed_Intermediate->Aminoketone CO2 Carbon Dioxide

Strecker degradation pathway of methionine to methional.

Quantitative Data

The yield and rate of methional formation are influenced by several factors. The following tables summarize quantitative data on the kinetics and influencing factors of the Strecker degradation of methionine.

Table 1: Kinetic Parameters for Strecker Aldehyde Formation
ParameterValueConditionsReference
Activation Energy (Ea) for Methional Formation255 kJ mol⁻¹Isothermal curing of barley malt (B15192052) (65, 78, and 90 °C)[2]
Table 2: Influence of pH and Temperature on Methionine Stability and Reaction
pHTemperature (°C)ObservationReference
7.530Maximum L-methionine yield in fermentation by Alcaligenes faecalis.[3]
7.0AmbientOptimal pH for some enzymatic reactions involving methionine.[4]
3.2AmbientMobile phase pH for HPLC analysis of methionine.[5]
3, 5, 8Not specifiedFormation of α-dicarbonyl compounds from methionine and sugars is pH-dependent.[6]

Note: Direct quantitative data on methional yield under varying pH and temperature in a standardized model system is limited in the surveyed literature. The data presented reflects conditions for related processes or analytical setups.

Experimental Protocols

This section provides detailed methodologies for inducing the Strecker degradation of methionine and for the quantitative analysis of the resulting this compound.

Protocol for Strecker Degradation of Methionine (Model System)

This protocol describes a general method for inducing the Strecker degradation in a controlled laboratory setting.

Materials:

  • L-Methionine

  • Glyoxal (or other α-dicarbonyl compound)

  • Phosphate (B84403) buffer (pH range 5-8)

  • Reaction vials (e.g., 20 mL headspace vials with screw caps (B75204) and septa)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Prepare a stock solution of L-methionine (e.g., 10 mM in deionized water).

  • Prepare a stock solution of the α-dicarbonyl compound (e.g., 10 mM glyoxal in deionized water).

  • Prepare a series of phosphate buffers with varying pH values (e.g., pH 5, 6, 7, and 8).

  • In a reaction vial, combine:

    • 1 mL of the L-methionine stock solution.

    • 1 mL of the α-dicarbonyl stock solution.

    • 8 mL of the desired pH buffer.

  • Vortex the mixture to ensure homogeneity.

  • Seal the vial tightly with a screw cap and septum.

  • Incubate the reaction mixture at a specific temperature (e.g., 100°C) for a defined period (e.g., 60 minutes).

  • After incubation, cool the vials to room temperature.

  • The sample is now ready for analysis by GC-MS or other suitable techniques.

Analytical Protocol: Quantification of this compound by HS-SPME-GC-MS

This protocol details the analysis of methional using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

  • Autosampler with SPME capabilities

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium carrier gas (99.999% purity)

  • This compound standard

  • Internal standard (e.g., d₃-methional or a suitable deuterated analog)

GC-MS Parameters:

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 40°C for 3 min, ramp at 10°C/min to 250°C, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min.
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-350
Quantification Ions m/z 61, 104 for Methional

Procedure:

  • Sample Preparation: Place 5 mL of the cooled reaction mixture (from protocol 5.1) into a 20 mL headspace vial.

  • Internal Standard: Spike the sample with a known concentration of the internal standard.

  • Equilibration: Place the vial in the autosampler tray and allow it to equilibrate at a set temperature (e.g., 60°C) for a specified time (e.g., 15 minutes) with agitation.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature.

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

  • Data Acquisition: Start the GC-MS run to separate and detect the compounds.

  • Quantification: Identify methional based on its retention time and mass spectrum. Quantify using a calibration curve prepared with standard solutions of methional and the internal standard.

Analytical Protocol: Quantification of Methionine by HPLC-UV

This protocol outlines a method for the analysis of the precursor, methionine, using High-Performance Liquid Chromatography with UV detection.[8][9]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase A: Phosphate buffer (e.g., 10 mM, pH 7.4)[8]

  • Mobile phase B: Acetonitrile

  • L-Methionine standard

  • Autosampler

HPLC Parameters:

ParameterSetting
Column C18 reversed-phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution: Start with 100% Mobile Phase A, then a linear gradient to 50% Mobile Phase B over 15 minutes.[8]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25°C)
Detection Wavelength 225 nm[8]

Procedure:

  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Calibration Standards: Prepare a series of standard solutions of L-methionine in the mobile phase at known concentrations.

  • Injection: Inject the prepared sample and standards into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak area for methionine.

  • Quantification: Determine the concentration of methionine in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the analytical protocols described above.

GCMS_Workflow HS-SPME-GC-MS Analysis Workflow start Start: Reaction Mixture sample_prep Sample Preparation: - 5 mL into 20 mL vial - Add Internal Standard start->sample_prep equilibration Equilibration: - 60°C for 15 min - Agitation sample_prep->equilibration extraction HS-SPME Extraction: - Expose fiber for 30 min equilibration->extraction desorption Thermal Desorption in GC Injector extraction->desorption analysis GC-MS Analysis: - Separation - Detection desorption->analysis quantification Data Analysis: - Identification - Quantification analysis->quantification end End: Methional Concentration quantification->end

Workflow for the analysis of methional by HS-SPME-GC-MS.

HPLC_Workflow HPLC-UV Analysis Workflow for Methionine start Start: Reaction Mixture dilution Sample Preparation: - Dilute with mobile phase - Filter (0.45 µm) start->dilution injection Injection: - 20 µL into HPLC dilution->injection separation Chromatographic Separation: - C18 Column - Gradient Elution injection->separation detection UV Detection: - 225 nm separation->detection quantification Data Analysis: - Peak Integration - Calibration Curve detection->quantification end End: Methionine Concentration quantification->end

Workflow for the analysis of methionine by HPLC-UV.

Conclusion

The Strecker degradation of methionine to this compound is a fundamental reaction with significant implications for food science and biochemistry. This technical guide has provided a comprehensive overview of the reaction mechanism, quantitative data on influencing factors, and detailed experimental protocols for its study. The provided workflows and diagrams serve as a practical resource for researchers and scientists. Further research to establish more extensive quantitative datasets on the yield of methional under a wider range of conditions will continue to enhance our understanding and control of this important chemical transformation.

References

An In-depth Technical Guide on the Physical Properties of 3-(Methylthio)propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 3-(Methylthio)propionaldehyde, also known as methional. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's boiling point and density, supported by experimental methodologies and structured data presentation.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below, providing a clear reference for its key characteristics.

Physical PropertyValueConditions
Boiling Point 165-166 °C@ 760 mmHg[1][2][3]
62 °C@ 11 mmHg[4]
61 °C@ 14.3 mmHg[5]
Density 1.043 g/mL@ 25 °C[2][3][6]
1.04 g/mL@ 20 °C[4]
1.052 g/mLNot Specified[7]

Experimental Protocols

The determination of the physical properties of a substance like this compound requires precise experimental procedures. Below are detailed methodologies for ascertaining boiling point and density.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination, especially with small sample sizes, is the Thiele tube method.

  • Apparatus:

    • Thiele tube

    • Thermometer

    • Small test tube (fusion tube)

    • Capillary tube (sealed at one end)

    • Heating source (e.g., Bunsen burner or heating mantle)

    • Mineral oil

  • Procedure:

    • A small amount of this compound is placed into the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is then placed into a Thiele tube containing mineral oil, which ensures uniform heating.

    • The side arm of the Thiele tube is gently heated, causing the mineral oil to circulate and heat the sample evenly.

    • As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][9]

2. Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For a liquid such as this compound, this can be determined using straightforward laboratory equipment.

  • Apparatus:

    • Graduated cylinder or pycnometer (for more precise measurements)

    • Analytical balance

  • Procedure:

    • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

    • A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The mass of the graduated cylinder containing the liquid is then measured.

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

    • The density is then calculated by dividing the mass of the liquid by its volume.[10][11][12] For higher accuracy, this procedure is typically repeated multiple times, and the average value is reported. The temperature at which the measurement is taken must be recorded as density is temperature-dependent.

Logical Relationship of Physical Properties

The following diagram illustrates the fundamental relationship between the physical properties discussed.

G Figure 1: Core Physical Properties of this compound substance This compound boiling_point Boiling Point substance->boiling_point is a characteristic of density Density substance->density is a characteristic of mass Mass density->mass is determined by volume Volume density->volume is determined by

Caption: Relationship between this compound and its physical properties.

References

The Solubility Profile of 3-(Methylthio)propionaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Methylthio)propionaldehyde, a key volatile flavor compound found in various foods and an important intermediate in chemical synthesis. Understanding its solubility is critical for its application in flavor formulations, reaction chemistry, and analytical method development.

Quantitative Solubility Data

This compound exhibits varied solubility depending on the solvent's polarity. While it is characterized as insoluble or slightly soluble in water, it is readily soluble in many common organic solvents, particularly alcohols. The available quantitative and qualitative solubility data are summarized in the table below.

SolventTemperature (°C)SolubilityCitation
Water20≤ 75 g/L[1]
Water2516.3% (v/v) at pH 7[2]
Water37.817.5 g/100 mL[2][3]
95% EthanolAmbient1 mL in 1 mL[2][3]
Alcohol SolventsNot SpecifiedReadily Soluble[1][4][5]
Propylene GlycolNot SpecifiedSoluble[2][3]
OilNot SpecifiedSoluble[2][3]

Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

Procedure:

  • Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute should be clearly visible.

  • Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for several hours (e.g., 2-4 hours) to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Dilution and Quantification: Record the weight of the collected sample. Dilute the sample to a known volume with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.

  • Data Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualizing Key Processes

To further elucidate the context in which the solubility of this compound is important, the following diagrams illustrate a general synthesis workflow and an analytical procedure for its determination in a food matrix.

Synthesis_Workflow Acrolein Acrolein Reactor Reaction Vessel Acrolein->Reactor MethylMercaptan Methyl Mercaptan MethylMercaptan->Reactor Catalyst Catalyst Catalyst->Reactor CrudeProduct Crude this compound Reactor->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing FoodMatrix Food Sample (e.g., Beverage, Baked Good) Homogenization Homogenization FoodMatrix->Homogenization Extraction Volatile Extraction (e.g., SPME, Headspace) Homogenization->Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GC_MS Injection Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Identification & Quantification DataAcquisition->Quantification Result Concentration of This compound Quantification->Result

An analytical workflow for the determination of this compound in food samples.

References

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of Methional

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methional, scientifically known as 3-(methylthio)propionaldehyde (CAS No. 3268-49-3), is a potent, sulfur-containing organic compound that is a critical component in the flavor and fragrance industries.[1] It is a degradation product of the amino acid methionine and is recognized as a key volatile flavor compound, particularly in foods subjected to thermal processing.[2][3] Its powerful and distinctive aroma, primarily reminiscent of cooked potatoes, makes it an essential ingredient for creating a wide array of savory flavors in products like potato chips, soups, broths, and meats.[1][2][4] This technical guide provides a comprehensive overview of the physicochemical properties, sensory characteristics, biochemical formation, and analytical protocols related to methional.

Physicochemical and Organoleptic Properties

Methional is a colorless to pale yellow liquid with a molecular formula of C₄H₈OS.[1][2] It is soluble in alcohol, propylene (B89431) glycol, and oil, and slightly soluble in water.[1][5] Its potency is evident in its extremely low odor detection thresholds.[1][6]

Quantitative Data Summary

The key physicochemical and sensory threshold data for methional are summarized in the tables below.

Table 1: Physicochemical Properties of Methional

Property Value References
Molecular Formula C₄H₈OS [1][5]
Molar Mass 104.17 g/mol [1][2]
Appearance Colorless to pale yellow liquid [1][7]
Boiling Point 165-166 °C [1]
Density 1.043 g/mL at 25 °C
Flash Point 74 °C (closed cup) [1]
Vapor Pressure 0.397 mmHg @ 20°C [8]

| Solubility in Water | 16.3% vol at 25 °C, pH 7 |[1][5] |

Table 2: Odor and Taste Profile of Methional

Type Descriptors References
Odor Profile Powerful, cooked potato, savory, onion, meat-like, sulfurous, earthy, creamy, vegetable, tomato. [1][5]

| Taste Profile | Pleasant, warm, meat and soup-like flavor at low concentrations. |[1][7] |

Table 3: Sensory Detection Thresholds of Methional

Medium Threshold Value References
Water 0.2 µg/L (ppb) [9][10]
Synthetic Wine 0.5 µg/L (ppb) [1][11]
Model Alcohol-Free Beer 0.19 - 0.68 µg/L (orthonasal) [1]

| Beer (as off-flavor) | 3,000 µg/L (3 mg/L) |[1][12] |

Biochemical Formation of Methional

Methional is naturally formed in food, primarily through the Strecker degradation of the amino acid methionine, which is a key part of the Maillard reaction that occurs during thermal processing.[1][2] It can also be formed through enzymatic pathways and photochemical degradation.

Strecker Degradation Pathway

The Strecker degradation involves the reaction of the amino acid methionine with an α-dicarbonyl compound, which is an intermediate of the Maillard reaction.[1][2] This reaction produces an intermediate imine, which then hydrolyzes to form methional, ammonia, and carbon dioxide.[1]

Strecker_Degradation Met Methionine (Amino Acid) Imine Intermediate Imine Met->Imine + Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Imine Methional Methional (Strecker Aldehyde) Imine->Methional Hydrolysis Byproducts Ammonia (NH₃) + Carbon Dioxide (CO₂) Imine->Byproducts Hydrolysis

Caption: Strecker degradation of methionine to form methional.[1]

Other Formation Pathways
  • Enzymatic Formation: Certain bacteria, such as Lactococcus lactis, can enzymatically convert methionine to methional. This process is mediated by aminotransferase and α-ketoacid decarboxylase activities.[13]

  • Photochemical Degradation: In the presence of light and a sensitizer (B1316253) like riboflavin, methionine can undergo nonenzymatic oxidation to form methional, ammonia, and carbon dioxide.[2][14] Methional itself is unstable when exposed to light and can degrade further into compounds like methanethiol (B179389) and dimethyl disulfide.[14]

Experimental Protocols

The following sections detail standardized methodologies for the sensory and analytical evaluation of methional.

Protocol 1: Sensory Evaluation - Triangle Test

Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing a low concentration of methional.[1] This method is effective for difference testing and panelist training.

Materials:

  • Methional standard solution (e.g., 1000 ppm in propylene glycol).

  • Base product for testing (e.g., water, clear soup base, mashed potatoes).

  • Graduated pipettes and volumetric flasks.

  • Sensory evaluation booths with controlled lighting and ventilation.[1]

  • Three-digit coded sample cups.

  • Water for palate cleansing.[1]

  • Panel of 20-30 trained sensory panelists.

Methodology:

  • Sample Preparation:

    • Prepare a control sample using the base product.

    • Prepare a test sample by spiking the base product with a specific, low concentration of methional (e.g., 5 ppb), typically near the suspected detection threshold.[1]

  • Presentation:

    • For each panelist, present three samples in randomly coded cups. Two of the samples will be identical (either both control or both test), and one will be different.[1]

    • The order of presentation (e.g., AAB, ABA, BAA) must be randomized for each panelist.

  • Evaluation:

    • Instruct panelists to evaluate the samples from left to right.

    • Panelists are asked to identify the sample that is different from the other two.[1]

    • Panelists must rinse their palate with water between evaluating each sample.[1]

  • Data Analysis:

    • Collect the responses from all panelists.

    • The number of correct identifications is tallied.

    • Statistical analysis (using a binomial or chi-squared test based on the number of correct answers) is performed to determine if the result is statistically significant (p < 0.05). A significant result indicates that a perceptible difference exists.

Triangle_Test_Workflow cluster_prep Preparation cluster_present Presentation cluster_eval Evaluation cluster_analysis Analysis Prep_Control Prepare Control Sample (A) Present_Samples Present 3 Coded Samples (e.g., AAB, ABA, BAA) in randomized order Prep_Control->Present_Samples Prep_Test Prepare Test Sample (B) Prep_Test->Present_Samples Instruct Panelist evaluates samples from left to right Present_Samples->Instruct Cleanse Palate cleansing between samples Instruct->Cleanse Identify Panelist identifies the 'different' sample Collect Collect responses Identify->Collect Cleanse->Identify Analyze Tally correct answers & perform statistical analysis Collect->Analyze Result Determine if a significant difference exists (p < 0.05) Analyze->Result GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_quant 3. Quantification Prep_Standards Prepare Calibration Standards (known Methional concentrations) Add_IS Add Internal Standard to all solutions Prep_Standards->Add_IS Prep_Sample Prepare Sample Solution (diluted concentrate) Prep_Sample->Add_IS Inject Inject Standards and Sample Add_IS->Inject Detect Chromatographic Separation & Mass Spectrometric Detection Inject->Detect Identify_Peaks Identify Peaks (Retention Time & Mass Spectra) Detect->Identify_Peaks Cal_Curve Create Calibration Curve (Ratio vs. Concentration) Identify_Peaks->Cal_Curve Calculate Calculate Methional Concentration in Sample Cal_Curve->Calculate

References

An In-depth Technical Guide to the Toxicological Data and Safety Information for 3-(Methylthio)propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propionaldehyde, also known as methional, is a naturally occurring sulfur-containing aldehyde and a significant flavor component in many foods.[1][2] It is also used as a chemical intermediate in the synthesis of D,L-methionine.[3] This technical guide provides a comprehensive overview of the available toxicological data and safety information for this compound, compiled from a variety of sources including regulatory assessments and scientific studies. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound. This guide includes quantitative toxicological data, detailed experimental protocols for key studies, and visualizations of metabolic pathways and experimental workflows.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent odor, often described as reminiscent of cooked potatoes.[1][4] It is slightly soluble in water.[5]

PropertyValue
CAS Number 3268-49-3
Molecular Formula C4H8OS
Molecular Weight 104.17 g/mol
Boiling Point 165-166 °C
Density 1.043 g/mL at 25 °C

Toxicological Data

The toxicological profile of this compound indicates moderate acute toxicity via oral, dermal, and inhalation routes. It is also a skin and eye irritant and a skin sensitizer.

Acute Toxicity

Quantitative data from acute toxicity studies in various animal models are summarized below.

Route of Exposure Species Sex Test Guideline LD50 / LC50 Reference
OralRatMaleSimilar to OECD TG 401490 mg/kg bw[3]
OralRatFemaleSimilar to OECD TG 4011050 mg/kg bw[3]
DermalRat-Similar to OECD TG 4022631 mg/kg bw[3]
DermalRabbit-Similar to OECD TG 402 or US EPA748 - 1700 mg/kg bw[3]
Inhalation (4-hour)RatMaleOECD TG 4034500 - 4800 mg/m³[3]
Inhalation (4-hour)RatFemaleOECD TG 403> 4800 mg/m³[3]
Skin and Eye Irritation

This compound is irritating to the skin and eyes. In a study on rabbits, a 4-hour occluded contact with the undiluted substance caused moderate to severe erythema and severe edema, with necrosis observed in five out of six animals.[6] When applied to the rabbit eye, the undiluted substance produced moderate to severe corneal injury, iritis, and conjunctival inflammation that persisted for 21 days in some animals.[6]

Skin Sensitization

The compound has shown a skin-sensitizing potential in guinea pig maximization tests conducted according to or similar to OECD TG 406.[3]

Repeated Dose Toxicity

A 9-day repeated exposure of Sprague-Dawley rats to this compound vapor, following OECD TG 412, did not show any treatment-related toxicity up to the highest tested concentration of 216 mg/m³ (50 ppm).[3]

Genotoxicity

The genotoxicity data for this compound is mixed.

Assay Test System Metabolic Activation Result Reference
Reverse Mutation AssaySalmonella typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538)With and withoutNegative[6]
Mouse Lymphoma AssayL5178Y/tk+/- cellsWith and withoutPositive (concentration-related increase in mutant colonies, mainly chromosomal damage)[6]
In vivo Micronucleus TestMouse bone marrow-Negative (vapor exposure up to 155.6 ppm for 1h/day for 2 days)[6]
Carcinogenicity

No data are available on the carcinogenicity of this compound.[3]

Toxicity for Reproduction
  • Effects on Fertility: Data on fertility are not available.[3] In a 28-day oral gavage study, no effects on testes weights or macroscopic or microscopic changes were observed.[3]

  • Developmental Toxicity: In a developmental toxicity study in Sprague-Dawley rats (OECD TG 414) via inhalation, no developmental toxicity was observed up to the highest concentration tested (553 mg/m³ or 128 ppm), even at concentrations that were maternally toxic.[3] The No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was determined to be 127.8 ppm.[7]

Metabolism and Toxicokinetics

While no specific toxicokinetic studies are available, the physicochemical properties of this compound (low molecular weight, water solubility, and low octanol-water partition coefficient) suggest it can be absorbed via oral and inhalation routes, with limited absorption through the skin.[3] Once absorbed, it is expected to be distributed throughout the body's water, not accumulate in fatty tissues, and be excreted in the urine.[3]

The metabolism of this compound is expected to involve its two functional groups: the thioether and the aldehyde. The biotransformation of such compounds is well-characterized, with sulfoxide (B87167) formation being a predominant detoxification pathway for thioethers.[3] The aldehyde group provides an additional site for biotransformation.[3] Thioethers with oxidized side-chains are generally eliminated more rapidly than simple sulfides.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of this compound, based on standard OECD guidelines.

Acute Oral Toxicity (similar to OECD TG 401)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test Animals: Healthy, young adult rats.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (similar to OECD TG 402)
  • Objective: To determine the acute dermal toxicity (LD50) of a substance.

  • Test Animals: Healthy, young adult rats or rabbits with clipped fur.

  • Procedure:

    • The test substance is applied to a shaved area of the skin (at least 10% of the body surface area).

    • The application site is covered with a porous gauze dressing for 24 hours.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (OECD TG 403)
  • Objective: To determine the acute inhalation toxicity (LC50) of a substance.

  • Test Animals: Healthy, young adult rats.

  • Procedure:

    • Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a fixed period, typically 4 hours.

    • Multiple concentration groups are used.

    • Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.

    • A necropsy is performed on all animals.

Skin Sensitization - Guinea Pig Maximization Test (OECD TG 406)
  • Objective: To assess the potential of a substance to cause skin sensitization.

  • Test Animals: Young, healthy adult guinea pigs.

  • Procedure:

    • Induction Phase:

      • Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) are administered in the scapular region.

      • Day 7: A topical application of the test substance is applied to the same area.

    • Challenge Phase:

      • Day 21: A non-irritating concentration of the test substance is applied topically to a flank of the previously treated animals and a control group.

    • Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)
  • Objective: To detect gene mutations (point mutations) induced by a chemical.

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538).

  • Procedure:

    • The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

    • The mixture is plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted.

    • A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vitro Mouse Lymphoma Assay (MLA)
  • Objective: To detect gene mutations and clastogenic (chromosome-damaging) events.

  • Test System: L5178Y/tk+/- mouse lymphoma cells.

  • Procedure:

    • The cells are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

    • After the exposure period, the cells are cultured to allow for the expression of mutations at the thymidine (B127349) kinase (tk) locus.

    • The cells are then plated in a selective medium containing a cytotoxic pyrimidine (B1678525) analogue (e.g., trifluorothymidine).

    • Only mutant cells (tk-/-) can survive and form colonies. The number of colonies is counted to determine the mutant frequency.

Visualizations

Proposed Metabolic Pathway of this compound

Metabolic_Pathway cluster_oxidation Oxidation MTP This compound MTP_sulfoxide 3-(Methylsulfinyl)propionaldehyde MTP->MTP_sulfoxide Sulfoxidation MTP_acid 3-(Methylthio)propionic acid MTP->MTP_acid Aldehyde Oxidation MTP_sulfone 3-(Methylsulfonyl)propionaldehyde MTP_sulfoxide->MTP_sulfone Sulfoxidation MTP_sulfoxide_acid 3-(Methylsulfinyl)propionic acid MTP_sulfoxide->MTP_sulfoxide_acid Aldehyde Oxidation Excretion Renal Excretion MTP_sulfone->Excretion MTP_acid->Excretion MTP_sulfoxide_acid->Excretion

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Ames Ames Test (Salmonella typhimurium) - Gene Mutation - Result1 Result1 Ames->Result1 Negative MLA Mouse Lymphoma Assay (L5178Y cells) - Gene Mutation & Chromosomal Damage - Result2 Result2 MLA->Result2 Positive Micronucleus Micronucleus Test (Mouse Bone Marrow) - Chromosomal Damage - Result3 Result3 Micronucleus->Result3 Negative Test_Substance Test Substance: This compound Test_Substance->Ames Test_Substance->MLA Result2->Micronucleus Follow-up

Caption: Genotoxicity assessment workflow for this compound.

Safety Information and Handling

This compound is a hazardous substance and should be handled with appropriate precautions.[8] It is harmful if swallowed, in contact with skin, or inhaled.[8] It causes skin and eye irritation and may cause an allergic skin reaction.[9][10] It is also a combustible liquid.[9][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[11]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11][12]

Conclusion

This compound exhibits moderate acute toxicity and is an irritant and a skin sensitizer. The available data on genotoxicity are mixed, with in vitro evidence of chromosomal damage that was not confirmed in an in vivo study. There is no evidence of developmental toxicity at concentrations that are not maternally toxic. Data on carcinogenicity and effects on fertility are lacking. The information presented in this guide underscores the importance of proper handling and the use of appropriate personal protective equipment when working with this compound. Further research may be warranted to fully elucidate its toxicological profile, particularly concerning its genotoxic potential and long-term effects.

References

The Pivotal Role of 3-(Methylthio)propionaldehyde in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions between amino acids and reducing sugars. A key volatile compound generated during this process is 3-(methylthio)propionaldehyde, commonly known as methional. This sulfur-containing aldehyde is a potent aroma compound, imparting characteristic savory, brothy, and cooked potato-like notes to a wide array of thermally processed foods.[1] Its formation, primarily through the Strecker degradation of the amino acid methionine, and its subsequent reactions are of significant interest in the fields of food science, flavor chemistry, and potentially in understanding certain physiological and pathological processes. This technical guide provides an in-depth exploration of the multifaceted role of methional in the Maillard reaction, detailing its formation pathways, degradation products, and the analytical methodologies for its quantification.

Introduction: The Significance of Methional

The Maillard reaction is fundamental to the development of color, flavor, and aroma in thermally processed foods.[1] Methional (CH₃SCH₂CH₂CHO) is a critical flavor compound derived from this reaction, specifically from the degradation of the essential amino acid, methionine.[1] Despite its often low concentrations, its extremely low odor threshold makes it a significant contributor to the overall sensory profile of many cooked foods, including baked goods, roasted meats, and coffee.[1] Understanding the mechanisms of methional formation and its subsequent chemical transformations is crucial for controlling and optimizing flavor profiles in food manufacturing and for researchers investigating the broader implications of the Maillard reaction in biological systems.

Formation of this compound: The Strecker Degradation Pathway

The primary route for the formation of methional in the Maillard reaction is the Strecker degradation of methionine.[1] This reaction involves the interaction of an α-amino acid with a dicarbonyl compound, which is an intermediate product of the Maillard reaction itself. The process leads to the oxidative deamination and decarboxylation of the amino acid, yielding an aldehyde with one less carbon atom—the Strecker aldehyde—in this case, methional.

The overall reaction can be summarized as follows:

CH₃SCH₂CH₂(NH₂)CHCO₂H (Methionine) + R-CO-CO-R' (α-Dicarbonyl) → CH₃SCH₂CH₂CHO (Methional) + R-CH(NH₂)-CO-R' + CO₂

Several factors influence the rate and yield of methional formation, including:

  • Temperature: Higher temperatures generally favor the Strecker degradation and thus increase the formation of methional.

  • pH: The reaction is typically favored under neutral to slightly alkaline conditions.

  • Reactant Composition: The specific types of amino acids and reducing sugars present in the system will affect the formation of the necessary dicarbonyl intermediates.

Strecker_Degradation Methionine Methionine Schiff_Base Schiff Base Intermediate Methionine->Schiff_Base Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Schiff_Base Decarboxylation Decarboxylation Schiff_Base->Decarboxylation Hydrolysis Hydrolysis Decarboxylation->Hydrolysis CO2 CO₂ Decarboxylation->CO2 Release Methional This compound (Methional) Hydrolysis->Methional Aminoketone α-Aminoketone Hydrolysis->Aminoketone

Degradation of this compound

Methional is a relatively unstable compound and can undergo further reactions, leading to the formation of other potent sulfur-containing aroma compounds. A primary degradation pathway involves its breakdown into methanethiol (B179389) (CH₃SH), which can then be oxidized to dimethyl disulfide (CH₃SSCH₃). These compounds contribute to the overall sulfurous and cooked vegetable notes in many foods.

Methional_Degradation Methional This compound (Methional) Degradation Degradation Methional->Degradation Methanethiol Methanethiol Degradation->Methanethiol Oxidation Oxidation Methanethiol->Oxidation DimethylDisulfide Dimethyl Disulfide Oxidation->DimethylDisulfide

Quantitative Data on Methional Formation

The formation of methional is highly dependent on various reaction parameters. The following tables summarize quantitative data from studies on the influence of pH, temperature, and precursor concentration on the formation of Strecker aldehydes, including methional.

Table 1: Influence of Curing Temperature on Strecker Aldehyde Concentrations in Barley Malt

Curing Temperature (°C)2-Methylpropanal (µg/kg)3-Methylbutanal (µg/kg)Phenylacetaldehyde (µg/kg)Methional (µg/kg)
6510-2020-405-101-5
7820-4040-8010-205-15
9040-8080-16020-4015-30

Data adapted from a study on the multi-response kinetic modelling of the formation of five Strecker aldehydes during the kilning of barley malt.[2]

Table 2: Formation of Strecker Aldehydes in Red Wine Oxidation

CompoundConcentration Range (µg/L)
Isobutyraldehyde1 - 20
2-Methylbutanal5 - 50
3-Methylbutanal10 - 100
Phenylacetaldehyde1 - 15
Methional0.5 - 10

Data adapted from a study on the formation and accumulation of acetaldehyde (B116499) and Strecker aldehydes during red wine oxidation.[3]

Experimental Protocols

Model System Preparation for Methional Analysis

This protocol outlines the preparation of a Maillard reaction model system to study the formation of methional.

Materials:

  • L-Methionine

  • Reducing sugar (e.g., D-glucose)

  • Phosphate (B84403) buffer (pH 7.0)

  • Deionized water

  • Screw-capped reaction vials

Procedure:

  • Prepare a stock solution of L-methionine (e.g., 0.1 M) in phosphate buffer.

  • Prepare a stock solution of the reducing sugar (e.g., 0.1 M) in phosphate buffer.

  • In a reaction vial, combine equal volumes of the L-methionine and reducing sugar stock solutions.

  • Seal the vial tightly.

  • Heat the vial in a controlled temperature environment (e.g., heating block, oven) for a specified time (e.g., 60 minutes at 120°C).

  • After heating, immediately cool the vial in an ice bath to stop the reaction.

  • The sample is now ready for analysis of volatile compounds.

Model_System_Workflow Start Start Prepare_Solutions Prepare Methionine and Reducing Sugar Solutions Start->Prepare_Solutions Mix_Reactants Mix Reactants in Vial Prepare_Solutions->Mix_Reactants Seal_Vial Seal Vial Mix_Reactants->Seal_Vial Heat_Vial Heat at Controlled Temperature and Time Seal_Vial->Heat_Vial Cool_Vial Cool in Ice Bath Heat_Vial->Cool_Vial Analysis Proceed to Volatile Analysis Cool_Vial->Analysis

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methional

This protocol provides a general methodology for the analysis of methional and other volatile sulfur compounds from a prepared model system or food matrix.

Materials and Equipment:

  • SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Saturated NaCl solution

  • Internal standard (e.g., 2-methyl-3-furanthiol)

Procedure:

  • Sample Preparation:

    • Place a known amount of the cooled Maillard reaction model solution or homogenized food sample into a headspace vial.

    • Add a saturated NaCl solution to increase the volatility of the analytes.

    • Add a known amount of the internal standard.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with continuous agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Column: DB-WAX or similar polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)

      • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 230°C at 5°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-350

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 240°C

  • Data Analysis:

    • Identify methional based on its retention time and mass spectrum by comparing it to a pure standard and/or a mass spectral library.

    • Quantify the concentration of methional by comparing its peak area to that of the internal standard.

HS_SPME_GC_MS_Workflow Start Start Sample_Prep Sample Preparation in Headspace Vial Start->Sample_Prep Equilibration Equilibration at Controlled Temperature Sample_Prep->Equilibration SPME_Extraction HS-SPME Extraction Equilibration->SPME_Extraction Desorption Thermal Desorption in GC Injector SPME_Extraction->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis End End Data_Analysis->End

Conclusion

This compound is a pivotal aroma compound generated in the Maillard reaction, significantly influencing the desirable savory flavors of many cooked foods. Its formation via the Strecker degradation of methionine is a key step in the development of these characteristic aromas. However, its inherent instability also leads to the formation of other important sulfur-containing volatile compounds. The ability to control the formation and degradation of methional through careful manipulation of processing parameters such as temperature and pH is of great importance to the food industry. For researchers in the life sciences, the study of methional and other Strecker aldehydes can provide insights into non-enzymatic modifications of proteins and the generation of reactive carbonyl species in biological systems. The analytical techniques outlined in this guide provide a robust framework for the accurate quantification of methional, enabling further research into its complex and multifaceted role in both food and biological chemistry.

References

Methodological & Application

Synthesis of 3-(Methylthio)propionaldehyde from Acrolein and Methyl Mercaptan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(methylthio)propionaldehyde, also known as methional, from the reaction of acrolein and methyl mercaptan. This synthesis proceeds via a base-catalyzed Michael addition. Detailed experimental protocols for a laboratory setting, safety precautions for handling the hazardous starting materials, and methods for purification and characterization of the product are presented. The information is intended to furnish researchers, scientists, and drug development professionals with the necessary details to safely and efficiently perform this synthesis.

Introduction

This compound (MMP), or methional, is a crucial intermediate in the industrial synthesis of the essential amino acid D,L-methionine and its hydroxy analog, which are widely used as animal feed supplements.[1][2] The compound itself is also utilized as a flavoring agent in the food industry.[3] The synthesis involves the 1,4-addition (Michael addition) of methyl mercaptan to the α,β-unsaturated aldehyde, acrolein.[2] This reaction is typically catalyzed by a base. Given the hazardous nature of the reactants, particularly the high toxicity and volatility of acrolein and methyl mercaptan, strict adherence to safety protocols is paramount.

Reaction Mechanism

The synthesis of this compound from acrolein and methyl mercaptan is a classic example of a base-catalyzed Michael addition. The reaction mechanism involves the following key steps:

  • Deprotonation of Thiol: A basic catalyst, such as pyridine (B92270) or triethylamine, deprotonates the methyl mercaptan to form the highly nucleophilic methylthiolate anion.[2]

  • Nucleophilic Attack: The methylthiolate anion then attacks the electrophilic β-carbon of the α,β-unsaturated system in acrolein. This results in the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is subsequently protonated by the conjugate acid of the catalyst or a protic solvent to yield the final product, this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Acrolein Acrolein (CH₂=CHCHO) Enolate Enolate Intermediate Acrolein->Enolate Nucleophilic Attack MethylMercaptan Methyl Mercaptan (CH₃SH) Methylthiolate Methylthiolate Anion (CH₃S⁻) MethylMercaptan->Methylthiolate Deprotonation by Base Base Base (e.g., Pyridine) MMP This compound (CH₃SCH₂CH₂CHO) Enolate->MMP Protonation

Physicochemical Data

The following table summarizes the key physicochemical properties of the reactants and the final product.

PropertyAcroleinMethyl MercaptanThis compound
CAS Number 107-02-874-93-13268-49-3[4]
Molecular Formula C₃H₄OCH₄SC₄H₈OS[4]
Molecular Weight 56.06 g/mol 48.11 g/mol 104.17 g/mol [4]
Appearance Colorless to yellowish liquidColorless gasColorless liquid[4]
Boiling Point 52.7 °C6 °C165-166 °C[5]
Density 0.841 g/mL at 20 °C0.867 g/mL (liquid at <6 °C)1.043 g/mL at 25 °C[5]
Solubility in Water 20.6 g/100 mL at 20 °C2.3 g/100 mL at 20 °CSlightly soluble[6]

Experimental Protocols

4.1. Safety Precautions

Extreme caution must be exercised when handling acrolein and methyl mercaptan due to their high toxicity, flammability, and volatility.

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., butyl rubber) are mandatory.[6]

    • Eye Protection: Chemical splash goggles and a face shield must be worn.[6]

    • Lab Coat: A flame-resistant lab coat is required.[6]

  • Handling:

    • Acrolein is a lachrymator and is highly irritating to the skin, eyes, and respiratory system.[7]

    • Methyl mercaptan has an extremely foul and persistent odor and is also toxic.

    • Both substances are flammable and should be kept away from ignition sources.[8]

    • Work with the smallest quantities possible.

    • Have an emergency plan and appropriate spill kits readily available.

4.2. Protocol 1: Synthesis using Pyridine as a Catalyst

This protocol describes a general laboratory-scale synthesis of this compound using pyridine as the catalyst.

Materials:

  • Acrolein (stabilized with hydroquinone)

  • Methyl mercaptan (lecture bottle)

  • Pyridine

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Gas inlet tube

  • Ice bath

  • Condenser with a drying tube

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber containing a bleach solution to neutralize the odor of methyl mercaptan.

  • In a well-ventilated fume hood, cool the flask in an ice bath.

  • Add anhydrous solvent and a catalytic amount of pyridine (e.g., 0.05 equivalents) to the flask.

  • Slowly bubble a pre-weighed amount of methyl mercaptan gas through the cooled solution with vigorous stirring.

  • Once the methyl mercaptan has been added, slowly add an equimolar amount of acrolein dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, proceed with the work-up and purification.

4.3. Protocol 2: Synthesis using a Heterogeneous Catalyst

This protocol utilizes a polymer-bound amine catalyst, which can simplify product purification by filtration.

Materials:

  • Acrolein

  • Methyl mercaptan

  • Polymer-bound amine catalyst (e.g., dimethylaminomethyl-polystyrene resin)[9]

  • This compound (as solvent/reaction medium)[9]

  • Reaction flask with a gas inlet and dropping funnel

Procedure:

  • In a reaction flask, disperse the polymer-bound amine catalyst in a portion of previously synthesized this compound (or another suitable solvent).[9]

  • Cool the mixture to 0 °C in an ice bath.

  • Introduce a measured amount of methyl mercaptan gas into the stirred suspension.[9]

  • Slowly add an equimolar amount of acrolein dropwise, maintaining the temperature at 0 °C.[9]

  • Continue stirring at 0 °C for approximately 2 hours.[9]

  • Monitor the reaction by GC for the disappearance of acrolein.

  • Once the reaction is complete, the catalyst can be removed by filtration.[9] The filtrate is the crude product.

4.4. Work-up and Purification

  • Quenching: The reaction mixture can be washed with a dilute acid solution (e.g., 1 M HCl) to remove the basic catalyst, followed by washing with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.[3] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Characterization

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure of the molecule by analyzing the chemical shifts and splitting patterns of the protons.[1][7]

    • ¹³C NMR: To identify the number and types of carbon atoms in the molecule.[6]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes.

ParameterProtocol 1 (Pyridine)Protocol 2 (Heterogeneous Catalyst)
Catalyst PyridineDimethylaminomethyl-polystyrene resin[9]
Solvent Toluene or DichloromethaneThis compound[9]
Temperature 0-10 °C during addition, then room temp.0 °C[9]
Reaction Time 3-6 hours~2 hours[9]
Typical Yield >90%~95%[9]
Purification Vacuum DistillationFiltration followed by Vacuum Distillation

Logical Relationships and Workflows

G Reactants Acrolein & Methyl Mercaptan Reaction Michael Addition (Controlled Temperature) Reactants->Reaction Catalyst Base Catalyst (e.g., Pyridine) Catalyst->Reaction Workup Aqueous Work-up (Acid Wash, Brine Wash) Reaction->Workup Drying Drying over Anhydrous Salt Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification Product Pure this compound Purification->Product Analysis Characterization (GC-MS, NMR) Product->Analysis

References

Laboratory-Scale Synthesis of Methional for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of methional (3-(methylthio)propanal), a key intermediate in various chemical and pharmaceutical research applications. Two primary synthetic routes are presented: the Michael addition of methyl mercaptan to acrolein and the Strecker degradation of methionine. These methods offer flexibility in starting materials and reaction conditions, catering to different laboratory settings and research needs.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product, methional.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Safety Considerations
Methional C₄H₈OS104.17165-1661.043Moderately toxic, skin and eye irritant.[1]
Acrolein C₃H₄O56.0652.70.841Highly toxic, flammable, and corrosive.[2]
Methyl Mercaptan CH₄S48.115.950.866Extremely flammable, toxic if inhaled.[3][4][5][6]
L-Methionine C₅H₁₁NO₂S149.21Decomposes1.340Generally low toxicity.
Triethylamine (B128534) C₆H₁₅N101.1989.50.726Flammable, corrosive, and toxic.
Ninhydrin (B49086) C₉H₆O₄178.14Decomposes-Irritant.

Experimental Protocols

Protocol 1: Synthesis of Methional via Michael Addition

This protocol details the base-catalyzed Michael addition of methyl mercaptan to acrolein. This method is known for its high efficiency and yield.[7][8][9]

Materials:

  • Acrolein (stabilized)

  • Methyl mercaptan (condensed as a liquid)

  • Triethylamine (catalyst)

  • Anhydrous diethyl ether (solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (three-necked)

  • Dropping funnel

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet tube connected to a source of inert gas (e.g., nitrogen or argon).

  • Initial Charge: To the flask, add anhydrous diethyl ether. Cool the flask to 0°C using an ice bath.

  • Addition of Reactants: While maintaining the temperature at 0°C, slowly bubble a slight molar excess of methyl mercaptan gas through the solvent, or add the condensed liquid via the dropping funnel. Subsequently, add a catalytic amount of triethylamine (approximately 1-2 mol% relative to acrolein).

  • Acrolein Addition: Slowly add acrolein dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude methional can be purified by vacuum distillation to yield a colorless liquid.[3] A patent describing a similar industrial process reports a yield of 95% with an acrolein conversion rate of 98%.[1]

Protocol 2: Synthesis of Methional via Strecker Degradation of Methionine (Suggested Protocol)

The Strecker degradation is a well-known reaction in food chemistry that produces aldehydes from amino acids.[10][11] This protocol provides a suggested laboratory procedure for the synthesis of methional from L-methionine using ninhydrin as the oxidizing agent.[12] Further optimization of reaction conditions may be required to achieve high yields.

Materials:

  • L-Methionine

  • Ninhydrin

  • Phosphate (B84403) buffer (pH 6.5-7.0)

  • Ethylene (B1197577) glycol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Extraction funnel

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-methionine in a phosphate buffer.

  • Addition of Reagents: Add a solution of ninhydrin (approximately 1.5 to 2 molar equivalents) in ethylene glycol to the flask.

  • Reaction: Heat the reaction mixture to a temperature of 100-120°C with constant stirring for 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ and ammonia, and a color change is typically observed.

  • Work-up: Cool the reaction mixture to room temperature. Extract the mixture several times with dichloromethane.

  • Purification: Combine the organic extracts and wash them with a small amount of water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure, being mindful of the volatility of methional. Further purification can be achieved by fractional distillation under reduced pressure. The expected yield for this reaction on a laboratory scale is variable and requires optimization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Michael_Addition acrolein Acrolein enolate Enolate Intermediate acrolein->enolate Nucleophilic Attack methyl_mercaptan Methyl Mercaptan thiolate Methylthiolate Anion methyl_mercaptan->thiolate Deprotonation triethylamine Triethylamine (Catalyst) thiolate->enolate methional Methional enolate->methional Protonation

Caption: Reaction mechanism for the Michael addition synthesis of methional.

Strecker_Degradation methionine L-Methionine schiff_base Schiff Base Intermediate methionine->schiff_base ninhydrin Ninhydrin (Oxidant) ninhydrin->schiff_base Condensation decarboxylated Decarboxylated Intermediate schiff_base->decarboxylated Decarboxylation methional Methional decarboxylated->methional Hydrolysis co2 CO₂ decarboxylated->co2 nh3 NH₃ decarboxylated->nh3

Caption: Simplified reaction pathway for the Strecker degradation of methionine.

Experimental_Workflow start Start setup Reaction Setup start->setup reagents Addition of Reagents setup->reagents reaction Reaction Period reagents->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification analysis Purity Analysis (GC-MS, NMR) purification->analysis end Pure Methional analysis->end

Caption: General experimental workflow for the synthesis of methional.

References

Application Notes and Protocols for the GC-MS Analysis of 3-(Methylthio)propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methylthio)propionaldehyde, also known as methional, is a significant volatile sulfur compound responsible for characteristic savory and potato-like aromas in a variety of food products.[1] It is formed during the thermal processing of foods, such as the Maillard reaction and the Strecker degradation of the amino acid methionine.[1] The concentration of methional can greatly influence the flavor profile of foods, making its accurate analysis crucial for quality control in the food and beverage industry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like methional, offering high sensitivity and selectivity.[2] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.

Chemical Properties

PropertyValue
Chemical FormulaC4H8OS
Molecular Weight104.17 g/mol [3]
CAS Number3268-49-3[3]
Boiling Point165-166 °C
AppearanceColorless to light yellow liquid with an intense meat-like odor.
SolubilitySlightly soluble in water; soluble in alcohol.[3][4]

Mass Spectrum (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The mass spectrum available in the NIST WebBook can be used for identification.[5] The key mass-to-charge ratios (m/z) for identification in selected ion monitoring (SIM) mode are typically the molecular ion and the most abundant fragment ions.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the GC-MS analysis of this compound in various matrices.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Precision (RSD%)< 15%
Recovery (%)85 - 115%

Table 2: Concentration of this compound in Food Samples

Food ProductConcentration Range (µg/kg)Reference
Black Salsify Roots (cooked)40MacLeod and Ames (1991)[6]
Boiled Carp Filet7 - 26.4Schlüter et al. (1999)[6]
Brew of Cooked Clams10Sekiwa, Kubota and Kobayashi (1997)[6]
Crab Meats166.6Chung (1999)[6]
Cheddar Cheese (raw milk)1 - 2.7Rehman et al. (2000)[6]
Popcorn12 - 14Buttery et al. (1997)[6]

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction and pre-concentration of volatile compounds like this compound from liquid and solid matrices.[1]

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[7][8]

  • Heater-stirrer or water bath

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Sample Weighing: Accurately weigh 1-5 g of the homogenized solid sample or pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Matrix Modification: Add a known amount of deionized water to solid samples to create a slurry. To both liquid and solid samples, add NaCl to achieve a concentration of 20-30% (w/v) to enhance the release of volatile compounds.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated methional or another volatile sulfur compound not present in the sample) at a known concentration.

  • Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60°C).[9] Allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) with constant agitation.

  • SPME Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a predetermined time (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of volatile compounds.[7]

  • Desorption: After extraction, immediately retract the fiber and introduce it into the GC injector for thermal desorption of the analytes onto the analytical column.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • GC column: A mid-polar or polar capillary column is recommended for the analysis of sulfur compounds (e.g., DB-WAX, HP-INNOWax, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).

GC-MS Parameters:

ParameterSetting
GC Inlet
Injection ModeSplitless
Injector Temperature250 °C
Desorption Time2-5 minutes
Oven Temperature Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate 15 °C/min to 150 °C
Ramp Rate 210 °C/min to 240 °C, hold for 5 minutes
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-350 (Full Scan)
Solvent Delay3-5 minutes

Data Acquisition and Processing:

  • Acquire data in both full scan and selected ion monitoring (SIM) modes. Full scan is used for qualitative identification, while SIM mode is used for quantitative analysis to enhance sensitivity and selectivity.

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

  • For quantification, create a calibration curve using standard solutions of this compound at different concentrations.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Equilibration Equilibration (Heating & Agitation) Sample->Equilibration Extraction Headspace Extraction (SPME Fiber) Equilibration->Extraction Injection Thermal Desorption in GC Inlet Extraction->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Strecker_Degradation Met Methionine (Amino Acid) Intermediate Schiff Base Intermediate Met->Intermediate + Dicarbonyl Dicarbonyl Compound (e.g., from Maillard Reaction) Dicarbonyl->Intermediate Methional This compound (Strecker Aldehyde) Intermediate->Methional Decarboxylation & Hydrolysis

Caption: Formation of this compound via Strecker degradation.

References

Application Notes and Protocols for the Quantification of Methional in Food Matrices using GC-Olfactometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methional, a sulfur-containing aldehyde, is a potent aroma compound responsible for characteristic savory and cooked notes in a wide variety of food products. Its distinct "cooked potato" aroma makes it a key flavor component in processed foods such as potato chips, soups, and dairy products. The formation of methional often occurs through the Strecker degradation of the amino acid methionine during thermal processing. Due to its extremely low odor threshold, even trace amounts of methional can significantly impact the overall flavor profile of a food product. Therefore, accurate quantification of methional is crucial for food quality control, product development, and flavor research.

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This technique allows for the identification and quantification of odor-active compounds, like methional, that are present in complex food matrices. This application note provides detailed protocols for the quantification of methional in various food matrices using GC-O, intended for researchers, scientists, and professionals in the food and flavor industry.

Data Presentation

The following table summarizes the quantitative data for methional in various food matrices, analyzed by Gas Chromatography-Olfactometry (GC-O).

Food MatrixMethional Concentration (ng/L or µg/kg)Sample PreparationGC-O TechniqueOdor DescriptorReference(s)
Stored Orange Juice11,550 ng/LSolid-Phase Microextraction (SPME)NIF/SNIFStored orange juice off-flavor[1]
Fresh Orange Juice550 ng/LSolid-Phase Microextraction (SPME)NIF/SNIFNot specified[1]
Pasteurized Orange Juice830 ng/LSolid-Phase Microextraction (SPME)NIF/SNIFNot specified[1]
Camembert CheeseNot explicitly quantified, but identified as a potent odorantAroma Extract Concentration Analysis (AECA) and Headspace GC-O (HGC-O)AECA/HGC-OGarlic-like[2]
Dry-Rendered Beef FatIdentified as a key aroma compound (OAV ≥ 1)Solvent-Assisted Flavor Evaporation (SAFE)GC-OMeaty, Roasted[3]
Smoke-Cured Pork LegIdentified as a key odorantSolvent ExtractionAroma Extract Dilution Analysis (AEDA)Roasty[4]
Baked PotatoIdentified as a probable important contributor to flavorHeadspace Adsorption onto TenaxGC-MS (Odor activity implied)Cooked potato[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantification of methional in various food matrices using GC-Olfactometry.

Protocol 1: Quantification of Methional in Dairy Products (Cheese) using Solvent-Assisted Flavor Evaporation (SAFE) and GC-O-AEDA

This protocol is adapted from methodologies used for aroma analysis in cheese.[2][5]

1. Sample Preparation: Solvent-Assisted Flavor Evaporation (SAFE)

  • Objective: To extract volatile and semi-volatile compounds from the cheese matrix without artifact formation.

  • Materials:

  • Procedure:

    • Homogenize the grated cheese sample with 200 mL of dichloromethane.

    • Transfer the slurry to the dropping funnel of the SAFE apparatus.

    • Maintain the water bath of the SAFE apparatus at 40°C.

    • Apply a high vacuum (approximately 10⁻⁵ mbar) to the apparatus.

    • Slowly add the sample slurry from the dropping funnel into the distillation flask.

    • The volatile compounds will evaporate under high vacuum and low temperature and be collected in a liquid nitrogen-cooled trap.

    • After the distillation is complete, thaw the trap and collect the distillate.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator at 40°C.

    • Further concentrate the extract to 200 µL under a gentle stream of nitrogen.

2. GC-Olfactometry - Aroma Extract Dilution Analysis (AEDA)

  • Objective: To determine the Flavor Dilution (FD) factor of methional, which is an indicator of its odor potency.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).

    • Capillary column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 240°C

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program: 40°C (hold for 2 min), ramp at 6°C/min to 230°C (hold for 10 min).

    • Split Ratio: 1:1 (between FID and sniffing port).

  • AEDA Procedure:

    • Prepare a dilution series of the SAFE extract with dichloromethane (e.g., 1:3, 1:9, 1:27, etc.).

    • Inject 1 µL of the most concentrated extract into the GC-O system.

    • A trained panelist sniffs the effluent from the olfactometry port and records the retention time and odor descriptor for each detected aroma.

    • Sequentially inject the diluted extracts until no odor is perceived by the panelist.

    • The FD factor for methional is the highest dilution at which its characteristic "cooked potato" odor is detected.

3. Quantification

  • For absolute quantification, a calibration curve is prepared using a standard solution of methional. An internal standard (e.g., 2-methyl-3-furanthiol) is added to both the sample and the calibration standards. The concentration of methional in the sample is calculated based on the peak area ratio of methional to the internal standard.

Protocol 2: Quantification of Methional in Liquid Matrices (Beer) using Headspace Solid-Phase Microextraction (HS-SPME) and GC-O

This protocol is based on established methods for beer flavor analysis.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Objective: To extract volatile compounds from the headspace of the beer sample.

  • Materials:

    • 10 mL of beer sample

    • 20 mL headspace vial with a screw cap and PTFE/silicone septum

    • SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Sodium chloride (NaCl)

    • Stir bar

  • Procedure:

    • Place 10 mL of the beer sample into a 20 mL headspace vial.

    • Add 2 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Add a small stir bar.

    • Seal the vial with the screw cap.

    • Place the vial in a water bath at 40°C and allow it to equilibrate for 15 minutes with gentle stirring.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued stirring.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for desorption.

2. GC-Olfactometry Analysis

  • Objective: To separate, detect, and identify the odor-active compounds.

  • Instrumentation:

    • Gas chromatograph equipped with a mass spectrometer (MS) and an olfactometry port.

    • Capillary column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC-MS/O Conditions:

    • Injector Temperature: 250°C (in splitless mode for 2 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: 35°C (hold for 5 min), ramp at 5°C/min to 250°C (hold for 5 min).

    • MS Conditions: Electron ionization (EI) at 70 eV, scan range m/z 35-350.

    • Olfactometry Port: Humidified air is added to the sniffing port to prevent nasal dryness.

  • Procedure:

    • The desorbed analytes are separated on the GC column.

    • The effluent is split between the MS detector and the olfactometry port.

    • A panelist sniffs the effluent and provides odor descriptions and intensity ratings at specific retention times.

    • The MS data is used to identify the compounds responsible for the perceived odors. Methional can be identified by its characteristic mass spectrum.

3. Quantification

  • Quantification can be performed using an external or internal standard method. For an internal standard method, a known amount of a labeled internal standard (e.g., d4-methional) is added to the sample before SPME extraction. A calibration curve is generated by analyzing standards of known methional concentrations.

Visualizations

experimental_workflow sample Food Matrix (e.g., Cheese, Beer, Potato) prep Sample Preparation sample->prep spme HS-SPME prep->spme Liquid/Solid Samples safe SAFE prep->safe Solid/Semi-solid Samples gco GC-Olfactometry Analysis spme->gco safe->gco aeda AEDA gco->aeda Quantification Method osme Osme/Intensity gco->osme Quantification Method data Data Analysis & Quantification aeda->data osme->data result Methional Concentration & Odor Profile data->result

Caption: Experimental workflow for methional quantification.

Caption: Formation and impact of methional in food.

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) Analysis of Methional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of methional, a key aroma compound, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Methional (3-(methylthio)propanal) is a potent sulfur-containing aldehyde responsible for characteristic flavors and off-flavors in a wide range of food products, including dairy, meat, beer, and potatoes. Its low odor threshold necessitates a sensitive and reliable analytical method for its quantification. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and robust sample preparation technique ideal for the extraction and preconcentration of volatile and semi-volatile compounds like methional from complex matrices. This document outlines the principles, provides detailed experimental protocols, and summarizes quantitative data for the SPME-GC-MS analysis of methional.

Principles of SPME for Methional Analysis

SPME is an equilibrium-based extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase. In HS-SPME, the fiber is exposed to the headspace above the sample, where volatile analytes like methional partition between the sample matrix, the headspace, and the fiber coating. The amount of analyte extracted by the fiber is proportional to its concentration in the sample. After extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

For aldehydes like methional, which can be reactive and present at trace levels, on-fiber derivatization can be employed to enhance sensitivity and selectivity. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with carbonyl compounds to form stable oximes, which have excellent chromatographic and mass spectrometric properties.

Experimental Workflow

The general workflow for the SPME-GC-MS analysis of methional involves sample preparation, HS-SPME with optional on-fiber derivatization, and GC-MS analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Procedure cluster_analysis GC-MS Analysis Sample Sample (e.g., Food Matrix) InternalStandard Add Internal Standard (e.g., Labeled Methional) Sample->InternalStandard Vial Place in Headspace Vial InternalStandard->Vial Incubation Incubation & Equilibration Vial->Incubation Derivatization Optional: On-Fiber Derivatization (PFBHA) Incubation->Derivatization If applicable Extraction Headspace Extraction Incubation->Extraction Direct Extraction Derivatization->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 1. General workflow for the SPME-GC-MS analysis of methional.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of methional and similar aldehydes using SPME-GC-MS. It is important to note that these values can vary depending on the specific matrix, instrumentation, and method validation protocol.

ParameterMethionalOther Aldehydes (e.g., Acetaldehyde)Reference
SPME Fiber 65 µm PDMS/DVB65 µm PDMS/DVB[1]
Derivatization On-fiber with PFBHAOn-fiber with PFBHA[1]
Extraction Time 40 min5 - 15 min[1]
Extraction Temp. 50 °C50 °C[1]
Linearity (r²) >0.99 (Typical)>0.99[2]
LOD Very low in liquid dairy (exact value not specified)0.03 - 0.56 µg/L[1][2]
LOQ Not specified1.0 - 1.7 µg/L[2]
Recovery Not specified90 - 105%
Precision (RSD) Not specified< 13%

Detailed Experimental Protocols

The following protocols are based on established methods for the analysis of methional in food matrices.[1] Optimization may be required for different sample types.

This protocol is adapted from the analysis of methional in dairy and meat products.[1]

5.1.1. Materials and Reagents

  • SPME Fiber Assembly: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

  • Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (6 g/L in water)

  • Internal Standard: Stable isotope-labeled methional (e.g., methional-d3)

  • Vials: 10 mL or 20 mL amber glass headspace vials with PTFE/silicone septa

  • Sodium Chloride (NaCl): Analytical grade

  • Organic-free water

5.1.2. Instrument Conditions

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A polar wax column (e.g., DB-WAX, HP-INNOWax) is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C (or as recommended for the GC column).

  • Oven Temperature Program: Optimize for separation of analytes. A typical program might be: 40 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Quantification Ions for Methional-PFBHA derivative: m/z 102 and 105.[1]

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

5.1.3. Experimental Procedure

  • SPME Fiber Conditioning: Condition the new SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injector at a temperature above the analysis temperature.

  • Loading the Derivatization Reagent: Expose the SPME fiber to the headspace of the PFBHA solution for 10 minutes at 50 °C.[1]

  • Sample Preparation:

    • For liquid samples (e.g., milk, beer): Place 5 mL of the sample into a headspace vial.

    • For solid samples (e.g., cheese, meat): Weigh 1-2 g of the homogenized sample into a headspace vial. Add a small amount of organic-free water to moisten the sample if necessary.

    • Add a known amount of the internal standard solution to each sample.

    • Add NaCl (e.g., 1 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Headspace Extraction and Derivatization:

    • Immediately after loading with the derivatization reagent, expose the SPME fiber to the headspace of the sample vial.

    • Incubate the vial for 40 minutes at 50 °C with agitation.[1]

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

    • Desorb for 5 minutes in splitless mode.

    • Start the GC-MS data acquisition.

5.1.4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking a matrix similar to the sample with known concentrations of methional and the internal standard.

  • Analyze the calibration standards using the same SPME-GC-MS procedure.

  • Construct a calibration curve by plotting the ratio of the peak area of the methional derivative to the peak area of the internal standard derivative against the concentration of methional.

  • Determine the concentration of methional in the samples from the calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key relationships in the SPME process.

SPME_Principles cluster_equilibrium Analyte Partitioning Equilibrium cluster_factors Influencing Factors Matrix Sample Matrix Headspace Headspace Matrix->Headspace Volatility Headspace->Matrix Solubility Fiber SPME Fiber Coating Headspace->Fiber Adsorption/Absorption Fiber->Headspace Desorption Temperature Temperature Temperature->Headspace Time Extraction Time Time->Fiber Agitation Agitation Agitation->Matrix Salt Salt Addition Salt->Headspace pH Sample pH pH->Matrix

Figure 2. Factors influencing SPME equilibrium.

Troubleshooting and Optimization

  • Low Sensitivity:

    • Increase extraction time and/or temperature.

    • Ensure proper derivatization if used.

    • Check for fiber degradation.

    • Optimize the addition of salt.

  • Poor Reproducibility:

    • Ensure consistent sample volume, extraction time, and temperature.

    • Use an autosampler for precise fiber positioning and timing.

    • Use an internal standard.

  • Carryover:

    • Increase fiber bake-out time and/or temperature between analyses.

These application notes and protocols provide a solid foundation for the analysis of methional using SPME-GC-MS. For specific applications, further method development and validation are essential to ensure accurate and reliable results.

References

Application Notes and Protocols for 3-(Methylthio)propionaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propionaldehyde, also known as methional, is a versatile bifunctional molecule containing both an aldehyde and a thioether moiety.[1] It is a key intermediate in the industrial synthesis of the essential amino acid DL-methionine and a significant contributor to the flavor profile of many cooked foods, notably potatoes.[1][2] Its unique structure allows it to serve as a precursor in a variety of important synthetic transformations, including amino acid synthesis, selective oxidations, and reductions.

These application notes provide detailed protocols for several key transformations of this compound, offering researchers and drug development professionals a practical guide for its use in organic synthesis.

Physico-Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 3268-49-3
Molecular Formula C₄H₈OS
Molecular Weight 104.17 g/mol
Appearance Colorless to pale yellow liquid[3]
Odor Pungent, cooked potato/onion-like[3][4]
Boiling Point 165-166 °C
Density 1.043 g/mL at 25 °C
Refractive Index n20/D 1.483
Solubility Soluble in alcohol, propylene (B89431) glycol; insoluble in water[3]

Application 1: Synthesis of DL-Methionine via Strecker Synthesis

The Strecker synthesis is a classic and commercially significant method for producing α-amino acids from aldehydes.[5] For this compound, this reaction provides a direct route to racemic DL-methionine, a crucial supplement in animal feed and a building block in pharmaceutical synthesis.[1][6] The reaction proceeds in two main steps: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the corresponding amino acid.[5]

Strecker_Synthesis METH This compound IMIN Iminium Ion Intermediate METH->IMIN + NH₃ - H₂O NITR α-Aminonitrile (2-Amino-4-(methylthio)butanenitrile) IMIN->NITR + CN⁻ METHIO DL-Methionine NITR->METHIO Hydrolysis (H₃O⁺, Δ)

Caption: Strecker synthesis pathway for DL-Methionine.

Experimental Protocol: Strecker Synthesis of DL-Methionine

This protocol describes a two-step laboratory-scale synthesis of DL-methionine from this compound.

Reagents and Equipment:

  • This compound (Methional)

  • Ammonium (B1175870) Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN) (Caution: Extremely Toxic!)

  • Ammonia (B1221849) solution (e.g., 28% NH₃ in H₂O)

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and filtration

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate gloves. All operations involving cyanide must be performed in a certified chemical fume hood.

Procedure:

Step A: Formation of α-Aminonitrile

  • Prepare a solution of ammonium chloride (1.1 eq) in water in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add ammonia solution (2.0 eq) and cool the flask in an ice bath to 0-5 °C.

  • Slowly add this compound (1.0 eq) to the cooled solution with vigorous stirring.

  • In a separate beaker, dissolve sodium cyanide (1.05 eq) in a minimal amount of cold water.

  • Add the sodium cyanide solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

Step B: Hydrolysis to DL-Methionine

  • Transfer the reaction mixture containing the α-aminonitrile to a larger round-bottom flask.

  • Slowly and carefully add concentrated hydrochloric acid (5-6 eq) to the mixture in an ice bath. (Caution: Exothermic reaction, potential release of HCN gas).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.

  • After reflux, cool the solution to room temperature and then further in an ice bath. Phthalic acid may precipitate if phthalimide (B116566) protecting groups were used in an alternative procedure; in this direct method, the primary goal is to neutralize and isolate the amino acid.[7]

  • Neutralize the acidic solution by carefully adding an aqueous ammonia solution until the pH is approximately 5.5-6.0. The isoelectric point of methionine is 5.74.

  • DL-Methionine will precipitate out of the solution as a white solid. Cool the mixture for an extended period to maximize crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield DL-methionine. Further purification can be achieved by recrystallization from hot water/ethanol.

Summary of Strecker Synthesis Conditions

ParameterConditionTypical Yield (%)Reference(s)
Reactants Methional, NH₄Cl, NaCN, H₂O/NH₃54-60% *[7]
Hydrolysis Concentrated HCl, Reflux (100-110 °C)[5]
Reaction Time Nitrile Formation: 3-4 h; Hydrolysis: 6-8 h
Work-up Neutralization to pI, Precipitation
Yield reported for a related malonic ester synthesis route to methionine, but representative of multi-step amino acid syntheses.

Application 2: Biocatalytic Synthesis of L-Methionine (B1676389)

For applications requiring enantiomerically pure L-methionine, biocatalytic methods offer a significant advantage over classical chemical synthesis. One innovative approach involves the enzymatic fixation of carbon dioxide into the methional backbone, followed by stereospecific amination.[8]

Biocatalytic_Synthesis cluster_enzymes METH This compound KETO α-Keto Acid Intermediate (4-Methylthio-2-oxobutanoate) METH->KETO + CO₂ (2 bar) ENZ1 Decarboxylase (in reverse) LMET L-Methionine KETO->LMET + Amino Donor (e.g., L-Glutamate) ENZ2 Aminotransferase or Amino Acid Dehydrogenase

Caption: Biocatalytic route to L-Methionine from Methional.

Experimental Protocol: Two-Step Biocatalytic Synthesis

This protocol is based on a published method for the synthesis of L-methionine from methional and CO₂.[8][9]

Reagents and Equipment:

  • Purified decarboxylase (e.g., KdcA) and aminotransferase (e.g., YbdL) or amino acid dehydrogenase.

  • This compound (Methional)

  • Carbon Dioxide (CO₂) gas cylinder and regulator

  • Pressure-rated reaction vessel (e.g., 10 mL pressure reactor)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH ~8.0)

  • Cofactors (e.g., ThDP for decarboxylase, PLP for aminotransferase)

  • Amino donor (e.g., L-Glutamate) or Ammonia/NADH for dehydrogenase

  • HPLC system for analysis

Procedure:

  • In a 10 mL pressure reactor, prepare a reaction mixture (e.g., 1 mL final volume) containing phosphate buffer, appropriate concentrations of the purified decarboxylase and aminotransferase enzymes, and their respective cofactors.

  • Add the amino donor (e.g., L-Glutamate) to the mixture.

  • Start the reaction by adding the substrate, this compound, to the mixture.

  • Immediately seal the reactor and pressurize with CO₂ to 2 bar (200 kPa).

  • Maintain the reaction at a controlled temperature (e.g., 30-37 °C) with gentle stirring for a specified period (e.g., 12-24 hours). The initial pH of ~8.0 will shift towards ~6.5 upon CO₂ application.[9]

  • Monitor the formation of L-methionine over time by taking aliquots and analyzing them via HPLC.

  • Upon completion, depressurize the reactor, terminate the reaction (e.g., by adding acid or heat), and centrifuge to remove the enzymes.

  • The supernatant containing L-methionine can be purified using ion-exchange chromatography.

Summary of Biocatalytic Synthesis Conditions

ParameterConditionConversion/YieldReference(s)
Enzymes Decarboxylase, AminotransferaseUp to 86% conversion *[9]
Substrates Methional, CO₂, Amino Donor[8]
Pressure 2 bar CO₂[8][9]
pH Initial pH ~8.0, shifts to ~6.5[9]
Temperature 30-37 °C
Conversion rate reported for a similar biocatalytic route using O-acetyl-homoserine and methional.

Application 3: Selective Oxidation and Reduction

The aldehyde functional group in methional can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, yielding valuable synthetic intermediates while preserving the thioether linkage.

Redox_Reactions ACID 3-(Methylthio)propanoic Acid (Oxidation Product) METH This compound (Precursor) METH->ACID Reduction (e.g., NaBH₄) ALC 3-(Methylthio)propan-1-ol (Reduction Product) METH->ALC Oxidation (e.g., PCC, Jones Reagent) Workflow PREP 1. Reagent Preparation & Reaction Setup REACT 2. Reaction (Stirring, Heating/Cooling, Inert Atmosphere) PREP->REACT MONITOR 3. Monitoring (TLC, GC, LC) REACT->MONITOR MONITOR->REACT Reaction Incomplete WORKUP 4. Work-up (Quenching, Extraction, Washing) MONITOR->WORKUP Reaction Complete PURIFY 5. Purification (Chromatography, Distillation, Recrystallization) WORKUP->PURIFY ANALYZE 6. Analysis & Characterization (NMR, MS, IR) PURIFY->ANALYZE

References

Application of 3-(Methylthio)propionaldehyde in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propionaldehyde, commonly known as methional, is a potent, sulfur-containing organic compound that plays a pivotal role in the flavor and fragrance industry.[1][2][3] Its characteristic powerful and diffusive aroma, reminiscent of cooked potatoes, makes it an indispensable ingredient for creating a wide array of savory flavors.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of methional in flavor chemistry research, offering insights into its formation, analysis, and sensory evaluation.

Methional is a key flavor compound found in a variety of foods, including potato-based snacks, black and green tea, and some cheeses like Cheddar and Camembert.[5][6] It is primarily formed through the Strecker degradation of the amino acid methionine during thermal processing, a key step in the Maillard reaction.[5][7][8] Due to its low odor threshold, even trace amounts of methional can significantly impact the sensory profile of a food product.[8]

Physicochemical Properties and Flavor Profile

Methional is a colorless to pale yellow liquid with a powerful, cooked potato, savory, and onion-like odor.[1][9] At low concentrations, it imparts a pleasant, warm, meat and soup-like flavor.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical FormulaC4H8OS[1][5]
Molar Mass104.17 g·mol−1[1][5][10]
AppearanceColorless to pale yellow liquid[1][11]
OdorPowerful, cooked potato, savory, onion, meat-like[1]
Boiling Point165-166 °C[1][9]
Flash Point74 °C[1]
Solubility in Water16.3% vol at 25 °C, pH 7[1][12]
Solubility in SolventsSoluble in alcohol, propylene (B89431) glycol, and oil[1][12]

Formation Pathway: Strecker Degradation of Methionine

The primary pathway for the formation of methional in food is the Strecker degradation of the amino acid methionine in the presence of an α-dicarbonyl compound, which is an intermediate of the Maillard reaction.[5][7][8]

Strecker_Degradation Met Methionine (Amino Acid) Intermediate Schiff Base Intermediate Met->Intermediate + Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Intermediate Methional This compound (Methional) Intermediate->Methional Decarboxylation & Hydrolysis Byproducts Byproducts (e.g., Aminoketone, CO2, NH3) Intermediate->Byproducts

Caption: Strecker degradation pathway of methionine to form methional.

Applications in Flavor Chemistry

Methional is widely used in the flavor industry to impart or enhance savory notes in a variety of food products.[1][3]

Table 2: Application of this compound in Food Products

Food CategoryTypical Starting Dose Rate (ppm)Flavor ContributionReferences
Potato Products1,000Authentic boiled or cooked potato flavor[1][4][13]
Savory & Meat Flavors400Cooked, savory, "juicy" character in meats, soups, broths[1][13]
Malt (B15192052) and Malted Milk600Essential for malt flavor profile[13]
Tomato100 - 500Enhances cooked tomato character[13]
Cheese (Cheddar, Parmesan)300Contributes to cooked and savory notes[13]
Seafood (e.g., Crab)80Enhances cooked seafood character[13]
Baked Goods0.5Subtle, grounding, and savory notes[3][9]
Beverages (non-alcoholic)1.03 - 1.89Adds complexity to savory beverages[14]

Experimental Protocols

Protocol for Quantification of this compound in Potato using HS-SPME-GC-MS

This protocol describes the quantification of methional in a potato matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and an internal standard for accurate quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Potato Sample (e.g., 5g homogenized) Vial Headspace Vial (20 mL) Sample->Vial Incubation Incubation (e.g., 60°C for 20 min) IS Internal Standard (e.g., d3-methional) IS->Vial Extraction SPME Fiber Exposure (e.g., DVB/CAR/PDMS) Incubation->Extraction Desorption Thermal Desorption (in GC inlet) Extraction->Desorption Separation GC Separation (Capillary Column) Desorption->Separation Detection MS Detection (Scan or SIM mode) Separation->Detection Quantification Quantification (vs. Internal Standard) Detection->Quantification

Caption: Workflow for HS-SPME-GC-MS analysis of methional.

Materials and Reagents:

  • Potato sample

  • This compound standard

  • Deuterated this compound (d3-methional) or other suitable internal standard

  • Deionized water

  • Sodium chloride

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize fresh potato tubers.

    • Weigh 5.0 g of the homogenate into a 20 mL headspace vial.

    • Add 5 mL of a saturated NaCl solution to enhance the release of volatiles.

    • Spike the sample with a known amount of the internal standard (e.g., d3-methional).

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or autosampler incubator set at 60°C.

    • Allow the sample to equilibrate for 20 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for methional (e.g., m/z 104, 61, 47) and the internal standard.

  • Quantification:

    • Identify the peaks corresponding to methional and the internal standard based on their retention times and mass spectra.

    • Calculate the concentration of methional in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of methional and the internal standard.

Protocol for Laboratory Demonstration of the Strecker Degradation

This protocol provides a method to demonstrate the formation of methional from methionine in a model system.

Materials and Reagents:

Procedure:

  • Reaction Setup:

    • In a sealed reaction vial, dissolve 100 mg of DL-methionine in 10 mL of phosphate buffer (pH 7.0).

    • Add 0.1 mL of methylglyoxal solution.

    • Seal the vial and heat at 100°C for 1 hour in a water bath or heating block.

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture twice with 5 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the dichloromethane extract by GC-MS using the parameters outlined in Protocol 5.1.

    • The presence of a peak with the characteristic mass spectrum of methional will confirm its formation.

Protocol for Sensory Evaluation: Triangle Test for Odor Detection Threshold

This protocol determines the concentration at which the odor of methional is detectable.

Sensory_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Stock Methional Stock Solution (in appropriate solvent) Dilution Serial Dilutions (decreasing concentrations) Stock->Dilution Triangle Prepare Triangle Test Sets (Two blanks, one sample) Dilution->Triangle Presentation Present Sample Sets (randomized order) Panelists Trained Sensory Panelists Panelists->Presentation Evaluation Panelists identify the 'odd' sample Presentation->Evaluation Record Record Correct Identifications for each concentration Analysis Statistical Analysis (Binomial test) Record->Analysis Threshold Determine Detection Threshold (Lowest conc. with significant detection) Analysis->Threshold

Caption: Workflow for sensory evaluation using a triangle test.

Materials:

  • A series of aqueous solutions of methional at decreasing concentrations (e.g., 10 ppb, 5 ppb, 1 ppb, 0.5 ppb, 0.1 ppb).

  • Deodorized water as a blank.

  • Odor-free glass sniffing jars with lids.

  • A panel of at least 15-20 trained sensory assessors.

Procedure:

  • Sample Preparation: For each concentration level, prepare a set of three samples for each panelist. Two jars will contain the blank (deodorized water), and one will contain the methional solution at that specific concentration.

  • Presentation: The three samples in each set are presented to the panelists in a randomized order.

  • Evaluation: Panelists are instructed to sniff each sample and identify the "odd" sample (the one that smells different from the other two).

  • Data Collection: Record the number of correct identifications for each concentration level.

  • Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total judgments) using a binomial test to determine if a significant number of panelists could detect the methional at each concentration. The odor detection threshold is the lowest concentration at which a statistically significant number of correct identifications is made.

Conclusion

This compound is a crucial compound in flavor chemistry, responsible for the characteristic savory and potato-like notes in many cooked foods. A thorough understanding of its formation pathways, analytical quantification, and sensory properties is essential for researchers and professionals in the food and flavor industry. The provided protocols offer a foundational framework for the investigation and application of this potent flavor molecule.

References

Application Notes and Protocols for 3-(Methylthio)propionaldehyde as a Standard in Aroma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propionaldehyde, also known as methional, is a potent sulfur-containing aroma compound of significant interest in the fields of food science, flavor chemistry, and sensory analysis. It is characterized by a distinctive cooked potato, savory, and meaty aroma.[1][2] This compound naturally occurs in a variety of foods and is also formed during the thermal processing of food products through the Strecker degradation of the amino acid methionine.[3][4] Its powerful and pervasive aroma makes it a key contributor to the flavor profile of numerous products, including savory snacks, soups, sauces, and cooked meats.[1][2][5][6] Furthermore, it has been identified as a significant off-flavor compound in products like spoiled white wine and alcohol-free beer.[7][8]

The accurate quantification and sensory evaluation of this compound are crucial for quality control, product development, and understanding flavor chemistry. These application notes provide detailed protocols for the use of this compound as a standard in aroma analysis, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O).

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValueReference
CAS Number 3268-49-3[3][4][9][10]
Molecular Formula C₄H₈OS[3][4][10]
Molecular Weight 104.17 g/mol [3][4][10]
Appearance Colorless to pale yellow liquid[11][12]
Odor Powerful cooked potato, savory, meaty, onion-like[1][2][5][11][13]
Boiling Point 165-166 °C[11][14][15]
Density 1.043 g/mL at 25 °C[14][15]
Refractive Index n20/D 1.483[14][15]
Solubility Soluble in alcohol, propylene (B89431) glycol, and oil; insoluble in water.[9][11][14]

Quantitative Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a highly sensitive and solvent-free technique for the analysis of volatile compounds like this compound in complex food matrices.

Experimental Workflow for HS-SPME-GC-MS Analysis

HS_SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenize (if solid) Sample->Homogenize Weigh Weigh Sample Homogenize->Weigh Add_Salt Add Saturated NaCl Weigh->Add_Salt Spike Spike with Internal Standard Add_Salt->Spike Seal Seal Vial Spike->Seal Incubate Incubate & Equilibrate Seal->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Figure 1: HS-SPME-GC-MS Workflow
Protocol for Solid and Semi-Solid Food Matrices (e.g., Meat, Cheese, Potato Chips)

  • Sample Homogenization: Homogenize a representative sample of the food product to ensure uniformity. For samples prone to heat degradation, cryogenic grinding may be employed.

  • Sample Weighing: Accurately weigh 2-5 grams of the homogenized sample into a 20 mL headspace vial.

  • Salting Out: Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial. This increases the ionic strength of the sample matrix, promoting the release of volatile compounds into the headspace.

  • Internal Standard Spiking: For accurate quantification, add a known amount of a suitable internal standard, such as a deuterated analog of this compound (e.g., d4-methional), to the sample.

  • Vial Sealing: Immediately seal the vial with a magnetic cap fitted with a PTFE/silicone septum.

  • Incubation and Extraction: Place the vial in an autosampler with an agitator. Incubate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace. Following incubation, expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to extract the analytes.

  • GC-MS Analysis: After extraction, the SPME fiber is immediately transferred to the heated injection port of the gas chromatograph for thermal desorption of the analytes.

Protocol for Liquid Food Matrices (e.g., Beverages, Soups)
  • Sample Measurement: Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Salting Out: Add 1-2 grams of solid NaCl to the vial.

  • Internal Standard Spiking: Add a known amount of the internal standard.

  • Vial Sealing and Analysis: Seal the vial and proceed with the incubation, extraction, and GC-MS analysis as described for solid samples.

GC-MS Instrumental Parameters
ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min
Oven Temperature Program Initial 40 °C (hold 2 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 250 °C (hold 5 min)
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-350
Quantifier Ion m/z 104
Qualifier Ions m/z 47, 61
Quantitative Data for this compound
ParameterValueReference / Notes
Kovats Retention Index (DB-5 column) 902-904[13]
Limit of Detection (LOD) in Beer 0.003 µg/L[16] (Note: This is for a similar aldehyde after derivatization, indicating high sensitivity is achievable)
Limit of Quantification (LOQ) in Meat < 12 µg/kg[17] (Note: For nitrosamines, demonstrating the sensitivity of the general method)
Calibration Curve Linearity (R²) > 0.99Typical for validated methods

Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample.

Experimental Workflow for GC-Olfactometry

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Sample Aroma Extract Dilute Serial Dilution (for AEDA) Sample->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Split Column Effluent Split Separate->Split Detect_MS MS Detection Split->Detect_MS Detect_Nose Olfactometry Port (Sniffing) Split->Detect_Nose Identify Correlate Odor with MS Data Detect_MS->Identify Record Record Odor Descriptors & Intensity Detect_Nose->Record Record->Identify Calculate_FD Calculate Flavor Dilution (FD) Factor Identify->Calculate_FD

Figure 2: GC-Olfactometry Workflow
Protocol for Aroma Extract Dilution Analysis (AEDA)

AEDA is a specific GC-O technique used to determine the sensory significance of aroma compounds by analyzing serial dilutions of a sample extract.[11][13][18][19]

  • Aroma Extract Preparation: Prepare an aroma extract from the food sample using solvent extraction or solvent-assisted flavor evaporation (SAFE).

  • Serial Dilution: Serially dilute the aroma extract with an appropriate solvent (e.g., dichloromethane) in a stepwise manner (e.g., 1:1, 1:3, 1:9, etc.).[19]

  • GC-O Analysis: Inject each dilution into the GC-O system. The effluent from the capillary column is split between a mass spectrometer (for chemical identification) and a heated sniffing port.

  • Sensory Evaluation: A trained panelist sniffs the effluent at the olfactometry port and records the retention time and a descriptor for each odor detected.

  • Flavor Dilution (FD) Factor Determination: The analysis is repeated for each dilution until no odors are detected. The FD factor for each compound is the highest dilution at which it was still detected. A higher FD factor indicates a greater contribution to the overall aroma.[18][19]

Formation Pathway: Strecker Degradation of Methionine

This compound is primarily formed in food through the Strecker degradation of methionine, an amino acid, in the presence of a dicarbonyl compound.

Strecker_Degradation Methionine Methionine Intermediate Schiff Base Intermediate Methionine->Intermediate Dicarbonyl Dicarbonyl Compound Dicarbonyl->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Hydrolysis Hydrolysis Decarboxylation->Hydrolysis Methional This compound (Methional) Hydrolysis->Methional Byproducts Aminoketone + CO₂ Hydrolysis->Byproducts

Figure 3: Strecker Degradation of Methionine

Safety Precautions

This compound is a flammable and corrosive substance that can cause skin and eye irritation.[9] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a critical standard for aroma analysis in various industries. The protocols outlined in these application notes provide a framework for its accurate quantification and sensory evaluation using modern analytical techniques. Proper sample preparation and adherence to instrumental parameters are key to obtaining reliable and reproducible results. The use of this compound as a standard enables researchers and quality control professionals to better understand and control the flavor profiles of a wide range of products.

References

Application Note: Derivatization of 3-(Methylthio)propionaldehyde for Improved Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylthio)propionaldehyde (MTPA), also known as methional, is a critical sulfur-containing aldehyde that contributes to the characteristic flavor and aroma profiles of many food products and is a key intermediate in various metabolic pathways. Accurate and sensitive quantification of MTPA is essential in food science, flavor chemistry, and biomedical research. However, the direct analysis of MTPA by gas chromatography (GC) is often hindered by its polarity and thermal instability, which can lead to poor chromatographic peak shape and low sensitivity.

Derivatization is a chemical modification technique employed to convert an analyte into a more volatile and thermally stable compound, thereby improving its GC analysis. This application note provides detailed protocols for the derivatization of MTPA, focusing on the highly sensitive O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) method, and discusses silylation as an alternative approach.

Principle of Derivatization for MTPA Analysis

The primary objective of derivatizing MTPA for GC analysis is to modify its aldehyde functional group to a less polar and more thermally stable moiety. This enhances volatility and improves chromatographic performance.

  • Oximation with PFBHA: The carbonyl group of MTPA reacts with PFBHA to form a stable oxime derivative. The pentafluorobenzyl group in the derivative is highly electronegative, making it particularly suitable for sensitive detection by electron capture detection (ECD) or mass spectrometry (MS) in negative chemical ionization (NCI) mode.[1][2] A common ion monitored for PFBHA derivatives is m/z 181.[1]

  • Silylation: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be used to replace active hydrogens, although this is more common for hydroxyl and carboxyl groups.[3][4] For aldehydes, this approach is less common than oximation but can be a viable alternative.

Experimental Protocols

3.1. On-Fiber Derivatization of MTPA with PFBHA for Enhanced GC-MS Sensitivity

This protocol details a headspace solid-phase microextraction (HS-SPME) method with on-fiber derivatization for the trace-level analysis of MTPA.[1]

3.1.1. Materials and Reagents

  • This compound (Methional) analytical standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)[1]

  • SPME fiber (e.g., 65 µm PDMS/DVB)[1]

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Sodium chloride (NaCl)

  • Deionized water

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

3.1.2. Sample and Standard Preparation

  • Prepare a stock solution of MTPA in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by spiking appropriate amounts of the MTPA stock solution into 20 mL headspace vials containing a matrix similar to the sample (e.g., deionized water for aqueous samples).

  • For sample preparation, place a known amount of the sample (e.g., 5 mL of a liquid sample) into a 20 mL headspace vial.

  • Add a consistent amount of NaCl (e.g., 1 g) to each vial to improve the extraction efficiency of MTPA into the headspace.

  • If using an internal standard, add a known amount of a suitable deuterated analog of MTPA to each vial.

3.1.3. On-Fiber Derivatization and Extraction

  • In a separate sealed vial, expose the SPME fiber to the headspace of the PFBHA solution for 5 minutes at 50°C to load the derivatizing agent onto the fiber.[1]

  • Immediately after loading with PFBHA, expose the fiber to the headspace of the prepared sample or standard vial.[1]

  • Incubate the vial at 60°C for 60 minutes with agitation to facilitate the simultaneous extraction and derivatization of MTPA on the fiber.[1]

3.1.4. GC-MS Analysis

  • After the extraction/derivatization time, immediately desorb the fiber in the GC inlet.

  • GC Parameters (suggested):

    • Injector Temperature: 250°C[5]

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min[6]

    • Oven Temperature Program: Initial temperature of 50°C, ramp at 5°C/min to 180°C, then ramp at 25°C/min to 280°C and hold for 5 minutes.[6]

  • MS Parameters (suggested):

    • Transfer Line Temperature: 280°C[6]

    • Ion Source Temperature: 230-250°C[6][7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor the characteristic ions of the PFBHA-MTPA oxime derivative, including the prominent m/z 181 fragment.[1]

3.1.5. Quantification

  • Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the MTPA standards.

  • Determine the concentration of MTPA in the samples from the calibration curve.

3.2. Silylation of MTPA (General Protocol)

While less common for aldehydes, silylation can be an alternative. The following is a general procedure that would require optimization for MTPA.

3.2.1. Materials and Reagents

  • This compound (Methional) analytical standard

  • Silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with screw caps

3.2.2. Derivatization Procedure

  • Prepare a solution of the MTPA standard or sample extract in an anhydrous solvent. If the sample contains water, it must be removed prior to adding the silylating reagent.

  • Add an excess of the silylating reagent to the vial.

  • Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for GC-MS analysis.

Data Presentation

Derivatization MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
PFBHA Oximation (On-Fiber) This compound6-100 pptV (for various OVOCs)Not specified82-117% (for various carbonyls)[8][9]
Silylation (e.g., with BSTFA) This compoundData not availableData not availableData not available-

Note: The presented data for PFBHA oximation is based on the analysis of various oxygenated volatile organic compounds (OVOCs) and carbonyls and provides an expected range of performance for MTPA.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.

derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Sample/Standard extraction Extraction (if necessary) sample->extraction reagent Add Derivatization Reagent (e.g., PFBHA or Silylating Agent) extraction->reagent reaction Reaction (Heating/Agitation) reagent->reaction gc_injection GC Injection reaction->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

References

Application Notes and Protocols for the Extraction of Methional from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methional (3-(methylthio)propanal) is a volatile sulfur compound that contributes significantly to the aroma and flavor profile of many plants and food products. It is a key flavor component in potatoes, tomatoes, and various other vegetables. The accurate extraction and quantification of methional are crucial for flavor and fragrance research, food quality control, and potentially for investigating its biological activities in drug development.

These application notes provide detailed protocols for the extraction of methional from plant tissues using two primary methods: Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction. Both methods are followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize representative quantitative data for methional in various plant-derived samples. These values can vary significantly based on the plant cultivar, ripeness, processing conditions, and the extraction method employed.

Table 1: Methional Concentration in Various Plant Tissues and Food Products

SampleExtraction MethodConcentration RangeReference
Baked Potato TubersHeadspace Analysis2.4 - 4.4 fold increase in transgenic lines[1]
Potato ChipsHeadspace GC-MSNot specified, but a key flavor component[2]
TomatoNot specifiedPresent as a volatile component
Cannabis FlowerMethanol ExtractionIdentified as a volatile sulfur compound[3]

Table 2: Comparison of Extraction Method Parameters for Volatile Sulfur Compounds

ParameterHeadspace Solid-Phase Microextraction (HS-SPME)Solvent Extraction
Principle Adsorption of volatile analytes onto a coated fiber from the headspace above the sample.Dissolution of analytes in a liquid solvent.
Sample Amount Typically small (0.1 - 5 g)Larger sample size may be required (1 - 20 g)
Solvent Usage Solvent-free extractionRequires organic solvents (e.g., methanol, pentane)
Extraction Time 15 - 60 minutesCan range from minutes to several hours
Temperature Optimized for analyte volatility (e.g., 35 - 70°C)Can be performed at room or elevated temperatures
Selectivity Dependent on the fiber coatingDependent on the solvent polarity
Automation Easily automatedCan be automated but may be more complex
Sensitivity High for volatile and semi-volatile compoundsCan be high, but may require a concentration step

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol is ideal for the analysis of volatile and semi-volatile compounds like methional and is a solvent-free technique.[4]

Materials:

  • Plant tissue (fresh or frozen)

  • 20 mL headspace vials with PTFE-faced silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or incubation oven

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-5 g of fresh or cryo-ground plant tissue into a 20 mL headspace vial.[5] For dry samples, rehydration with a small amount of water may be necessary.

    • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to each vial.

    • Immediately seal the vial with a PTFE-faced silicone septum and cap.

  • Extraction:

    • Place the vial in a heater-stirrer or an incubation oven set to a temperature between 50-70°C.[3] This temperature will depend on the specific plant matrix and should be optimized.

    • Equilibrate the sample for 5-10 minutes to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a predetermined time, typically 20-40 minutes, with continuous agitation.[4] The optimal extraction time should be determined experimentally.

  • Desorption and GC-MS Analysis:

    • After extraction, immediately retract the fiber into the needle and withdraw it from the vial.

    • Insert the needle into the GC injection port, which is heated to a temperature sufficient to desorb the analytes (e.g., 250°C).[6]

    • Desorb the analytes from the fiber for 3-5 minutes in splitless mode.

    • Start the GC-MS analysis.

GC-MS Parameters (Example):

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/min

    • Ramp to 240°C at 10°C/min, hold for 5 minutes

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 240°C

  • Ion Source Temperature: 230°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

Protocol 2: Solvent Extraction coupled with GC-MS

This protocol is a classic method for extracting a broader range of compounds, including less volatile ones.

Materials:

  • Plant tissue (fresh or frozen)

  • Homogenizer (e.g., mortar and pestle with liquid nitrogen, or a mechanical homogenizer)

  • Centrifuge

  • Extraction solvent (e.g., methanol, dichloromethane, or pentane)[3][7]

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator or gentle stream of nitrogen

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Extraction:

    • Weigh approximately 5-10 g of fresh plant tissue.

    • Homogenize the tissue to a fine powder or slurry. For fresh tissue, this can be done in the presence of the extraction solvent. For frozen tissue, grinding in liquid nitrogen is effective.[8]

    • Transfer the homogenized sample to a centrifuge tube.

    • Add 20-50 mL of the chosen extraction solvent (e.g., methanol).[3]

    • Vortex or shake the mixture vigorously for 15-30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant (the extract) into a clean flask.

  • Drying and Concentration:

    • Add anhydrous sodium sulfate to the extract to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator at a low temperature (e.g., <40°C) or under a gentle stream of nitrogen to minimize the loss of volatile methional.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • Use the same GC-MS parameters as described in Protocol 1.

Mandatory Visualization

Methional_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Methods cluster_hs_spme_steps HS-SPME Steps cluster_solvent_steps Solvent Extraction Steps cluster_analysis Analysis Plant_Tissue Plant Tissue (Fresh/Frozen) Grinding Grinding/Homogenization Plant_Tissue->Grinding Weighing Weighing Grinding->Weighing HS_SPME Headspace SPME Weighing->HS_SPME Place in vial Solvent_Extraction Solvent Extraction Weighing->Solvent_Extraction Add solvent Incubation Incubation & Equilibration HS_SPME->Incubation Centrifugation Centrifugation Solvent_Extraction->Centrifugation Fiber_Exposure SPME Fiber Exposure Incubation->Fiber_Exposure GC_MS GC-MS Analysis Fiber_Exposure->GC_MS Thermal Desorption Concentration Concentration Centrifugation->Concentration Concentration->GC_MS Injection Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Experimental workflow for methional extraction and analysis.

References

Troubleshooting & Optimization

Stability and degradation of 3-(Methylthio)propionaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential technical support for handling 3-(Methylthio)propionaldehyde (MTP), also known as methional, in a laboratory setting. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTP)?

A1: this compound (MTP), or methional, is an organic compound with the chemical formula CH₃SCH₂CH₂CHO.[1] It is a colorless to pale yellow liquid known for its powerful and pervasive odor, often described as cooked potatoes or meat broth at low concentrations.[2][3][4] MTP contains both a thioether and an aldehyde functional group, making it a reactive molecule.[1] It is recognized as a degradation product of the amino acid methionine and plays a significant role as a flavor component in many foods.[1][5]

Q2: How should I properly store MTP and its solutions?

A2: For neat MTP, storage at 2-8°C in a tightly sealed container is recommended.[6] Solutions of MTP should also be stored at 2-8°C and protected from light to minimize degradation. Due to its volatility and reactivity, it is advisable to prepare fresh solutions for experiments whenever possible. MTP is readily soluble in alcohol solvents like ethanol (B145695) and propylene (B89431) glycol but is insoluble or only slightly soluble in water.[1][3][7]

Q3: What are the primary factors that cause MTP to degrade?

A3: MTP is sensitive to several environmental and chemical factors:

  • Oxidizing Agents: Avoid contact with oxidizing agents like nitrates and peroxides, as this can lead to degradation and potentially hazardous reactions.[8][9]

  • Strong Bases and Acids: MTP is incompatible with strong bases and can also react with acids.[8][9] Extreme pH conditions should be avoided to maintain its stability.

  • Heat and Light: Exposure to high temperatures, open flames, or sources of ignition should be avoided as the compound is combustible.[10] Light can also promote oxidation and degradation.[1]

  • Air/Oxygen: MTP is noted as being air-sensitive, and prolonged exposure can lead to oxidation.[7]

Q4: What are the observable signs of MTP degradation?

A4: Degradation of MTP can be identified through several observations:

  • Visual Change: A change in color from colorless to yellow or amber may indicate polymerization or the formation of degradation products.[2]

  • Odor Change: While MTP has a strong odor, the formation of degradation products like methanethiol (B179389) can alter the scent profile.

  • Analytical Inconsistencies: The appearance of unexpected peaks in chromatograms (GC or HPLC) is a clear sign that the compound has degraded. A decrease in the peak area of MTP over time in a quality control sample also indicates instability.

Q5: What are the main degradation products of MTP?

A5: MTP is known to degrade into methanethiol (CH₃SH).[1] Methanethiol can then be further oxidized to form dimethyl disulfide (CH₃SSCH₃).[1] These compounds have their own distinct and powerful odors and may appear as extraneous peaks in analytical results.

Troubleshooting Guide

Problem: My measured MTP concentration is significantly lower than expected.

Possible Cause Recommended Solution
Degradation in Solution Prepare solutions fresh before each experiment. If a stock solution must be used, validate its stability over the intended period of use by analyzing it at regular intervals.
Improper Storage Always store neat MTP and its solutions at 2-8°C in tightly sealed containers, protected from light. Use amber vials or wrap containers in aluminum foil.
pH-Mediated Hydrolysis/Reaction If using aqueous media, ensure the pH is controlled and is not strongly acidic or basic. A neutral or slightly acidic buffer is often preferable to unbuffered water.
Volatilization MTP is volatile. Ensure all sample containers are sealed immediately after preparation and during storage. Minimize headspace in vials where possible.
Oxidation If working with solutions for an extended period, consider purging the solvent and the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing.

Problem: I am seeing unexpected peaks in my chromatogram.

Possible Cause Recommended Solution
Degradation Products The peaks may correspond to methanethiol or dimethyl disulfide. Confirm by running a freshly prepared standard. If possible, use mass spectrometry (GC-MS or LC-MS) to identify the molecular weight of the unknown peaks.
Reaction with Solvent/Mobile Phase Aldehydes can be highly reactive. Ensure the solvents or mobile phase components are inert. For HPLC, if using amine modifiers, be aware of potential Schiff base formation.
Derivatization Issues If using a derivatization agent (e.g., 2,4-DNPH), unexpected peaks could be side-products or excess reagent. Run a derivatized blank (reagent + solvent only) to identify reagent-related peaks.
Contaminated Standard Verify the purity of the MTP standard with the certificate of analysis. Consider purchasing a new standard from a reputable supplier.

Quantitative Data Summary

While kinetic data on degradation rates is highly dependent on specific experimental conditions, the following table summarizes key physical and stability-related properties of MTP.

PropertyValueSource
Molecular Formula C₄H₈OS[1][10]
Molecular Weight 104.17 g/mol [1][10]
Appearance Colorless to pale yellow liquid[8][10]
Boiling Point 165-166 °C[3][6]
Flash Point 69 °C / 156.2 °F (closed cup)[10]
Density ~1.043 g/mL at 25 °C[6][8]
Solubility in Water Insoluble / Slightly soluble[2][3][7]
Recommended Storage Temp. 2-8 °C[6]
Incompatibilities Strong oxidizing agents, strong bases, acids[8][9]

Experimental Protocols

Protocol: Forced Degradation Study of MTP in Solution

This protocol outlines a typical forced degradation study to assess the stability of MTP under various stress conditions. Such studies are crucial for identifying potential degradation pathways and developing stable formulations.

1. Objective: To evaluate the stability of MTP in a given solvent (e.g., 50:50 acetonitrile:water) under acidic, basic, oxidative, thermal, and photolytic stress conditions.

2. Materials:

  • This compound (MTP), ≥96% purity

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • 2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution

  • HPLC system with UV detector (e.g., 360 nm for DNPH derivatives)

  • C18 HPLC column

  • Calibrated oven and photostability chamber

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of MTP in acetonitrile.

  • From this, prepare 100 µg/mL working solutions in the chosen study solvent (e.g., 50:50 ACN:H₂O).

4. Application of Stress Conditions: For each condition, prepare a sample in triplicate. Store a control sample at 2-8°C in the dark.

  • Acidic Hydrolysis: Mix 1 mL of MTP working solution with 1 mL of 1M HCl.

  • Basic Hydrolysis: Mix 1 mL of MTP working solution with 1 mL of 1M NaOH.

  • Oxidative Degradation: Mix 1 mL of MTP working solution with 1 mL of 3% H₂O₂.

  • Thermal Stress: Place a sealed vial of the MTP working solution in an oven at 60°C.

  • Photolytic Stress: Place a quartz vial of the MTP working solution in a photostability chamber.

5. Sampling and Analysis:

  • Incubate all stressed samples for a defined period (e.g., 24 or 48 hours).

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the aliquot and derivatize with DNPH solution according to a validated procedure for aldehyde analysis.[11]

  • Analyze the derivatized sample by HPLC-UV. Monitor the decrease in the peak area of the MTP-DNPH derivative and the appearance of new peaks.

Visualizations

MTP_Stability_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare MTP Stock Solution (1 mg/mL) prep_work Prepare Working Solutions (100 µg/mL) prep_stock->prep_work stress_acid Acidic (1M HCl) stress_base Basic (1M NaOH) stress_ox Oxidative (3% H2O2) stress_therm Thermal (60°C) stress_photo Photolytic stress_control Control (2-8°C, Dark) sampling Sample at Time Points (0, 4, 8, 24h) stress_acid->sampling derivatize Derivatize with DNPH sampling->derivatize hplc Analyze via HPLC-UV derivatize->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Experimental workflow for a forced degradation study of MTP.

MTP_Degradation_Pathway Met Methionine (Amino Acid) MTP This compound (MTP) Met->MTP Strecker Degradation (e.g., via heat, light) MT Methanethiol MTP->MT Degradation DMDS Dimethyl Disulfide MT->DMDS Oxidation

References

Preventing polymerization of 3-(Methylthio)propionaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 3-(Methylthio)propionaldehyde (MTP) during storage and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTP) and why is it prone to polymerization?

A1: this compound, also known as methional, is a reactive aldehyde containing a sulfur atom. Like many aldehydes, its carbonyl group is susceptible to nucleophilic attack, which can lead to self-condensation reactions and the formation of polymer chains. This process can be initiated by factors such as heat, light, air (oxygen), and the presence of acidic or basic impurities.

Q2: How can I tell if my this compound has polymerized?

A2: Visual inspection can often reveal polymerization. Signs include an increase in viscosity, the formation of a viscous liquid or a solid precipitate, and a noticeable decrease in the compound's characteristic odor. In some instances, the liquid may also appear cloudy or opaque.

Q3: What are the optimal storage conditions to prevent the polymerization of this compound?

A3: To minimize polymerization, it is crucial to store MTP under controlled conditions. The recommended storage conditions are summarized in the table below. Storing the compound under an inert atmosphere, such as nitrogen or argon, is critical as it is sensitive to air.[1][2][3]

Q4: Are there any chemical inhibitors that can be added to prevent the polymerization of this compound?

A4: Yes, polymerization inhibitors can be added to prolong the shelf-life of MTP. While specific inhibitors for MTP are not extensively documented, common inhibitors for aldehydes include phenolic compounds like hydroquinone (B1673460) (HQ) and butylated hydroxytoluene (BHT). These compounds work by scavenging free radicals that can initiate polymerization. For aldehydes in alcohol solutions, hydroxylamine (B1172632) derivatives have also been shown to be effective.[3]

Q5: My sample of this compound has already polymerized. Can it be reversed?

A5: In some cases, depolymerization can be achieved by heating the polymerized material. This process, often referred to as "cracking," can break the polymer chains and regenerate the monomeric aldehyde. However, this should be done with caution and the regenerated MTP should be immediately stabilized with an inhibitor and stored under appropriate conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Sample has become viscous or has solidified Polymerization has occurred due to improper storage (e.g., exposure to heat, light, or air) or prolonged storage time.- Consider depolymerization if the material is needed urgently (see Experimental Protocols).- For future prevention, strictly adhere to recommended storage conditions (see Data Presentation).- Purchase smaller quantities more frequently to avoid long-term storage.
Inconsistent experimental results The purity of the this compound may be compromised due to partial polymerization.- Use a fresh, unopened bottle of the reagent.- If a fresh bottle is unavailable, purify the aldehyde by distillation before use.- Add a polymerization inhibitor if it is compatible with your reaction chemistry.
Formation of an insoluble precipitate during a reaction Polymerization of the aldehyde is being catalyzed by the reaction conditions (e.g., acidic or basic reagents).- Ensure the reaction is conducted under a strictly inert atmosphere.- Purify all reagents and solvents to remove any acidic or basic impurities.- Consider adding the aldehyde slowly to the reaction mixture to maintain a low concentration.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 2-8°C[1][4][5]Reduces the rate of chemical reactions, including polymerization.
Atmosphere Inert gas (Nitrogen or Argon)[1][2][3]Prevents oxidation and air-induced polymerization. MTP is air-sensitive.[6]
Container Tightly sealed, amber glass bottleProtects from light and moisture, which can initiate polymerization.
Inhibitor Consider adding 100-200 ppm of BHT or HydroquinoneScavenges free radicals to inhibit polymerization pathways.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor

Objective: To add a polymerization inhibitor to this compound for enhanced stability during storage.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT) or Hydroquinone

  • A suitable solvent (e.g., ethanol (B145695), if compatible with future applications)

  • Inert gas (Nitrogen or Argon)

  • Glassware (e.g., round-bottom flask, graduated cylinder)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of the inhibitor. For example, dissolve 100 mg of BHT in 10 mL of ethanol to create a 1% (w/v) solution.

  • In a clean, dry round-bottom flask under a gentle stream of inert gas, add the desired volume of this compound.

  • With gentle stirring, add the calculated volume of the inhibitor stock solution to achieve the target concentration (e.g., 100-200 ppm). For example, to achieve a 100 ppm concentration in 100 g of MTP, add 1 mL of the 1% BHT stock solution.

  • Continue to stir for 15-20 minutes to ensure homogeneity.

  • Transfer the stabilized this compound to a clean, dry, and appropriately labeled amber glass bottle.

  • Flush the headspace of the bottle with inert gas before tightly sealing the cap.

  • Store the stabilized aldehyde at 2-8°C.

Protocol 2: Monitoring Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and detect the presence of polymers or degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with septa

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35-350.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 104).

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the area of the MTP peak relative to the total area of all peaks.

    • Look for broader, later-eluting peaks that may indicate the presence of oligomers or polymers.

Protocol 3: General Procedure for Depolymerization

Objective: To regenerate monomeric this compound from its polymer.

Materials:

  • Polymerized this compound

  • Distillation apparatus

  • Heating mantle

  • Vacuum source (optional)

  • Inert gas supply

  • Receiving flask cooled in an ice bath

  • Polymerization inhibitor (e.g., BHT)

Procedure:

  • Set up the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the polymerized this compound in the distillation flask.

  • Add a small amount of a polymerization inhibitor (e.g., a few crystals of BHT) to the receiving flask.

  • Flush the entire system with an inert gas.

  • Gently heat the distillation flask. The polymer should start to "crack" and revert to the monomer, which will then distill.

  • Collect the distilled this compound in the cooled receiving flask.

  • Once the distillation is complete, immediately transfer the purified monomer to a suitable storage container under an inert atmosphere.

  • Store the recovered MTP at 2-8°C.

Mandatory Visualizations

Factors Leading to MTP Polymerization and Prevention Heat Heat/Light Polymerization Polymerization of This compound Heat->Polymerization Initiates/Accelerates Air Air (Oxygen) Air->Polymerization Initiates Impurities Acidic/Basic Impurities Impurities->Polymerization Catalyzes Time Prolonged Storage Time->Polymerization Allows for Storage Refrigerated Storage (2-8°C) Storage->Heat Counteracts Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Air Excludes Inhibitors Addition of Inhibitors (e.g., BHT, Hydroquinone) Inhibitors->Polymerization Prevents Purity High Purity/ Purification Purity->Impurities Removes

Caption: Factors contributing to MTP polymerization and preventative measures.

Troubleshooting Workflow for Suspected MTP Polymerization Start Suspected MTP Polymerization Inspect Visually inspect sample (viscosity, solids, odor) Start->Inspect No_Poly No signs of polymerization Inspect->No_Poly Clear liquid, strong odor Poly_Signs Signs of polymerization (viscous, solid) Inspect->Poly_Signs Viscous/solid, reduced odor Use_Caution Use with caution. Consider purity analysis (GC-MS). No_Poly->Use_Caution Depolymerize Depolymerize by distillation if monomer is required. Poly_Signs->Depolymerize Success Depolymerization successful? Depolymerize->Success Yes Failure Depolymerization failed. Depolymerize->Failure No Discard Discard and use a fresh sample. Stabilize Add inhibitor and store properly. Success->Stabilize Failure->Discard

References

Technical Support Center: Optimization of GC-MS Parameters for Methional Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of methional using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues encountered during methional detection.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC-MS parameters for methional analysis?

A1: For routine analysis of methional, you can use the following parameters as a starting point. However, optimization may be required based on your specific instrument and sample matrix.

GC Parameters:

  • Injector Temperature: 250 °C[1]

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[1]

  • Injection Mode: Splitless injection is often preferred for trace analysis to enhance sensitivity.[2][3]

MS Parameters:

  • Ion Source Temperature: 230 °C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 35-350[1]

Q2: How should I prepare my samples for methional analysis by GC-MS?

A2: Proper sample preparation is crucial for accurate and reproducible results. Methional is a volatile compound, so care must be taken to prevent its loss during preparation.

  • Liquid Samples: Dilute your sample in a low-boiling-point, volatile organic solvent such as hexane, dichloromethane, or methanol (B129727).[4][5][6] A starting concentration of approximately 1 mg/mL is often recommended, which can be further diluted as needed.[5]

  • Solid or Complex Matrix Samples: For samples where the matrix can interfere with the analysis, such as food or biological samples, headspace analysis is a suitable technique.[2][4] This involves heating the sample in a sealed vial to allow volatile compounds like methional to diffuse into the headspace, which is then injected into the GC-MS.

  • Internal Standard: It is highly recommended to use an internal standard for accurate quantification. The internal standard should be added to all calibration standards and samples at a constant concentration.[1]

Q3: What type of GC column is best for analyzing methional and other volatile sulfur compounds?

A3: Due to the reactive nature of sulfur compounds, it is essential to use a highly inert GC column to ensure good peak shape and prevent analyte loss.

  • Inert Columns: Columns specifically designed for sulfur analysis, such as the Agilent J&W Select Low Sulfur column, are recommended as they provide high inertness and minimize interactions with active sulfur compounds.[7][8]

  • Stationary Phase: A non-polar or intermediate-polar stationary phase is generally suitable for methional analysis. Thick-film columns can improve the retention of volatile compounds.[9][10]

  • PLOT Columns: Porous Layer Open Tubular (PLOT) columns can also be effective for separating volatile sulfur compounds due to their unique selectivity.[10][11]

Q4: What are the characteristic mass fragments of methional in EI-MS?

A4: The electron ionization (EI) mass spectrum of methional provides a unique fragmentation pattern that is crucial for its identification. The molecular ion and key fragment ions are summarized in the table below.[12]

m/zRelative Intensity (%)Proposed Fragment Ion
10425[M]⁺ (Molecular Ion)
758[M - CHO]⁺
61100[CH₃SCH₂CH₂]⁺
4820[CH₃S]⁺
4735[CH₂S]⁺
4518[CHS]⁺
2915[CHO]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[12]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My methional peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for active compounds like methional is often due to interactions with active sites in the GC system.

    • Active Sites in the Inlet: The injector liner can be a source of activity. Ensure you are using a deactivated liner and consider replacing it if it has been used for many injections, especially with dirty samples.[13][14]

    • Column Contamination: The front end of the column can become contaminated over time. Try trimming a small portion (e.g., 0.5 meters) from the inlet side of the column.[14]

    • Improper Column Installation: Ensure the column is installed correctly in the injector and detector, with no dead volume.[15]

    • Column Activity: If the column itself has become active, conditioning it at a high temperature (without exceeding its maximum limit) may help. If the problem persists, the column may need to be replaced.[13]

Issue 2: Low or No Signal (Poor Sensitivity)

  • Question: I am not seeing a peak for methional, or the signal is very weak, even with a standard solution. What should I check?

  • Answer: Low or no signal can be caused by a variety of factors, from sample preparation to instrument issues.

    • Sample Volatility: Ensure your sample is volatile enough for GC analysis and that the injector temperature is sufficient to vaporize the sample.[4]

    • Leaks: Check for leaks in the system, particularly at the injector septum and column connections. An electronic leak detector is recommended for this.[16] A leak can reduce the amount of sample transferred to the column.[15]

    • Syringe Issues: The autosampler syringe may be clogged or not drawing the sample correctly. Check the syringe and perform a manual injection if necessary.

    • MS Tuning: Ensure the mass spectrometer is tuned correctly. An out-of-date tune can lead to poor sensitivity. Most systems use a tuning compound like perfluorotributylamine (B110022) (PFTBA).[17]

Issue 3: Inconsistent Results (Poor Reproducibility)

  • Question: My peak areas for methional are not reproducible between injections. What could be the problem?

  • Answer: Poor reproducibility can often be traced back to the injection process or sample stability.

    • Autosampler Performance: Check the autosampler for proper operation. Ensure the injection volume is consistent.

    • Injector Discrimination: If your sample contains compounds with a wide range of boiling points, discrimination can occur in the injector. Using a liner with glass wool can help ensure uniform vaporization.[14]

    • Sample Evaporation: If samples are left in the autosampler for an extended period, the solvent may evaporate, leading to a change in concentration. Ensure vials are properly capped and sealed.[6]

    • Use of Internal Standard: An internal standard is crucial for correcting variations in injection volume and other systematic errors, thereby improving reproducibility.[1]

Experimental Protocols & Workflows

Protocol 1: Standard Preparation and GC-MS Analysis of Methional
  • Stock Solution Preparation: Accurately weigh a known amount of pure methional standard and dissolve it in a suitable volatile solvent (e.g., methanol or hexane) in a volumetric flask to create a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to different known concentrations.

  • Internal Standard Addition: Add a constant amount of a suitable internal standard to each calibration standard and sample.

  • GC-MS Analysis:

    • Inject 1 µL of each standard and sample into the GC-MS system.

    • Use the recommended GC-MS parameters provided in the FAQs as a starting point.

    • Identify the peaks for methional and the internal standard based on their retention times and mass spectra.[1]

  • Calibration Curve: Create a calibration curve by plotting the ratio of the peak area of methional to the peak area of the internal standard against the concentration of methional for the calibration standards.[1]

  • Quantification: Calculate the concentration of methional in the samples using the calibration curve.[1]

Workflow for Methional Analysis

Methional_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep_std Prepare Methional Stock & Calibration Standards start->prep_std prep_sample Prepare Sample (e.g., Dilution) start->prep_sample add_is Add Internal Standard (IS) prep_std->add_is gcms_analysis Inject into GC-MS add_is->gcms_analysis add_is_sample Add Internal Standard (IS) prep_sample->add_is_sample add_is_sample->gcms_analysis acquire_data Acquire Data (Scan or SIM mode) gcms_analysis->acquire_data peak_integration Identify & Integrate Peaks (Methional & IS) acquire_data->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantify Quantify Methional in Sample peak_integration->quantify calibration->quantify report Report Results quantify->report

Caption: A typical workflow for the quantitative analysis of methional using GC-MS.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues start Problem with Methional Analysis peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape sensitivity Low or No Signal? start->sensitivity reproducibility Inconsistent Results? start->reproducibility check_liner Check/Replace Inlet Liner peak_shape->check_liner Yes trim_column Trim Front of Column check_liner->trim_column Still Tailing check_install Check Column Installation trim_column->check_install Still Tailing condition_column Condition or Replace Column check_install->condition_column Still Tailing check_leaks Check for System Leaks sensitivity->check_leaks Yes check_syringe Inspect Syringe check_leaks->check_syringe No Leaks Found check_ms_tune Verify MS Tune check_syringe->check_ms_tune Syringe OK check_sample_prep Review Sample Prep & Concentration check_ms_tune->check_sample_prep Tune OK check_autosampler Check Autosampler reproducibility->check_autosampler Yes use_is Use Internal Standard check_autosampler->use_is Autosampler OK check_vials Ensure Vials are Sealed use_is->check_vials IS Used, Still Inconsistent

Caption: A decision tree to guide troubleshooting for common GC-MS issues with methional.

References

Overcoming matrix effects in the analysis of 3-(Methylthio)propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-(Methylthio)propionaldehyde (3-MTP), also known as methional. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects during the quantification of 3-MTP in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of 3-MTP?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] For 3-MTP, a volatile sulfur compound, these effects are particularly prominent in complex matrices like food, beverages, and biological fluids. Matrix components can either enhance or suppress the signal, leading to inaccurate quantification.[1][2]

  • In Gas Chromatography-Mass Spectrometry (GC-MS): A common phenomenon is "matrix-induced signal enhancement."[1][2][3] Co-extracted matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation or adsorption of 3-MTP.[2][3][4] This leads to a stronger signal compared to a pure standard in solvent, resulting in an overestimation of the 3-MTP concentration.

  • In Liquid Chromatography-Mass Spectrometry (LC-MS): The primary concern is "ion suppression" in the electrospray ionization (ESI) source.[2][5] Co-eluting matrix components can compete with 3-MTP for ionization, reducing the efficiency of ion formation and leading to a weaker signal and underestimation of the concentration.[5]

Q2: I am observing poor reproducibility and inaccurate quantification for 3-MTP in my food samples. What are the likely causes and solutions?

A2: Poor reproducibility and inaccurate quantification are classic symptoms of uncompensated matrix effects. The complexity of food matrices necessitates robust sample preparation and calibration strategies.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: Inadequate cleanup can leave behind significant matrix components. For 3-MTP analysis in food, techniques like Headspace Solid-Phase Microextraction (HS-SPME) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) are highly effective.[6]

  • Assess Your Calibration Method: External calibration using standards in a pure solvent is often insufficient for complex matrices. Consider the following approaches:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of 3-MTP. This helps to mimic the matrix effects seen in your samples.[7]

    • Internal Standard (IS) Calibration: Use an internal standard that is chemically similar to 3-MTP but does not occur naturally in the sample. The IS is added to both samples and standards to correct for variations in extraction and signal response.

    • Stable Isotope Dilution Analysis (SIDA): This is the gold standard for overcoming matrix effects.[8][9][10] A known amount of a stable isotope-labeled version of 3-MTP (e.g., 3-(methyl-d3-thio)propionaldehyde) is added to the sample at the beginning of the workflow.[8][10] Since the labeled and unlabeled analytes have nearly identical chemical and physical properties, they are affected by the matrix in the same way, providing highly accurate quantification.[8][9]

Q3: Which sample preparation technique is best for analyzing 3-MTP in a complex matrix?

A3: The choice of sample preparation technique depends on the specific matrix, the required sensitivity, and available instrumentation. Here is a comparison of common methods:

Technique Principle Advantages Disadvantages Best Suited For
Headspace Solid-Phase Microextraction (HS-SPME) A coated fiber is exposed to the headspace above the sample to adsorb volatile analytes like 3-MTP. The fiber is then desorbed in the GC inlet.[6][11]Solvent-free, simple, sensitive, and can be automated.[6]Fiber lifetime can be limited; matrix components can affect extraction efficiency.[12]Volatile analysis in beverages, solid foods, and biological fluids.[13]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving an initial extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[14][15][16]High throughput, low solvent consumption, and effective for a wide range of analytes.[14]Requires careful selection of dSPE sorbents to remove interferences without losing the analyte.Multi-residue analysis in fruits, vegetables, and other food products.[14]
Liquid-Liquid Extraction (LLE) Partitioning of 3-MTP between the aqueous sample and an immiscible organic solvent.Simple and inexpensive.Can be labor-intensive, require large volumes of organic solvents, and may have lower analyte recovery.Initial cleanup for highly complex or aqueous samples.
Solid-Phase Extraction (SPE) The sample is passed through a cartridge containing a solid sorbent that retains either the analyte or the interferences.High selectivity, good concentration factor, and can be automated.Method development can be time-consuming; cartridges can be costly.Targeted cleanup and concentration from liquid samples.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of 3-MTP.

Troubleshooting_3MTP start Start: Inaccurate 3-MTP Quantification check_peak Is the 3-MTP peak shape acceptable (symmetric, no tailing/fronting)? start->check_peak peak_issue No/Poor Peak Shape check_peak->peak_issue No good_peak Good Peak Shape check_peak->good_peak Yes check_instrument Check GC/LC-MS System: - Injection port liner - Column integrity - MS source cleanliness peak_issue->check_instrument check_sample_prep Review Sample Preparation: - Inefficient extraction? - Analyte degradation? check_instrument->check_sample_prep check_recovery Is analyte recovery consistent and within an acceptable range (e.g., 80-120%)? good_peak->check_recovery recovery_issue Low/Variable Recovery check_recovery->recovery_issue No good_recovery Good Recovery check_recovery->good_recovery Yes optimize_extraction Optimize Sample Preparation: - Adjust extraction solvent/pH - Modify SPME fiber/time - Change QuEChERS sorbent recovery_issue->optimize_extraction use_is Implement an Internal Standard (IS) to correct for variability. optimize_extraction->use_is end_node Accurate Quantification Achieved use_is->end_node check_matrix_effect Have you evaluated for matrix effects (post-extraction spike vs. solvent standard)? good_recovery->check_matrix_effect matrix_effect_present Matrix Effect Detected check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect check_matrix_effect->no_matrix_effect No implement_correction Implement Correction Strategy: 1. Matrix-Matched Calibration 2. Stable Isotope Dilution (SIDA) matrix_effect_present->implement_correction improve_cleanup Improve Sample Cleanup: - Use more selective dSPE sorbents - Add a secondary cleanup step (e.g., SPE) implement_correction->improve_cleanup improve_cleanup->end_node check_calibration Review Calibration Curve: - Linearity (R² > 0.99)? - Range covers sample concentrations? no_matrix_effect->check_calibration check_calibration->end_node Yes

Caption: A troubleshooting workflow for inaccurate 3-MTP quantification.

Experimental Protocols

Protocol 1: Analysis of 3-MTP in Fruit Juice using HS-SPME-GC-MS

This protocol outlines a headspace solid-phase microextraction method coupled with gas chromatography-mass spectrometry for the determination of 3-MTP in a liquid matrix.

HS_SPME_Workflow start Start: Fruit Juice Sample sample_prep Sample Preparation: - 5 mL of juice into a 20 mL headspace vial - Add 1.5 g NaCl - Add internal standard (e.g., 2-methyl-3-furanthiol) start->sample_prep equilibration Equilibration: - Incubate at 60°C for 15 min with agitation sample_prep->equilibration extraction HS-SPME Extraction: - Expose a DVB/CAR/PDMS fiber to the headspace for 30 min at 60°C equilibration->extraction desorption GC-MS Analysis: - Thermally desorb the fiber in the GC inlet at 250°C for 5 min (splitless mode) extraction->desorption quantification Data Processing: - Integrate peak areas for 3-MTP and IS - Quantify using a calibration curve desorption->quantification end_node End: 3-MTP Concentration quantification->end_node

Caption: Workflow for 3-MTP analysis in fruit juice using HS-SPME-GC-MS.

Methodology:

  • Sample Preparation: Place 5 mL of the fruit juice sample into a 20 mL headspace vial. Add 1.5 g of sodium chloride (NaCl) to increase the volatility of 3-MTP. Spike the sample with an appropriate internal standard.

  • Equilibration: Seal the vial and place it in a heated agitator. Equilibrate the sample at 60°C for 15 minutes to allow 3-MTP to partition into the headspace.

  • HS-SPME Extraction: Introduce a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber into the headspace of the vial. Extract for 30 minutes at 60°C.

  • GC-MS Analysis: Immediately after extraction, insert the SPME fiber into the GC inlet heated to 250°C for 5 minutes to desorb the analytes. Use a suitable GC column (e.g., DB-WAX) and a temperature program to separate 3-MTP from other volatile compounds. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity.

Protocol 2: Analysis of 3-MTP in Leafy Greens using QuEChERS-GC-MS

This protocol details a QuEChERS (AOAC 2007.01 Official Method) approach for the extraction and cleanup of 3-MTP from a solid, high-moisture matrix.

QuEChERS_Workflow start Start: Homogenized Leafy Green Sample (15 g) extraction Extraction: - Add 15 mL of 1% acetic acid in acetonitrile (B52724) - Add internal standard - Add MgSO₄ and NaOAc salts - Shake vigorously for 1 min start->extraction centrifuge1 Centrifuge (e.g., 3000 rpm for 5 min) extraction->centrifuge1 cleanup Dispersive SPE (dSPE) Cleanup: - Take 1 mL of the supernatant - Add to a dSPE tube containing PSA and MgSO₄ - Vortex for 30 s centrifuge1->cleanup centrifuge2 Centrifuge (e.g., 3000 rpm for 5 min) cleanup->centrifuge2 analysis GC-MS Analysis: - Transfer the final extract into a GC vial - Inject 1 µL into the GC-MS system centrifuge2->analysis end_node End: 3-MTP Concentration analysis->end_node

Caption: Workflow for 3-MTP analysis in leafy greens using QuEChERS-GC-MS.

Methodology:

  • Homogenization: Homogenize a representative sample of the leafy greens.

  • Extraction: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. Add an internal standard. Add 15 mL of acetonitrile containing 1% acetic acid. Add the QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate, 1.5 g anhydrous sodium acetate). Shake vigorously for 1 minute.

  • First Centrifugation: Centrifuge the tube for 5 minutes at a speed sufficient to separate the layers.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. PSA removes organic acids and other polar interferences.

  • Second Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: Carefully transfer the final cleaned extract into an autosampler vial for GC-MS analysis.

By following these guidelines and protocols, researchers can effectively overcome the challenges posed by matrix effects in the analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Purification of 3-(Methylthio)propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 3-(Methylthio)propionaldehyde. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized this compound?

A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, and chemical purification via the formation of a bisulfite adduct. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the reaction.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities include unreacted starting materials (acrolein and methanethiol), the corresponding carboxylic acid (3-(methylthio)propanoic acid) due to oxidation, and higher-boiling by-products or polymers formed during the synthesis.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be effectively assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS will help identify and quantify volatile impurities, while ¹H NMR can provide a clear spectrum of the aldehyde and detect the presence of major impurities. Commercial suppliers often provide purity data determined by GC or qNMR.[1]

Q4: Is this compound sensitive to air or heat?

A4: Yes, aldehydes, in general, are susceptible to oxidation to carboxylic acids upon exposure to air. It is recommended to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and at cool temperatures (2-8°C) to minimize degradation.[2] While it can be purified by distillation, prolonged exposure to high temperatures should be avoided to prevent polymerization or decomposition.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for the different purification techniques for this compound. The quantitative data is based on typical results observed for the purification of aldehydes.

Purification TechniqueExpected PurityTypical YieldAdvantagesDisadvantages
Vacuum Distillation >95%60-80%Effective for removing non-volatile impurities and compounds with significantly different boiling points. Scalable for larger quantities.May not effectively separate impurities with boiling points close to the product. Potential for thermal degradation if not controlled properly.
Column Chromatography >98%50-70%High resolution for separating closely related impurities, including isomers and oxidation by-products.Can be time-consuming and requires larger volumes of solvent. Potential for sample degradation on acidic silica (B1680970) gel.
Bisulfite Adduct Formation >99%40-60%Highly selective for aldehydes, effectively removing non-aldehyde impurities. The adduct can serve as a stable intermediate.[3]Involves additional reaction and regeneration steps, which can lower the overall yield. Not all aldehydes form adducts efficiently.

Experimental Protocols

Vacuum Distillation

This method is suitable for removing non-volatile impurities and separating compounds with different boiling points.

Apparatus Setup:

  • A round-bottom flask equipped with a magnetic stir bar or boiling chips.

  • A short-path distillation head with a thermometer.

  • A condenser.

  • A receiving flask.

  • A vacuum pump with a pressure gauge and a cold trap.

Protocol:

  • Place the crude this compound into the round-bottom flask.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Begin stirring and gradually apply vacuum.

  • Once the desired pressure is reached (e.g., ~14 mmHg), slowly heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound (approximately 61°C at 14.3 mmHg).

  • Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

  • After collecting the main fraction, stop the heating, and allow the apparatus to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fraction using GC-MS or NMR.

Column Chromatography

This technique is ideal for achieving high purity by separating the aldehyde from closely related impurities.

Materials:

  • Glass chromatography column.

  • Silica gel (standard or deactivated).

  • Eluent: A non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate or Hexane/Diethyl Ether).

  • Triethylamine (B128534) (for deactivation of silica gel, if needed).

  • Collection tubes.

  • TLC plates and developing chamber.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. To minimize potential aldehyde degradation, silica gel can be deactivated by pre-treating with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

  • Column Packing: Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the purified aldehyde.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

  • Assess the purity of the final product by GC-MS or NMR.

Purification via Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes.

Materials:

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared).

  • Water-miscible solvent (e.g., methanol, THF).

  • Immiscible organic solvent (e.g., diethyl ether, hexanes).

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M).

  • Separatory funnel.

Protocol:

  • Adduct Formation: Dissolve the crude this compound in a water-miscible solvent. Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously. The bisulfite adduct may precipitate as a solid or remain dissolved in the aqueous phase.[4][5]

  • Extraction of Impurities: Add an immiscible organic solvent and water to the mixture in a separatory funnel. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer.

  • Isolation of Adduct: If the adduct is in the aqueous layer, separate and collect this layer. If it precipitated, filter the solid adduct.

  • Regeneration of Aldehyde: To regenerate the aldehyde, add an organic solvent to the isolated adduct (either the aqueous layer or the filtered solid) and basify with NaOH solution until the pH is strongly basic (pH > 12).[4]

  • Extraction of Pure Aldehyde: Shake the mixture to extract the regenerated aldehyde into the organic layer. Separate the layers and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Guides

Vacuum Distillation Troubleshooting
IssuePotential Cause(s)Solution(s)
Bumping or Unstable Boiling - Uneven heating.- Insufficient nucleation sites.- Use a magnetic stir bar or fresh boiling chips.- Ensure the heating mantle fits the flask well for even heat distribution.
Product Degradation (Darkening) - Overheating.- Presence of oxygen.- Ensure a good vacuum to lower the boiling point.- Use a well-controlled heating source.- Purge the apparatus with an inert gas before applying vacuum.
Poor Separation - Impurities with close boiling points.- Inefficient distillation column.- Use a fractionating column for better separation.- Consider a different purification method like column chromatography.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Solution(s)
Tailing of the Aldehyde Spot on TLC - Aldehyde interacting too strongly with the acidic silica gel.- Deactivate the silica gel with triethylamine.- Use a less polar eluent system.
Product Degradation on the Column - Aldehyde is sensitive to the acidic nature of silica gel.- Use deactivated silica gel or an alternative stationary phase like alumina.- Perform the chromatography quickly.
Co-elution of Impurities - Inappropriate solvent system.- Optimize the eluent system by testing different solvent ratios with TLC.- Use a longer column for better separation.
Bisulfite Adduct Formation Troubleshooting
IssuePotential Cause(s)Solution(s)
Low Yield of Adduct - Adduct is soluble in the reaction mixture.- Incomplete reaction.- If the adduct is water-soluble, proceed with liquid-liquid extraction to isolate it in the aqueous phase instead of filtration.- Ensure the sodium bisulfite solution is fresh and saturated.
Aldehyde Not Regenerating from Adduct - Insufficient base added.- Aldehyde is base-sensitive.- Ensure the pH is strongly basic (pH > 12) for complete regeneration.- For base-sensitive aldehydes, minimize exposure time to the base by performing a rapid extraction immediately after basification.
Emulsion Formation During Extraction - High concentration of salts or impurities.- Add brine (saturated NaCl solution) to help break the emulsion.- Filter the mixture through a pad of celite.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis A Crude this compound B Vacuum Distillation A->B C Column Chromatography A->C D Bisulfite Adduct Formation A->D E Pure this compound B->E C->E D->E F GC-MS Analysis E->F G NMR Analysis E->G

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_solutions Potential Solutions Start Low Purity After Purification CheckMethod Review Purification Method Start->CheckMethod AnalyzeImpurities Identify Impurities (GC-MS/NMR) CheckMethod->AnalyzeImpurities OptimizeDistillation Optimize Distillation (Pressure/Temp) AnalyzeImpurities->OptimizeDistillation Based on impurity profile ModifyChromatography Modify Chromatography (Solvent/Stationary Phase) AnalyzeImpurities->ModifyChromatography Based on impurity profile ImproveAdductFormation Improve Adduct Protocol (Reagents/Extraction) AnalyzeImpurities->ImproveAdductFormation Based on impurity profile RePurify Re-purify using an alternative method OptimizeDistillation->RePurify ModifyChromatography->RePurify ImproveAdductFormation->RePurify

Caption: A logical workflow for troubleshooting low purity issues.

References

Common interferences in the quantification of methional

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of methional. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analysis of this important sulfur-containing aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is methional and why is its quantification important?

Methional (3-(methylthio)propanal) is a volatile organic compound that is a key aroma component in many foods and beverages, contributing to savory, potato-like, and brothy flavors. It is formed from the Strecker degradation of the amino acid methionine.[1][2] Accurate quantification of methional is crucial in the food and beverage industry for quality control, flavor profiling, and shelf-life studies, as its concentration can change during processing and storage.[3] In other fields, it may be studied as a biomarker or a product of specific biochemical pathways.

Q2: What are the most common analytical techniques for methional quantification?

The most prevalent techniques for methional quantification are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Photometric Detector (FPD).[4][5] GC-MS is often preferred for its high selectivity and sensitivity. For complex matrices, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique, often combined with on-fiber derivatization to improve the volatility and chromatographic behavior of methional.[5][6] Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) can also be used, particularly for analyzing less volatile precursors or degradation products of methional.

Q3: What are the primary challenges in the quantification of methional?

The main challenges in quantifying methional include:

  • Volatility and Thermal Instability: Methional is volatile, which can lead to losses during sample preparation and storage. It can also be thermally labile, potentially degrading in a hot GC injection port.

  • Matrix Interferences: Complex sample matrices, such as those found in food and biological samples, can contain numerous compounds that interfere with the analysis.[7]

  • Low Concentrations: Methional is often present at trace levels, requiring highly sensitive analytical methods.

  • Reactivity: As an aldehyde, methional can be reactive and susceptible to oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during methional quantification.

Issue 1: Poor Peak Shape or Low Signal Intensity in GC-MS Analysis

Possible Causes & Solutions

Cause Troubleshooting Steps
Analyte Degradation Methional can degrade at high temperatures. Lower the injector temperature. Ensure the GC liner is clean and deactivated.
Active Sites in the GC System Active sites in the injector, column, or detector can cause peak tailing and signal loss. Use a deactivated liner and a high-quality, low-bleed GC column. Condition the column according to the manufacturer's instructions.
Suboptimal Derivatization If using on-fiber derivatization with an agent like PFBHA, ensure the reaction conditions (time, temperature) are optimized.[6] Check the integrity of the derivatizing agent.
Matrix Effects Co-eluting matrix components can suppress the ionization of methional in the MS source. Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or optimize the SPME fiber and extraction conditions to enhance selectivity.
Issue 2: Inaccurate or Non-Reproducible Quantification

Possible Causes & Solutions

Cause Troubleshooting Steps
Sample Heterogeneity Ensure the sample is thoroughly homogenized before extraction to obtain a representative aliquot.
Inconsistent Sample Preparation Standardize all sample preparation steps, including extraction times, temperatures, and volumes. The use of an autosampler for SPME can improve reproducibility.[6]
Matrix-Induced Signal Suppression or Enhancement (LC-MS/MS) The presence of co-eluting compounds can alter the ionization efficiency of methional.[7] Develop matrix-matched calibration curves for quantification.[7] The use of a stable isotope-labeled internal standard for methional is highly recommended to compensate for matrix effects.
Analyte Instability During Storage Methional can degrade or be lost from samples over time. Analyze samples as quickly as possible after collection. Store samples at low temperatures (e.g., -80°C) in tightly sealed containers.
Issue 3: Suspected Co-elution or Isobaric Interference

Possible Causes & Solutions

Cause Troubleshooting Steps
Co-eluting Strecker Aldehydes Other Strecker aldehydes, such as 2-methylbutanal and 3-methylbutanal, may have similar retention times to methional depending on the GC column and conditions.[4] Optimize the GC temperature program to improve separation. Use a column with a different stationary phase for better selectivity.
Isobaric Interferences Other compounds in the matrix may have the same nominal mass as methional or produce fragment ions with the same mass-to-charge ratio.[8] Utilize high-resolution mass spectrometry (HRMS) to differentiate between methional and isobaric interferences based on their exact masses. For tandem MS, select specific and unique precursor-product ion transitions for methional.
Matrix Components with Similar Fragments Complex matrices can contain compounds that produce fragment ions that are identical to those of methional. Enhance sample cleanup procedures to remove these interfering compounds. Confirm the identity of the methional peak by comparing the full mass spectrum and retention time to that of a pure standard.
Potential Interferences in Methional Quantification

The following table summarizes potential interfering compounds and their sources.

Interfering Compound/Class Source/Matrix Potential for Interference Mitigation Strategy
Other Strecker Aldehydes (e.g., 2-methylbutanal, 3-methylbutanal, phenylacetaldehyde)Foods and beverages (e.g., beer, bread, coffee)Co-elution in GC, similar chemical properties.[4]High-resolution GC, optimization of temperature program, use of selective MS/MS transitions.
Sulfur-containing compounds (e.g., dimethyl disulfide, dimethyl trisulfide)Foods and beverages, biological samplesCo-elution, potential for similar fragmentation patterns in MS.High-resolution GC, specific MS/MS transitions.
Furfural and related compounds Thermally processed foodsCan be present at high concentrations and may co-elute.Optimized chromatography, selective extraction methods.
Matrix Components (e.g., lipids, proteins, carbohydrates)Food matrices, biological fluidsIon suppression or enhancement in MS, column fouling.[7]Effective sample cleanup (e.g., SPE, QuEChERS), use of matrix-matched standards, stable isotope-labeled internal standards.

Experimental Protocols

Protocol 1: Quantification of Methional in Beer by HS-SPME-GC-MS with On-Fiber Derivatization

This protocol is adapted from methodologies for analyzing aldehydes in beer.[4][6]

1. Sample Preparation and HS-SPME

  • Degas the beer sample by gentle stirring or sonication.

  • Place a 5-10 mL aliquot of the degassed beer into a 20 mL headspace vial.

  • Add a known amount of a suitable internal standard (e.g., deuterated methional).

  • Add NaCl to saturate the solution and enhance the partitioning of volatiles into the headspace.

  • Expose a SPME fiber coated with a suitable phase (e.g., DVB/CAR/PDMS) to the headspace of the sample.

  • For on-fiber derivatization, the SPME fiber can be pre-loaded with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

  • Incubate the vial at a controlled temperature (e.g., 50-60°C) with agitation for a defined period (e.g., 30-60 minutes) to allow for extraction and derivatization.

2. GC-MS Analysis

  • GC System: Agilent 6890 or similar.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 min.

  • MS System: Agilent 5975 or similar single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification, scan from m/z 35 to 350.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, monitor specific ions for methional and its derivative. For the PFBHA derivative of methional, characteristic ions would be selected. For underivatized methional, characteristic ions include m/z 104 (molecular ion), 75, and 61.

3. Quantification

  • Construct a calibration curve using standards of methional prepared in a similar matrix (e.g., a model beer solution) and subjected to the same HS-SPME and derivatization procedure.

  • Calculate the concentration of methional in the samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_extraction HS-SPME & Derivatization cluster_analysis Analysis Sample Beer/Food Sample Homogenize Homogenization/ Degassing Sample->Homogenize Aliquot Transfer Aliquot to Vial Homogenize->Aliquot Add_IS Add Internal Standard & Salt Aliquot->Add_IS SPME Expose SPME Fiber (with PFBHA) Add_IS->SPME Incubate Incubate & Agitate (e.g., 50°C, 30 min) SPME->Incubate GCMS GC-MS Analysis (SIM/MRM) Incubate->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for methional quantification by HS-SPME-GC-MS.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation Path cluster_solution Potential Solutions Problem Inaccurate Results or Low Signal Check_System GC/MS System Performance? Problem->Check_System Check_SamplePrep Sample Prep Consistent? Check_System->Check_SamplePrep No Sol_System Tune MS Clean Injector New Column Check_System->Sol_System Yes Check_Matrix Matrix Effects Suspected? Check_SamplePrep->Check_Matrix No Sol_SamplePrep Standardize Protocol Use Autosampler Check Reagents Check_SamplePrep->Sol_SamplePrep Yes Sol_Matrix Improve Cleanup (SPE) Matrix-Matched Cal. Use Isotope-Labeled IS Check_Matrix->Sol_Matrix Yes

Caption: Troubleshooting logic for methional quantification issues.

References

Technical Support Center: 3-(Methylthio)propionaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the yield and efficiency of 3-(Methylthio)propionaldehyde synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is primarily produced via the Michael addition of methanethiol (B179389) to acrolein.[1]

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors:

  • Suboptimal Catalyst: The reaction is typically base-catalyzed.[1] Weak bases like pyridine (B92270) or triethylamine (B128534) are commonly used.[1] Ensure the catalyst is active and used in the correct concentration. The choice of catalyst can significantly impact reaction rate and yield.

  • Acrolein Polymerization: Acrolein is highly reactive and prone to polymerization, a significant side reaction that consumes the starting material.[2] This is often exacerbated by high temperatures or the presence of impurities.

  • Incorrect Stoichiometry: An improper molar ratio of methanethiol to acrolein can lead to incomplete conversion. A slight excess of methanethiol is sometimes used to ensure full consumption of the highly reactive acrolein.

  • Reaction Temperature: The reaction is exothermic. Poor temperature control can lead to increased side reactions, particularly the polymerization of acrolein. Maintaining the recommended temperature range is crucial for maximizing yield.

Q2: My reaction mixture is turning dark and viscous. What is happening and how can I prevent it?

This is a classic sign of acrolein polymerization. Acrolein's conjugated system makes it susceptible to self-addition reactions, forming long-chain polymers.[2]

  • Prevention Strategies:

    • Temperature Control: Maintain a low and consistent reaction temperature. A continuous process where heat is actively removed can prevent temperature spikes that initiate polymerization.[3]

    • Inhibitors: Introduce a polymerization inhibitor, such as hydroquinone, into the acrolein feed.

    • Purity of Reactants: Ensure that the acrolein used is free from impurities that could catalyze polymerization.

    • Controlled Addition: Add acrolein to the reaction mixture containing methanethiol and the catalyst gradually. This keeps the instantaneous concentration of free acrolein low, minimizing self-reaction.

Q3: What are the common side products and how can I minimize them?

Besides acrolein polymers, other side products can form:

  • Dimethyl Disulfide: This can form from the oxidation of methanethiol. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Over-addition Products: While less common, further reactions with the product can occur under harsh conditions.

  • Minimization: Careful control of reaction parameters (temperature, pressure, catalyst, stoichiometry) is the primary method for minimizing all side products. A continuous process often provides better control over these parameters than a batch process.[3]

Q4: How can I effectively purify the final product?

Purification of this compound typically involves distillation.

  • Vacuum Distillation: The product has a boiling point of 165-166 °C. To prevent thermal degradation and polymerization at this temperature, vacuum distillation is the preferred method.

  • Fractional Distillation: To separate the product from unreacted starting materials and lower-boiling impurities, fractional distillation under vacuum is recommended.

  • Washing: A preliminary wash of the crude product with a dilute aqueous solution can help remove water-soluble impurities and catalyst residues before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

The most common industrial synthesis is the base-catalyzed Michael addition of methyl mercaptan (methanethiol) to acrolein.[1] In this reaction, the nucleophilic sulfur of methanethiol attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein.[1]

Q2: What catalysts are effective for this synthesis?

The reaction is catalyzed by a base. Tertiary amines such as triethylamine or pyridine are frequently used.[1] The catalyst's role is to deprotonate the thiol, forming a more nucleophilic thiolate anion which then readily attacks the acrolein.[1]

Q3: What are the physical properties of this compound?

It is a colorless to pale yellow liquid with a powerful, diffusive onion and meat-like odor.[4] It is slightly soluble in water but soluble in alcohol.[5]

PropertyValue
CAS Number 3268-49-3
Molecular Formula C₄H₈OS[4]
Molecular Weight 104.17 g/mol
Boiling Point 165-166 °C
Density 1.043 g/mL at 25 °C
Refractive Index n20/D 1.483

Q4: Are there any major safety concerns with the reactants?

Yes, both reactants require careful handling.

  • Acrolein: Is highly toxic, volatile, and flammable. It is a severe irritant to the eyes, skin, and respiratory system.[2] Due to its high reactivity, it can polymerize violently, especially when heated or in the presence of catalysts.[2]

  • Methanethiol (Methyl Mercaptan): Is a toxic and extremely flammable gas with a strong, unpleasant odor. It is typically handled as a liquefied gas under pressure.

All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols

Standard Laboratory Batch Synthesis Protocol

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • Acrolein (freshly distilled, inhibitor-free)

  • Methanethiol (can be bubbled from a cylinder or used as a solution)

  • Triethylamine (catalyst)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Hydroquinone (optional, as an inhibitor)

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, gas inlet, and a dropping funnel.

Procedure:

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere. The flask should be cooled in an ice-water bath.

  • Reagent Charging: Charge the flask with the anhydrous solvent and triethylamine (approx. 1-5 mol% relative to acrolein). If using, add a small amount of hydroquinone.

  • Methanethiol Addition: Cool the mixture to 0-5 °C. Slowly bubble a pre-weighed amount of methanethiol gas into the stirred solution or add a chilled solution of methanethiol in the same solvent.

  • Acrolein Addition: While maintaining the temperature between 0-10 °C, add acrolein dropwise from the dropping funnel to the reaction mixture over 1-2 hours. Critical: Maintain slow addition and efficient cooling to control the exothermic reaction and prevent acrolein polymerization.

  • Reaction: After the addition is complete, allow the mixture to stir at a low temperature (e.g., 10-15 °C) for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC analysis.

  • Workup: Quench the reaction by washing the mixture with a small amount of cold, dilute hydrochloric acid to neutralize the triethylamine catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Visualizations

Synthesis Pathway and Side Reactions

The primary reaction is a Michael addition. The main competing side reaction is the polymerization of acrolein.

Synthesis_Pathway Acrolein Acrolein Product This compound Acrolein->Product Polymer Acrolein Polymer Acrolein->Polymer Polymerization (Side Reaction) Methanethiol Methanethiol Thiolate Methylthiolate Anion Methanethiol->Thiolate Deprotonation Catalyst Base Catalyst (e.g., Et3N) Catalyst->Thiolate Thiolate->Product Michael Addition

Caption: Reaction scheme for this compound synthesis.

Troubleshooting Workflow for Low Yield

This workflow guides the user through diagnosing the cause of a low product yield.

Troubleshooting_Workflow Start Problem: Low Yield CheckPolymer Is reaction mixture dark/viscous? Start->CheckPolymer CheckTemp Control Temperature & Add Inhibitor CheckPolymer->CheckTemp Yes CheckPurity Analyze Reactant Purity (Acrolein, Thiol) CheckPolymer->CheckPurity No Solution Yield Improved CheckTemp->Solution CheckStoich Verify Stoichiometry (Molar Ratios) CheckPurity->CheckStoich CheckCatalyst Check Catalyst Activity & Concentration CheckStoich->CheckCatalyst CheckCatalyst->Solution

Caption: A logical workflow for troubleshooting low synthesis yield.

Influence of Parameters on Reaction Outcome

This diagram illustrates how key experimental parameters affect the desired outcome (yield and selectivity).

Parameter_Influence Temp Temperature Yield Yield Temp->Yield Optimal range exists Polymerization Polymerization Temp->Polymerization Increases if too high Catalyst Catalyst Conc. Catalyst->Yield Increases rate to optimum AdditionRate Acrolein Addition Rate AdditionRate->Yield Decreases if too fast AdditionRate->Polymerization Increases if too fast

Caption: Key parameter effects on synthesis yield and side reactions.

References

Troubleshooting low recovery of methional during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for issues encountered during the extraction of methional, a key volatile flavor compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low methional recovery during extraction?

Low recovery of methional is typically traced back to one or more of the following factors:

  • Analyte Instability: Methional is a thermally labile and photosensitive compound. It can easily degrade during extraction, especially under harsh conditions.

  • Suboptimal Extraction Method: The chosen method (e.g., LLE, SPE, SPME, SAFE) may not be optimized for a volatile, semi-polar compound like methional within a specific sample matrix.

  • Poor Phase Separation/Partitioning: In liquid-liquid extraction (LLE), incorrect solvent choice or pH can lead to methional remaining in the aqueous phase rather than partitioning into the organic solvent.

  • Matrix Effects: Complex sample matrices, such as high-fat or high-protein foods, can interfere with extraction efficiency by trapping the analyte or suppressing instrument signals.

  • Incomplete Elution or Desorption: In Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME), the elution solvent may not be strong enough, or the desorption parameters (time, temperature) may be insufficient to release all the bound methional.

Q2: How does the sample matrix affect methional extraction?

The sample matrix is a critical factor.

  • High-Fat Matrices (e.g., oils, fatty foods): Lipids can interfere with extraction by sequestering non-polar and semi-polar compounds like methional. This can lead to lower recovery. Techniques like Solvent-Assisted Flavor Evaporation (SAFE) are effective at separating volatile compounds from non-volatile lipids. For other methods, a preliminary defatting step using a non-polar solvent like n-hexane may be necessary.

  • High-Protein Matrices (e.g., meat, dairy): Proteins can bind to analytes, preventing their efficient extraction. Using a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) or adjusting the pH to disrupt protein-analyte interactions can improve recovery. Alkaline extraction has also been shown to improve protein recovery from meat by-products, which could be adapted for analyte release.[1][2][3]

  • High-Carbohydrate Matrices (e.g., potato chips, cereals): These matrices can sometimes be less complex than high-fat or protein samples, but the thermal processing involved in their production can lead to the formation of other compounds that may interfere with analysis.

Q3: My methional recovery is inconsistent. What should I check first?

Inconsistent results often point to issues with process control.

  • Analyte Stability: Confirm that you are protecting your samples from light and excessive heat throughout the entire process. Methional is known to degrade in the presence of light.[4]

  • Standard and Sample Preparation: Ensure that stock solutions, standards, and internal standards are prepared accurately and are stable under your storage conditions.

  • pH Control: Verify the pH of your sample and buffers at each step. Small variations can significantly impact the extraction of pH-sensitive compounds.

  • Automation vs. Manual Steps: Manual extraction steps can introduce variability. If using an autosampler for SPME or other automated systems, check for issues like incorrect injection depth, carryover, or leaks.

Troubleshooting Specific Extraction Techniques

Low Recovery in Headspace Solid-Phase Microextraction (HS-SPME)
Potential Cause Recommended Solution
Incorrect Fiber Choice The fiber coating is crucial. For a semi-polar compound like methional, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often effective due to its mixed-mode properties.
Suboptimal Extraction Temperature/Time Optimize the incubation temperature and time. Higher temperatures increase volatility but can also promote degradation. Perform a time-course experiment (e.g., 15, 30, 45, 60 min) to find the equilibrium point without losing the analyte.
Matrix Effects (Salting Out) Adding salt (e.g., NaCl) to the sample vial can increase the volatility of methional by decreasing its solubility in the aqueous phase, thereby improving its transfer to the headspace.
Inefficient Desorption Ensure the GC inlet temperature is high enough and the desorption time is long enough to transfer all the methional from the fiber to the column. Check the manufacturer's recommendation for your specific fiber.
Low Recovery in Solvent-Assisted Flavor Evaporation (SAFE) & Liquid-Liquid Extraction (LLE)
Potential Cause Recommended Solution
Inappropriate Solvent Choice The polarity of the extraction solvent must be matched to methional. Dichloromethane (B109758) and pentane (B18724) have been shown to be effective for extracting a broad range of odor-active compounds, including methional, from fatty matrices.[5] Methanol can also be used but may extract fewer non-polar compounds.
Analyte Degradation Methional is unstable when exposed to light, decomposing into methanethiol (B179389) and acrolein, with methanethiol further oxidizing to dimethyl disulfide.[4] All extraction steps should be performed under low-light conditions (e.g., using amber glassware).
Incomplete Extraction Increase the solvent-to-sample ratio or perform multiple sequential extractions (e.g., 3x with fresh solvent) and combine the extracts. Ensure thorough mixing (vortexing or shaking) to achieve partitioning equilibrium.
Loss During Concentration After SAFE distillation or LLE, the extract is often concentrated. Significant loss of volatile methional can occur during this step. Use a gentle nitrogen stream and a Vigreux column for concentration, avoiding high temperatures.[6]
Emulsion Formation (LLE) Emulsions at the solvent-aqueous interface can trap the analyte. To break emulsions, try adding salt, centrifuging the sample, or filtering through glass wool.

Data Presentation: Comparison of Extraction Techniques

Extraction Method Principle Advantages for Methional Common Issues Reported Recovery/Efficiency
HS-SPME Adsorption of headspace volatiles onto a coated fiber.Solvent-free, sensitive, easily automated, good for volatile analysis.Fiber-to-fiber variability, matrix effects, requires optimization of time/temp.SPME is effective for saturated aldehydes and ketones.[7]
SAFE High-vacuum distillation of a solvent extract at low temperatures.Excellent for thermally labile compounds, effectively removes non-volatile matrix components (fats, sugars).Requires specialized glassware, potential analyte loss during concentration.Considered the "gold standard" for flavor analysis; highly efficient for extracting sulfur compounds.[6][7]
LLE Partitioning of analyte between two immiscible liquid phases.Simple, low-cost equipment.Can be labor-intensive, requires large solvent volumes, risk of emulsion formation.Recovery is highly dependent on solvent choice and pH. For similar compounds in milk, recoveries of 78-103% have been achieved with optimized solvent systems (ACN:MeOH with ammonia).[8]

Experimental Protocols

Protocol 1: HS-SPME-GC-MS for Methional in a Food Matrix

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., deuterated methional or 2-methyl-3-furanthiol).

    • Add 5 mL of deionized water and 1-2 g of NaCl to the vial.

    • Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray, which is coupled to an agitator and heater.

    • Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for 10-15 minutes with agitation.

    • Expose the SPME fiber (e.g., 2 cm DVB/CAR/PDMS) to the headspace of the vial for 30-60 minutes at the same temperature with continued agitation.

  • GC-MS Analysis:

    • After extraction, immediately transfer the fiber to the GC inlet for thermal desorption.

    • GC Inlet: 250°C, splitless mode for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold for 3 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 250°C (hold for 5 min).

    • MS Conditions: Use electron ionization (EI) at 70 eV. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire data in scan mode (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of methional (e.g., m/z 104, 61, 48).

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) for Methional

This protocol describes the general steps for isolating volatile compounds from a solvent extract.

  • Initial Solvent Extraction:

    • Homogenize the sample (e.g., 50 g) with a suitable solvent (e.g., 150 mL of dichloromethane or a pentane/diethyl ether mixture). For solid samples, grinding under liquid nitrogen can prevent volatile loss.[9]

    • Stir the mixture for 1-2 hours at room temperature, protected from light.

    • Filter the extract to remove solid residues.

    • Dry the extract over anhydrous sodium sulfate (B86663) to remove water.

  • SAFE Distillation:

    • Assemble the SAFE apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.

    • Establish a high vacuum (e.g., 10⁻⁴ to 10⁻⁵ mbar) using a turbomolecular pump.

    • Cool the receiving flasks with liquid nitrogen.

    • Heat the water bath for the distillation flask to 40-50°C.[6]

    • Slowly add the dried solvent extract from the dropping funnel into the distillation flask. The solvent and volatile compounds will evaporate under the high vacuum and re-condense in the liquid nitrogen-cooled traps. Non-volatile materials (lipids, pigments) will remain in the distillation flask.

  • Extract Concentration:

    • Once distillation is complete, carefully remove the receiving flasks and allow them to warm to room temperature.

    • The distillate can be further extracted with a solvent like dichloromethane if necessary.[10]

    • Concentrate the volatile fraction to a final volume (e.g., 200 µL) for GC analysis. This must be done gently to avoid losing methional. Use a Vigreux column for initial bulk solvent removal, followed by a gentle stream of high-purity nitrogen for the final concentration.[6]

Visualizations

Experimental Workflow for Methional Extraction

cluster_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis Sample Homogenized Sample Matrix Spike Spike Internal Standard Sample->Spike SPME HS-SPME Spike->SPME Add NaCl, Equilibrate SAFE Solvent Extraction (for SAFE/LLE) Spike->SAFE Add Solvent, Stir/Filter/Dry GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Distill SAFE Distillation & Concentration SAFE->Distill Data Data Processing & Quantification GCMS->Data Distill->GCMS Liquid Injection

Caption: General experimental workflow for methional analysis using HS-SPME or SAFE.

Troubleshooting Logic for Low Methional Recovery

cluster_check cluster_troubleshoot cluster_solution Start Low Methional Recovery Observed Check_Stability Is sample protected from light and heat? Start->Check_Stability Check_Method Is the extraction method validated for this matrix? Check_Stability->Check_Method Yes Degradation Potential Analyte Degradation Check_Stability->Degradation No Matrix Potential Matrix Interference Check_Method->Matrix No Method_Opt Suboptimal Method Parameters Check_Method->Method_Opt Yes Sol_Light Use amber vials, minimize exposure Degradation->Sol_Light Sol_Heat Use low-temp methods (e.g., SAFE) Degradation->Sol_Heat Sol_Matrix_Fat Add defatting step (n-hexane) or use C18 SPE Matrix->Sol_Matrix_Fat High-Fat? Sol_Matrix_Protein Add protein precipitation step Matrix->Sol_Matrix_Protein High-Protein? Sol_SPME Optimize SPME fiber, time, and temperature Method_Opt->Sol_SPME SPME? Sol_LLE Optimize solvent polarity, pH, and salt content Method_Opt->Sol_LLE LLE/SAFE?

Caption: Decision tree for troubleshooting low recovery of methional during extraction.

References

Minimizing thermal degradation of 3-(Methylthio)propionaldehyde during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-(Methylthio)propionaldehyde (MMPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to minimize thermal degradation of MMPA during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMPA) and why is its analysis challenging?

A1: this compound, also known as methional, is a volatile sulfur-containing aldehyde. It is a key aroma compound in many foods and a potential marker in various biological and chemical processes.[1] Its analysis is challenging due to its thermal lability, making it prone to degradation at elevated temperatures commonly used in analytical techniques like Gas Chromatography (GC).[2][3] This degradation can lead to inaccurate quantification and misinterpretation of results.

Q2: What are the primary causes of MMPA degradation during analysis?

A2: The primary cause of MMPA degradation is thermal stress, particularly in the heated injector port of a GC system.[4][5] Active sites within the GC inlet liner or on the analytical column can also catalytically promote degradation.[2] Additionally, MMPA can polymerize over time, affecting the stability of standards and samples.[6]

Q3: What are the common signs of MMPA degradation in my chromatogram?

A3: Signs of MMPA degradation include:

  • Poor peak shape: Tailing or fronting peaks can indicate interaction with active sites or partial degradation.[7]

  • Appearance of unexpected peaks: These may correspond to degradation products.

  • Poor reproducibility: Inconsistent peak areas for replicate injections of the same standard are a strong indicator of thermal degradation.[8]

  • Low recovery: The quantified amount is significantly lower than the expected concentration.

Q4: Can I analyze MMPA using High-Performance Liquid Chromatography (HPLC)?

A4: Yes, HPLC is a viable alternative to GC for analyzing thermally sensitive compounds like MMPA. To enhance detection and stability, derivatization is typically required. The most common method involves reacting MMPA with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-active hydrazone derivative that can be analyzed by HPLC-UV.[9][10][11][12]

Q5: What is derivatization and how can it help in MMPA analysis?

A5: Derivatization is a chemical modification of the analyte to improve its analytical properties. For MMPA, derivatization can:

  • Increase thermal stability: By converting the aldehyde group to a more stable functional group, degradation at high temperatures is minimized.[9][13][14]

  • Enhance detectability: Derivatizing agents can introduce chromophores for UV detection in HPLC or improve ionization for mass spectrometry.[9][14]

  • Improve chromatographic behavior: Derivatization can reduce the polarity of MMPA, leading to better peak shapes in GC.[15]

A common derivatizing agent for GC analysis of aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[9][13]

Troubleshooting Guides

Guide 1: Troubleshooting MMPA Degradation in Gas Chromatography (GC)

This guide provides a systematic approach to identifying and resolving issues related to the thermal degradation of MMPA during GC analysis.

Problem: Poor reproducibility of MMPA peak area and/or appearance of unknown peaks.

Troubleshooting Workflow

start Start: Inconsistent MMPA Results check_injector_temp Is Injector Temperature > 200°C? start->check_injector_temp reduce_temp Action: Reduce Injector Temperature (e.g., start at 150°C) check_injector_temp->reduce_temp Yes check_liner Is an inert, deactivated liner being used? check_injector_temp->check_liner No reduce_temp->check_liner replace_liner Action: Replace with a new, deactivated liner check_liner->replace_liner No consider_injection_mode Are you using splitless injection? check_liner->consider_injection_mode Yes replace_liner->consider_injection_mode switch_to_split Action: Switch to split injection to reduce residence time consider_injection_mode->switch_to_split Yes consider_ptv Consider Advanced Injection: Programmed Temperature Vaporization (PTV) or On-Column Injection consider_injection_mode->consider_ptv No switch_to_split->consider_ptv check_derivatization Have you considered derivatization? consider_ptv->check_derivatization derivatize Action: Derivatize with PFBHA check_derivatization->derivatize No end Solution: Minimized Degradation check_derivatization->end Yes derivatize->end

Caption: Troubleshooting workflow for MMPA degradation in GC.

Quantitative Data Summary: GC Injector Temperature Optimization

Injector Temperature (°C)Expected Outcome for MMPARecommendation
> 250High probability of significant thermal degradation, leading to low recovery and poor reproducibility.[4][5]Avoid.
200 - 250Potential for some degradation. A good starting point for optimization is 250°C, but reduction may be necessary.[4][16]Monitor for degradation products and peak area consistency.
150 - 200Reduced thermal stress, minimizing degradation.[16]Recommended starting range for thermally labile compounds.
< 150May result in incomplete vaporization, leading to poor peak shape (broadening) and carryover.[2]Increase temperature incrementally if peak shape is poor.

Note: The optimal temperature may vary depending on the specific GC system and inlet type.

Guide 2: HPLC Analysis of MMPA via DNPH Derivatization

For a robust analysis of MMPA without the risk of thermal degradation, HPLC with derivatization is recommended.

Experimental Workflow

start Start: MMPA Sample derivatization Derivatization: React with 2,4-Dinitrophenylhydrazine (DNPH) in acidic conditions start->derivatization extraction Solid Phase Extraction (SPE): Extract DNPH derivative using a C18 cartridge derivatization->extraction elution Elute with Acetonitrile (B52724) extraction->elution hplc_analysis HPLC-UV Analysis: - C18 column - Mobile phase: Acetonitrile/Water - UV detection at 360 nm elution->hplc_analysis quantification Quantification of MMPA-DNPH derivative hplc_analysis->quantification

Caption: Workflow for HPLC analysis of MMPA with DNPH derivatization.

Experimental Protocols

Protocol 1: GC-MS Analysis with Optimized Injector Temperature

Objective: To minimize thermal degradation of MMPA during GC-MS analysis.

Methodology:

  • Sample Preparation: Dilute the MMPA standard or sample in a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of 1-10 µg/mL.

  • GC-MS Parameters:

    • Injector: Start with an injector temperature of 180°C.[8] Use a deactivated inlet liner.

    • Injection Mode: Split injection (e.g., 20:1 split ratio) to minimize inlet residence time.

    • Column: A low to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Oven Program: Start at a low initial temperature (e.g., 40°C) and ramp up to a final temperature that allows for the elution of MMPA without being excessively high.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Optimization:

    • Inject the MMPA standard at 180°C and analyze the chromatogram for peak shape and the presence of degradation products.

    • If peak shape is broad, increase the injector temperature in 20°C increments (e.g., to 200°C, then 220°C).[8]

    • At each temperature, monitor the peak area of MMPA and any potential degradation peaks.

    • Select the injector temperature that provides the best peak shape and highest response for MMPA with minimal evidence of degradation.

Protocol 2: Derivatization of MMPA with PFBHA for GC-MS Analysis

Objective: To increase the thermal stability of MMPA for GC-MS analysis.

Methodology:

  • Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., pyridine (B92270) or a buffered aqueous solution).

  • Derivatization Reaction:

    • Mix the MMPA sample with the PFBHA solution.

    • Heat the mixture at a moderate temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to form the MMPA-PFBHA oxime.

  • Extraction: After cooling, extract the derivative into an organic solvent like hexane or dichloromethane.

  • GC-MS Analysis: Analyze the extracted derivative using standard GC-MS conditions. The injector temperature can typically be set higher (e.g., 250°C) due to the increased thermal stability of the derivative.[13]

Protocol 3: HPLC-UV Analysis of MMPA via DNPH Derivatization

Objective: To analyze MMPA without thermal stress using HPLC.

Methodology:

  • Derivatization:

    • To your aqueous sample or standard containing MMPA, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile with a small amount of strong acid).[11]

    • Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for approximately 60 minutes.[11]

  • Sample Cleanup:

    • Pass the reaction mixture through a C18 solid-phase extraction (SPE) cartridge to capture the MMPA-DNPH derivative.

    • Wash the cartridge with water to remove unreacted DNPH and other polar impurities.

    • Elute the derivative from the cartridge with acetonitrile.[11][12]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.7 µm).[10]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 acetonitrile:water).

    • Flow Rate: 1.0 - 2.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection: UV detector at 360 nm.[11]

Data Summary: Comparison of Analytical Techniques for MMPA

TechniqueDerivatization RequiredKey AdvantageKey DisadvantageTypical Application
GC-MS Optional, but recommended (PFBHA)High sensitivity and selectivityPotential for thermal degradation of underivatized MMPAAnalysis of volatile and semi-volatile compounds in complex matrices
HPLC-UV Yes (DNPH)Avoids thermal degradation, robustLess sensitive than GC-MS, requires sample cleanupQuantification of aldehydes in aqueous and environmental samples

References

Validation & Comparative

A Comparative Analysis of 3-(Methylthio)propionaldehyde and Other Key Strecker Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-(Methylthio)propionaldehyde (methional) with other significant Strecker aldehydes, namely 2-methylpropanal, 2-methylbutanal, 3-methylbutanal, and phenylacetaldehyde. This document summarizes their formation, sensory properties, and analytical methodologies, supported by experimental data, to serve as a valuable resource for professionals in research and development.

Introduction to Strecker Aldehydes

Strecker aldehydes are a class of volatile compounds formed during the Maillard reaction and enzymatic pathways from the degradation of amino acids. The Strecker degradation, a key reaction in this process, involves the interaction of an α-amino acid with a dicarbonyl compound, resulting in the formation of an aldehyde with one less carbon atom than the parent amino acid. These aldehydes are pivotal in the flavor profiles of a wide array of thermally processed foods and beverages, including baked goods, roasted coffee, cocoa, beer, and wine.

This compound (Methional) , derived from the amino acid methionine, is particularly noted for its characteristic savory, cooked potato-like aroma. Understanding its properties in comparison to other prevalent Strecker aldehydes is crucial for food science, flavor chemistry, and for researchers investigating the biological effects of dietary compounds.

Comparative Data of Strecker Aldehydes

The following tables provide a summary of the key characteristics of this compound and other selected Strecker aldehydes.

Table 1: Precursor Amino Acids and Sensory Descriptors

Strecker AldehydePrecursor Amino AcidCommon Sensory Descriptors
This compound MethionineCooked potato, savory, brothy, pungent[1]
2-Methylpropanal ValineMalty, chocolate-like, pungent, floral[2]
2-Methylbutanal IsoleucineMalty, fruity, cocoa-like, strong[3]
3-Methylbutanal LeucineMalty, chocolate-like, nutty, banana-like
Phenylacetaldehyde PhenylalanineHoney-like, floral, rose, green[4][5][6]

Table 2: Physicochemical Properties and Odor Thresholds in Water

Strecker AldehydeMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor Threshold in Water (µg/L)
This compound C₄H₈OS104.17165-1660.08[7]
2-Methylpropanal C₄H₈O72.1163-641.9[8]
2-Methylbutanal C₅H₁₀O86.1392-93[3][9]1.0[3]
3-Methylbutanal C₅H₁₀O86.1392.50.2[8]
Phenylacetaldehyde C₈H₈O120.15195[6]4.0[10]

Table 3: Typical Concentrations in Various Food Products (µg/kg or µg/L)

Strecker AldehydeBeerWineBread CrustCheddar Cheese
This compound 11][12]13 - 100+[13][14][15]Present (variable)Present (variable)
2-Methylpropanal 2.5 - 62.7[16][17]17 - 50+[13][14][15]Up to 1500[18]150.7 (threshold)[19]
2-Methylbutanal Not detected - 14.1[16][17]12 - 50+[13][14][15]Up to 1100[18]175.4 (threshold)[19]
3-Methylbutanal 3.2 - 14.2[16][17]24 - 100+[13][14][15]Up to 4500[18]150.3 (threshold)[19]
Phenylacetaldehyde 5.3 - 178.3[16][17]49 - 200+[13][14][15]Up to 1300[20]Present (variable)

Formation and Biological Interaction Pathways

The formation of Strecker aldehydes is a complex process initiated by the Strecker degradation of amino acids. The general pathway is illustrated below.

Strecker_Degradation AminoAcid α-Amino Acid SchiffBase Schiff Base Intermediate AminoAcid->SchiffBase + Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->SchiffBase Decarboxylation Decarboxylation SchiffBase->Decarboxylation - CO₂ Imine Iminium Intermediate Decarboxylation->Imine Hydrolysis Hydrolysis Imine->Hydrolysis + H₂O StreckerAldehyde Strecker Aldehyde Hydrolysis->StreckerAldehyde Aminoketone α-Aminoketone Hydrolysis->Aminoketone

Figure 1. General pathway of Strecker aldehyde formation.

While specific receptor-mediated signaling pathways for Strecker aldehydes are not well-defined, their high reactivity allows them to interact with cellular components, potentially leading to cellular stress. This is a general characteristic of aldehydes, which can form adducts with proteins and DNA.

Cellular_Interaction StreckerAldehyde Strecker Aldehyde (e.g., Methional) AdductFormation Adduct Formation StreckerAldehyde->AdductFormation CellularProteins Cellular Proteins CellularProteins->AdductFormation DNA DNA DNA->AdductFormation CellularStress Cellular Stress AdductFormation->CellularStress StressResponse Stress Response Pathways (e.g., NF-κB, MAPK) CellularStress->StressResponse

Figure 2. General interaction of Strecker aldehydes with cellular components.

Experimental Protocols

Accurate quantification and sensory evaluation of Strecker aldehydes are critical for research and quality control. Below are detailed methodologies for their analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of Strecker aldehydes in a liquid food matrix (e.g., wine, beer) using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, followed by GC-MS analysis.

1. Materials and Reagents:

  • Standards: this compound, 2-methylpropanal, 2-methylbutanal, 3-methylbutanal, phenylacetaldehyde, and a suitable internal standard (e.g., 2-methylpentanal).

  • Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Solvents: Methanol, ultrapure water.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

2. Sample Preparation and Derivatization:

  • Pipette 5 mL of the sample into a 20 mL headspace vial.

  • Add a defined amount of the internal standard solution.

  • Add 1.5 g of NaCl to enhance the release of volatile compounds.

  • Prepare a PFBHA solution (10 mg/mL in water) and inject 50 µL into the vial.

  • Immediately seal the vial.

  • Incubate the vial at 60°C for 30 minutes with agitation to allow for derivatization.

3. HS-SPME Extraction:

  • Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with continuous agitation.

  • Retract the fiber and immediately introduce it into the GC injector.

4. GC-MS Conditions:

  • Injector: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Program: 50°C (2 min), ramp at 5°C/min to 150°C, then at 15°C/min to 280°C (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450 or selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of the PFBHA-derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Liquid Sample (5 mL) IS Add Internal Standard Sample->IS NaCl Add NaCl IS->NaCl PFBHA Add PFBHA Solution NaCl->PFBHA Incubate Incubate at 60°C for 30 min PFBHA->Incubate ExposeFiber Expose SPME Fiber to Headspace (60°C for 30 min) Incubate->ExposeFiber GC_Injection Thermal Desorption in GC Injector ExposeFiber->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 3. Experimental workflow for GC-MS analysis of Strecker aldehydes.
Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify odor-active compounds in a complex volatile mixture.[21][22][23][24][25]

1. Instrumentation:

  • A gas chromatograph equipped with a sniffing port at the column outlet. The effluent is split between a conventional detector (e.g., FID or MS) and the sniffing port.

  • Humidified air is mixed with the column effluent at the sniffing port to prevent nasal dehydration.

2. Sample Preparation:

  • Prepare a representative extract of the sample's volatile fraction. This can be achieved by solvent extraction followed by concentration, or by dynamic headspace sampling.

3. GC-O Procedure:

  • Inject the sample extract into the GC.

  • A trained panelist or a group of panelists sniffs the effluent at the olfactometry port.

  • Panelists record the time, duration, and sensory descriptor for each perceived odor.

  • The data from the olfactometry is aligned with the chromatogram from the conventional detector to identify the compounds responsible for specific odors.

4. Dilution Analysis (AEDA or CharmAnalysis):

  • To determine the most potent odorants, the sample extract is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detectable is recorded as its flavor dilution (FD) or Charm value, providing a semi-quantitative measure of its odor potency.

Conclusion

This compound and other Strecker aldehydes are fundamental contributors to the sensory profiles of many foods and beverages. Their formation from amino acid precursors is a key aspect of food chemistry. While sharing a common formation pathway, each Strecker aldehyde possesses a unique sensory profile and odor threshold, leading to diverse impacts on food flavor. The analytical methods detailed in this guide provide robust frameworks for their quantification and sensory characterization. For professionals in drug development, understanding the occurrence and reactivity of these aldehydes in the diet is a relevant consideration, as their general reactivity can lead to interactions with biological systems, primarily through the induction of cellular stress. Further research is warranted to elucidate any specific, receptor-mediated biological activities of these compounds.

References

A Comparative Sensory Analysis: 3-(Methylthio)propionaldehyde vs. 2-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and aroma chemistry, both 3-(methylthio)propionaldehyde, also known as methional, and 2-methylbutanal are significant contributors to the sensory profiles of a wide array of food products. This guide provides a detailed comparison of their sensory panel evaluations, supported by experimental data, to assist researchers, scientists, and professionals in drug development and food science in understanding their distinct characteristics.

Sensory Profile and Characteristics

This compound (Methional) is a potent sulfur-containing aldehyde renowned for its powerful and highly pervasive aroma, most commonly described as cooked potato.[1] Its complex profile also includes savory notes of onion and meat, as well as earthy and vegetative nuances like tomato and musty undertones.[1][2] This compound is a key flavoring agent in a variety of savory products, but it also finds application in non-savory items at very low concentrations.[3]

2-Methylbutanal is an aldehyde that imparts malty, nutty, and cocoa-like aromas.[4] It is a crucial component in the flavor profile of beer, where its concentration can significantly influence the perception of both fresh and stale notes.[4] Its flavor is also described as having chocolate, almond, and fruity characteristics.[5][6]

A summary of the key sensory descriptors for each compound is presented below:

FeatureThis compound2-Methylbutanal
Primary Descriptors Cooked potato, savory, onion, meat-like[1][2][7]Malty, nutty, cocoa, chocolate-like[4][5]
Secondary Descriptors Musty, tomato, earthy, vegetative, creamy[2]Almond, fermented, green, grassy, fruity[4][6]
Common Applications Savory flavors (potato, meat, tomato), malt, chicken, and at low levels in fruit flavors (blackcurrant, grape, mango)[3]Beer, chocolate, coffee, baked goods, rum flavors[4][8][9]

Quantitative Sensory Data: Odor and Taste Thresholds

The sensory threshold is the minimum concentration of a substance that can be detected by human senses.[4] These values are critical for understanding the impact of these compounds on the overall flavor of a product. The following tables summarize the reported odor and taste thresholds for this compound and 2-methylbutanal in various matrices. It is important to note that threshold values can vary significantly depending on the food matrix (the medium in which the compound is present) and the specific methodology used for sensory evaluation.[10]

Table 1: Odor Thresholds

CompoundThreshold ConcentrationMatrixCitation
This compound0.00036 mg/m³Air[11]
2-Methylbutanal156 µg/LBeer[4][12]
2-Methylbutanal175.39 µg/kgCheese[10][13]

Table 2: Taste Thresholds

CompoundThreshold ConcentrationDescriptionCitation
This compound5 ppb - 5 ppmPotato, musty, tomato, mold ripened cheeses, onion, beefy brothy, egg, seafood and vegetative nuances.[2]
2-Methylbutanal< 20 ppmSweet, slightly fruity, and chocolate-like.[14]

Experimental Protocols for Sensory Evaluation

A standardized and well-documented experimental protocol is essential for obtaining reliable and reproducible sensory data. The following outlines a typical methodology for determining the sensory threshold of a flavor compound using a trained sensory panel.

Panelist Selection and Training
  • Recruitment : Panelists are recruited based on their interest, availability, and general sensory acuity.

  • Screening : Candidates are screened for their ability to detect and describe basic tastes and aromas. This often involves tests to identify common scents and taste solutions at varying concentrations.

  • Training : Selected panelists undergo intensive training to familiarize them with the specific aroma compounds under investigation. This includes recognizing the target compounds, understanding the terminology used for description, and learning the evaluation procedures.

Sensory Threshold Determination: Three-Alternative Forced-Choice (3-AFC) Method

The 3-AFC method is a widely used protocol for determining detection thresholds.[6]

  • Sample Preparation : A series of solutions of the target compound (e.g., this compound or 2-methylbutanal) are prepared in a neutral base (e.g., water, deodorized oil, or a simplified food matrix) at increasing concentrations.

  • Presentation : In each trial, a panelist is presented with three samples: two are blanks (the neutral base) and one contains the aroma compound at a specific concentration. The order of presentation is randomized for each panelist.

  • Task : The panelist's task is to identify the sample that is different from the other two.

  • Data Collection : The number of correct identifications at each concentration level is recorded for each panelist.

  • Analysis : The detection threshold is typically defined as the concentration at which a certain percentage of the panel (often 50%) can correctly identify the odd sample. Statistical analysis is used to determine this threshold from the collected data.

The following diagram illustrates the workflow for sensory panel evaluation.

Sensory_Evaluation_Workflow cluster_setup Setup Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Panelist Recruitment B Screening & Selection A->B C Panelist Training B->C E 3-AFC Test Presentation C->E D Sample Preparation (Varying Concentrations) D->E F Data Collection (Panelist Responses) E->F G Statistical Analysis F->G H Threshold Determination G->H

Sensory Panel Evaluation Workflow

Signaling Pathways and Molecular Interactions

While this guide focuses on the sensory evaluation, it is worth noting that the perception of these aldehydes begins with their interaction with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) that, upon binding with the odorant molecule, initiate a signaling cascade. This cascade ultimately leads to the transmission of a neural signal to the brain, where the odor is processed and perceived. The specific receptors and downstream signaling pathways activated by this compound and 2-methylbutanal contribute to their distinct perceived aromas. Further research in this area can provide deeper insights into the molecular basis of their sensory characteristics.

Olfactory_Signaling_Pathway cluster_odorant Odorant Molecule cluster_receptor Olfactory Receptor Neuron cluster_brain Brain Odorant This compound or 2-Methylbutanal OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein Activation OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal Perception Odor Perception Signal->Perception

Simplified Olfactory Signaling Pathway

References

A Comparative Guide to Alternative Analytical Techniques for Methional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking alternatives to Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of methional, this guide provides an objective comparison of various analytical techniques. Methional (3-(methylthio)propanal) is a potent aroma compound, and its accurate quantification is crucial in various fields, including food science, flavor chemistry, and diagnostics. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Electronic Noses, Biosensors, and Spectrophotometric Methods, supported by experimental data and detailed protocols.

Comparative Performance of Analytical Techniques

The following table summarizes the quantitative performance of alternative analytical techniques for methional analysis in comparison to the conventional GC-MS method. It is important to note that while GC-MS is a highly sensitive and specific technique, alternative methods may offer advantages in terms of cost, speed, and portability.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)ThroughputCost
GC-MS Separation by volatility and polarity, detection by mass-to-charge ratio~ 0.1 - 1 µg/L~ 0.5 - 5 µg/L> 0.99Low to MediumHigh
HPLC-UV (with Derivatization) Separation by polarity, detection by UV absorbance of a derivative~ 1 - 10 µg/L~ 5 - 50 µg/L> 0.99MediumMedium
Electronic Nose Pattern recognition of volatile compounds using a sensor array~ 10 - 100 µg/L (compound dependent)Not typically used for absolute quantificationN/AHighMedium to High
Biosensor (Electrochemical) Biorecognition event (e.g., enzyme-substrate) causing a measurable electrical signal~ 0.1 - 5 µM (compound dependent)~ 0.5 - 20 µM (compound dependent)> 0.98HighLow to Medium
Spectrophotometry (Colorimetric) Chemical reaction producing a colored product, measured by absorbance~ 0.1 - 1 mg/L~ 0.5 - 5 mg/L> 0.99HighLow

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using DNPH Derivatization

This method involves the derivatization of methional with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone that can be detected by UV spectrophotometry.

Sample Preparation and Derivatization:

  • Prepare a stock solution of methional standard in methanol.

  • For sample extraction, use a suitable solvent (e.g., dichloromethane (B109758) or methanol) depending on the matrix.

  • To 1 mL of the sample extract or standard solution, add 1 mL of DNPH solution (e.g., 0.5 mg/mL in acetonitrile (B52724) with 1% phosphoric acid).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the solution to room temperature and dilute with the mobile phase if necessary before injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% acetonitrile to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength of the methional-DNPH derivative (typically around 365 nm).

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using the peak areas of the derivatized methional standards.

Electronic Nose Analysis

An electronic nose identifies volatile compounds based on the pattern of response from an array of gas sensors.

Experimental Workflow:

  • Sample Preparation: Place a known amount of the sample (liquid or solid) in a sealed vial. For liquids, a headspace sampling approach is used.

  • Incubation: Allow the sample to equilibrate at a constant temperature (e.g., 40°C) for a set time (e.g., 10-15 minutes) to generate a stable headspace of volatile compounds.

  • Data Acquisition:

    • The electronic nose draws a sample of the headspace gas into the sensor chamber.

    • The sensors in the array respond to the volatile compounds, generating a unique "smellprint."

    • The sensor responses are recorded over time.

  • Data Analysis:

    • The sensor data is processed using pattern recognition algorithms (e.g., Principal Component Analysis - PCA, Linear Discriminant Analysis - LDA).

    • The resulting pattern is compared to a library of known aroma profiles to identify and classify the sample. While not ideal for absolute quantification, it can be used for quality control and off-flavor detection by comparing the sample's smellprint to a standard.[1][2]

Electrochemical Biosensor

This protocol describes a conceptual enzyme-based electrochemical biosensor for the detection of methional, leveraging an aldehyde dehydrogenase enzyme.

Sensor Fabrication and Measurement:

  • Electrode Modification:

    • Start with a screen-printed carbon electrode (SPCE) or a glassy carbon electrode (GCE).

    • Immobilize aldehyde dehydrogenase (ALDH) onto the electrode surface. This can be achieved through various methods like covalent bonding or entrapment in a polymer matrix.

  • Electrochemical Measurement:

    • The measurement is typically performed in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) containing the co-factor NAD+.

    • Introduce the sample containing methional into the electrochemical cell.

    • The ALDH enzyme catalyzes the oxidation of methional to its corresponding carboxylic acid, which is coupled with the reduction of NAD+ to NADH.

    • The generated NADH is then electrochemically oxidized at the electrode surface, producing a current that is proportional to the concentration of methional.

    • The current can be measured using techniques like cyclic voltammetry or amperometry.[3][4]

Spectrophotometric Method using Purpald (B14714)® Reagent

This colorimetric method is based on the reaction of aldehydes with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald®) in an alkaline solution to produce a purple-colored complex.

Procedure:

  • Sample Preparation: Extract methional from the sample matrix using a suitable solvent and dilute as necessary.

  • Reaction:

    • To a specific volume of the sample extract in a test tube, add an alkaline solution of Purpald® reagent (e.g., 1% Purpald in 1 M NaOH).

    • Shake the mixture vigorously to ensure proper mixing and aeration, as oxygen is required for color development.

    • Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature.

  • Measurement:

    • Measure the absorbance of the resulting purple solution at its maximum wavelength (around 550 nm) using a spectrophotometer.

  • Quantification: Prepare a calibration curve using standard solutions of methional and determine the concentration in the sample by interpolation.[5][6][7]

Visualizations

Methional Analysis Workflow Comparison

cluster_gcms GC-MS cluster_hplc HPLC-UV (with Derivatization) cluster_enose Electronic Nose cluster_biosensor Biosensor gcms_sample Sample Injection gcms_sep Gas Chromatography Separation gcms_sample->gcms_sep gcms_ms Mass Spectrometry Detection gcms_sep->gcms_ms gcms_data Data Analysis gcms_ms->gcms_data hplc_deriv Derivatization hplc_sample Sample Injection hplc_deriv->hplc_sample hplc_sep HPLC Separation hplc_sample->hplc_sep hplc_uv UV Detection hplc_sep->hplc_uv hplc_data Data Analysis hplc_uv->hplc_data enose_hs Headspace Generation enose_sensor Sensor Array Detection enose_hs->enose_sensor enose_pattern Pattern Recognition enose_sensor->enose_pattern bio_sample Sample Introduction bio_rec Biorecognition Event bio_sample->bio_rec bio_trans Signal Transduction bio_rec->bio_trans bio_read Signal Readout bio_trans->bio_read

Caption: Comparative workflow of different analytical techniques for methional analysis.

Signaling Pathway for an Aldehyde Dehydrogenase-Based Biosensor

Methional Methional (Analyte) ALDH Aldehyde Dehydrogenase (Bioreceptor) Methional->ALDH NADH NADH ALDH->NADH Acid 3-(Methylthio)propanoic acid ALDH->Acid NAD NAD+ NAD->ALDH Electrode Electrode Surface NADH->Electrode Oxidation Current Measurable Current Electrode->Current

Caption: Signaling pathway of an electrochemical biosensor for methional detection.

References

Cross-validation of different quantification methods for 3-(Methylthio)propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methodologies for the quantitative determination of 3-(Methylthio)propionaldehyde (MMP), also known as methional. MMP is a critical flavor compound in various food products and a potential marker in biological systems. The selection of an appropriate quantification method is paramount for accurate and reliable results in research and quality control. This document presents a comparison of the most common analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on their performance characteristics and detailed experimental protocols.

Data Presentation: A Comparative Overview of Quantification Methods

The following table summarizes the typical performance characteristics of the most prevalent methods for the quantification of this compound. The data presented is a synthesis of values reported in the literature for MMP and structurally similar volatile sulfur compounds and aldehydes, providing a reliable estimate of expected performance.

Performance Metric Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Flame Photometric Detection (GC-FPD) High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with Derivatization
Principle Separation based on volatility and polarity, with detection based on the mass-to-charge ratio of fragmented ions.Separation based on volatility and polarity, with selective detection of sulfur-containing compounds.Separation based on polarity, with UV detection of a chromophoric derivative of the aldehyde.
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE).Headspace Solid-Phase Microextraction (HS-SPME), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE).Derivatization with an agent like 2,4-Dinitrophenylhydrazine (DNPH) is required.
Selectivity/Specificity High, based on characteristic mass fragmentation patterns.High for sulfur compounds.Moderate to high, dependent on the specificity of the derivatizing agent and chromatographic separation.
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Low ng/L to µg/L range.Low ng/L to µg/L range for sulfur compounds.µg/L to mg/L range, dependent on the derivatization efficiency.
Limit of Quantification (LOQ) ng/L to µg/L range.ng/L to µg/L range for sulfur compounds.µg/L to mg/L range.
Accuracy (% Recovery) Typically 80-120%Typically 80-120%Typically 85-115%
Precision (%RSD) < 15%< 15%< 10%
Advantages High specificity and sensitivity, suitable for complex matrices.Highly selective for sulfur compounds, reducing matrix interference.Widely available instrumentation, robust and reliable for routine analysis.
Disadvantages Higher instrumentation cost.Not suitable for non-sulfur containing analytes.Derivatization step adds complexity and potential for error; less sensitive than GC-based methods.

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, GC-FPD, and HPLC-UV are provided below. These protocols are based on established methods for the analysis of volatile and semi-volatile compounds in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is highly suitable for the analysis of volatile compounds like MMP in liquid and solid samples.

a) Sample Preparation (HS-SPME):

  • Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of homogenized solid) into a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

  • If required, add a suitable internal standard.

  • Seal the vial and place it in an autosampler with an agitator and thermostat.

  • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode. Desorption of the SPME fiber at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5-10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis to enhance sensitivity, monitoring characteristic ions of MMP (e.g., m/z 104, 75, 61, 47). Full scan mode can be used for qualitative analysis.

c) Quantification:

  • Construct a calibration curve by analyzing standard solutions of MMP at different concentrations prepared in a matrix similar to the sample.

  • Quantify MMP in the samples by comparing the peak area of the target ion to the calibration curve.

Gas Chromatography-Flame Photometric Detection (GC-FPD)

This method offers high selectivity for sulfur-containing compounds like MMP.

a) Sample Preparation:

  • Sample preparation can be performed using HS-SPME as described for GC-MS, or alternatively, by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • SPE: Pass the sample through a C18 or similar SPE cartridge, wash with water, and elute with an organic solvent (e.g., dichloromethane).

    • LLE: Extract the sample with a water-immiscible organic solvent (e.g., dichloromethane).

b) GC-FPD Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Photometric Detector.

  • Injector: Split/splitless inlet.

  • Column: A capillary column suitable for sulfur compound analysis (e.g., DB-SULFUR SCD).

  • Oven Temperature Program: Similar to the GC-MS method, optimized for the separation of MMP from other matrix components.

  • Carrier Gas: Helium or Nitrogen.

  • Detector: FPD operated in sulfur mode.

c) Quantification:

  • Prepare a calibration curve using MMP standards.

  • Quantify by comparing the peak area of MMP in the sample to the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with Derivatization

This method requires a chemical modification of MMP to make it detectable by a UV detector.

a) Sample Preparation and Derivatization:

  • Extract MMP from the sample matrix using a suitable solvent (e.g., acetonitrile).

  • To an aliquot of the extract, add a solution of 2,4-Dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile).

  • Allow the derivatization reaction to proceed at a controlled temperature and time (e.g., 40°C for 30 minutes).

  • The resulting MMP-DNPH derivative is then ready for HPLC analysis.

b) HPLC-UV Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV/Vis or Diode Array Detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the MMP-DNPH derivative (typically around 360 nm).

  • Injection Volume: 10-20 µL.

c) Quantification:

  • A calibration curve is constructed using MMP standards that have undergone the same derivatization process.

  • The concentration of MMP in the sample is determined by comparing the peak area of the MMP-DNPH derivative to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described quantification methods.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample in Vial Equilibration Equilibration & Agitation Sample->Equilibration Adsorption SPME Fiber Adsorption Equilibration->Adsorption Desorption Thermal Desorption in GC Inlet Adsorption->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis with HS-SPME.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis Extraction Extraction of MMP Derivatization Derivatization with DNPH Extraction->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-UV analysis with derivatization.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable methods for the quantification of this compound. GC-MS and GC-FPD provide superior sensitivity and selectivity, making them ideal for trace-level analysis in complex matrices. HPLC-UV, following derivatization, is a widely accessible and cost-effective technique suitable for routine analysis where high sensitivity is not the primary concern. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, the required limit of detection, and the available instrumentation.

A Comparative Analysis of Synthetic and Natural 3-(Methylthio)propionaldehyde for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-(Methylthio)propionaldehyde, also known as methional, is a potent sulfur-containing aldehyde with a characteristic savory, potato-like aroma. It is a key flavor compound in a variety of foods and a versatile reagent in chemical synthesis. This guide provides a comprehensive comparison of synthetic and natural this compound, offering insights into their synthesis, purity, and analytical differentiation to aid researchers in selecting the appropriate material for their specific applications.

Sourcing and Synthesis: A Tale of Two Origins

The primary distinction between synthetic and natural this compound lies in their origin and manufacturing process. This fundamental difference influences their isotopic composition, impurity profiles, and ultimately, their suitability for various research and development purposes.

Synthetic this compound is predominantly produced through the chemical reaction of methanethiol (B179389) and acrolein, both of which are typically derived from petrochemical feedstocks.[1][2] This industrial process is highly efficient and allows for large-scale production.[3][4]

Natural this compound is formed naturally in many cooked foods through the Strecker degradation of the amino acid L-methionine during the Maillard reaction.[5][6] For commercial purposes, "natural" methional is often produced via biotechnology. This involves the fermentation of a natural substrate, such as glucose, using microorganisms like Saccharomyces cerevisiae that have been optimized to convert L-methionine into this compound.

Head-to-Head Comparison: Synthetic vs. Natural Methional

While chemically identical, the different production routes of synthetic and natural methional can lead to variations in their performance and characteristics. The following tables summarize the key comparative aspects.

Table 1: General Characteristics and Physical Properties

ParameterSynthetic this compoundNatural this compound
CAS Number 3268-49-33268-49-3
Molecular Formula C₄H₈OSC₄H₈OS[7]
Molecular Weight 104.17 g/mol 104.17 g/mol [7]
Appearance Colorless to pale yellow liquid[8]Colorless to pale yellow liquid
Odor Strong, pungent, cooked potato, savory[5]Cooked potato, savory, often described as cleaner or more complex
Boiling Point 165-166 °C165-166 °C
Density ~1.043 g/mL at 25 °C~1.043 g/mL at 25 °C

Table 2: Performance and Purity Comparison

ParameterSynthetic this compoundNatural this compound
Purity (Typical) ≥96-99%[7][8]≥98%
Key Impurities Unreacted starting materials (acrolein, methanethiol), by-products of side reactions.[3]Residual media components, microbial metabolites.
Isotopic Signature (¹³C/¹²C) Depleted in ¹³C, consistent with petrochemical origin.Enriched in ¹³C, consistent with biological origin (C3 or C4 plant-derived sugars).
Cost Generally lower.[9]Generally higher.[9]
Consistency High batch-to-batch consistency.[10]Can have slight variations depending on the fermentation process and substrate.
Stability Stable under recommended storage conditions (2-8°C, away from light and air).Similar stability to synthetic, though may be more susceptible to microbial degradation if not highly purified.

Differentiating Synthetic from Natural: The Isotopic Fingerprint

The most definitive method for distinguishing between synthetic and natural this compound is Stable Isotope Ratio Analysis (SIRA) . This technique leverages the fact that the isotopic composition of a compound reflects its source material.

Natural methional, derived from the fermentation of plant-based sugars, will have a higher ¹³C/¹²C ratio, characteristic of carbon fixed from atmospheric CO₂ via photosynthesis. In contrast, synthetic methional, originating from petrochemicals (fossil fuels), will be depleted in ¹³C. This difference in isotopic signature provides a clear and scientifically robust method for verifying the "natural" claim. The primary analytical tool for this determination is Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) .

Experimental Protocols

The following sections detail the methodologies for key experiments used in the comparative analysis of synthetic and natural this compound.

Protocol 1: Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate, identify, and quantify the main component and any volatile impurities.

1. Sample Preparation:

  • Prepare a 1000 ppm stock solution of the this compound sample in methanol.

  • Create a series of dilutions (e.g., 1, 10, 100 ppm) for calibration.

  • For analysis, dilute the sample to an appropriate concentration (e.g., 10 ppm) in methanol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: 35-350 amu.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum (key ions: m/z 104, 61, 45).

  • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

  • Quantify the purity by area normalization, assuming a similar response factor for closely related impurities. For higher accuracy, use a certified reference standard for external calibration.

Protocol 2: Authenticity Verification by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

This protocol determines the carbon isotope ratio (δ¹³C) to differentiate between natural and synthetic origins.

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane) to a concentration that provides a sufficient on-column amount for isotopic analysis (typically in the low ng range).

2. GC-IRMS Instrumentation and Conditions:

  • Gas Chromatograph: Thermo Scientific TRACE 1310 GC or equivalent.

  • Isotope Ratio Mass Spectrometer: Thermo Scientific Delta V Plus IRMS or equivalent.

  • Interface: GC-Combustion III interface.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection Volume: 1-2 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Isothermal or a slow ramp to ensure good separation and peak shape for the analyte of interest.

  • Carrier Gas: Helium.

  • Combustion Reactor Temperature: 940-1000°C.

3. Data Analysis:

  • The δ¹³C value is measured for the this compound peak.

  • The results are expressed in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

  • Compare the obtained δ¹³C value to reference ranges for authentic natural products and synthetic compounds. A more negative value (e.g., -25‰ to -35‰) is indicative of a petrochemical origin, while a less negative value (e.g., -10‰ to -20‰ for C4 plants, or -22‰ to -30‰ for C3 plants) suggests a biological origin.

Protocol 3: Comparative Sensory Analysis

A trained sensory panel can be used to evaluate and compare the organoleptic properties of synthetic and natural this compound.

1. Panelist Selection and Training:

  • Select 8-12 individuals based on their sensory acuity and ability to describe flavors.[11]

  • Train the panelists on the characteristic aroma attributes of this compound and potential off-notes using reference standards.

2. Sample Preparation and Presentation:

  • Prepare solutions of synthetic and natural this compound at the same low concentration (e.g., 1-5 ppm) in a neutral base (e.g., deionized water or deodorized oil).

  • Present the samples blind and in a randomized order to the panelists.[12]

3. Evaluation:

  • Panelists evaluate the samples for key aroma attributes (e.g., cooked potato, savory, sulfury, earthy) and any off-notes (e.g., chemical, harsh).

  • Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

4. Data Analysis:

  • Analyze the data using statistical methods (e.g., ANOVA) to determine if there are significant differences in the sensory profiles of the synthetic and natural samples.

Visualizing the Pathways

The following diagrams illustrate the core production pathways for synthetic and natural this compound and the analytical workflow for their differentiation.

cluster_0 Synthetic Pathway cluster_1 Natural Pathway (Strecker Degradation) Acrolein Acrolein Synthetic Methional Synthetic Methional Acrolein->Synthetic Methional Methanethiol Methanethiol Methanethiol->Synthetic Methional L-Methionine L-Methionine Natural Methional Natural Methional L-Methionine->Natural Methional Dicarbonyl α-Dicarbonyl (from Maillard Reaction) Dicarbonyl->Natural Methional

Figure 1. Comparison of Synthetic and Natural Synthesis Pathways.

G Sample Sample GC_Separation Gas Chromatography (GC) Separation Sample->GC_Separation Combustion Combustion to CO2 GC_Separation->Combustion IRMS Isotope Ratio Mass Spectrometry Combustion->IRMS d13C_Value δ¹³C Value IRMS->d13C_Value Origin Origin Determination (Natural vs. Synthetic) d13C_Value->Origin

Figure 2. GC-IRMS Workflow for Authenticity Testing.

Conclusion

For researchers, the choice between synthetic and natural this compound depends on the specific requirements of the application. Synthetic methional offers high purity, consistency, and cost-effectiveness, making it suitable for many chemical synthesis and analytical standard applications.[9] Natural methional, produced through biotechnology, is essential for applications where a "natural" label is required, such as in the development of natural flavor systems. While chemically identical, the key differentiator is the isotopic signature, which can be unequivocally determined by GC-IRMS. Understanding these differences is crucial for making informed decisions in research, development, and quality control.

References

A Comparative Guide to Isotopic Labeling of 3-(Methylthio)propionaldehyde for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of methionine metabolism is paramount for advancements in fields ranging from oncology to metabolic diseases. Isotopic labeling is a powerful technique to trace the fate of metabolites through complex biochemical pathways.[1] This guide provides an objective comparison of using isotopically labeled 3-(Methylthio)propionaldehyde (MMPA), a key intermediate in methionine metabolism, versus other common tracers. It offers insights into labeling strategies, experimental protocols, and data interpretation to aid in the design of robust metabolic studies.

Introduction to MMPA in Methionine Metabolism

Methionine is an essential amino acid involved in several critical cellular processes, including protein synthesis, transmethylation, and transsulfuration.[2] An important branch of its metabolism is the Methionine Salvage Pathway (MSP), also known as the 5'-methylthioadenosine (MTA) cycle.[3] This pathway recycles the sulfur-containing portion of S-adenosylmethionine (SAM) that is lost during polyamine synthesis, regenerating methionine and thus mitigating metabolic stress.[4][5] this compound (MMPA), also known as methional, is a downstream intermediate in this pathway, formed from the precursor 2-keto-4-methylthiobutyrate (KMTB).[3][6]

Metabolic Flux Analysis (MFA) uses stable isotope tracers to quantitatively study the rates of metabolic reactions.[7][8][9] By introducing a labeled compound (a tracer) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic map of pathway activity that cannot be obtained from metabolite concentration data alone.[10]

Comparison of Tracers in Methionine Metabolism

The choice of isotopic tracer is fundamental to the design of an MFA experiment.[8] The selection depends on which specific segment of a metabolic network is under investigation. The following table compares the use of labeled MMPA with its more common upstream precursors, L-Methionine and S-Adenosylmethionine (SAM).

Tracer Primary Metabolic Pathway(s) Traced Advantages Disadvantages
Isotopically Labeled MMPA Methionine Salvage Pathway (specifically downstream flux)- Highly specific for the latter stages of the salvage pathway.- Can directly quantify the conversion of MMPA to subsequent products.- Reduces complexity by bypassing upstream metabolic branches.- Provides no information on upstream transmethylation or transsulfuration pathways.- Limited commercial availability of labeled standards.[11]- Less established in the literature compared to labeled methionine.
Isotopically Labeled L-Methionine Overall Methionine Metabolism (Transmethylation, Transsulfuration, Salvage/Transamination)- Commercially available in various labeled forms (e.g., ¹³C, ²H, ¹⁵N).[11][12]- Allows for comprehensive analysis of all major methionine metabolic pathways.[11]- Extensive body of literature and established protocols.- Requires complex analytical methods to separate and quantify various downstream metabolites to assess individual pathway fluxes.[11]- Label can be distributed across multiple branching pathways, potentially diluting the signal for a specific low-flux pathway.
Isotopically Labeled S-Adenosylmethionine (SAM) Transmethylation Pathway- As the primary methyl donor, it directly traces the flux of methyl groups to a wide range of molecules (DNA, RNA, proteins, lipids).[11]- Directly quantifies the cell's methylation potential and activity.- Does not directly provide information on the transamination, transsulfuration, or salvage pathways.[11]- Can be costly and less stable than labeled methionine.

Isotopic Labeling Strategies for MMPA

The specific placement of an isotopic label on the MMPA molecule (CH₃SCH₂CH₂CHO) determines the type of information that can be gleaned from the experiment. While specific labeled MMPA standards are not widely available commercially, their synthesis can be achieved using established chemical methods with labeled precursors.[13][14][15]

Labeling Strategy Isotope Plausible Labeled Precursor Primary Application Analytical Considerations (LC-MS/MS)
Methyl Group Labeling ¹³C or ²H (D)[¹³C]-Iodomethane or [²H₃]-IodomethaneTracing the fate of the methyl group. Differentiating salvage pathway flux from de novo methionine synthesis when used in concert with other tracers.Monitor for mass shift in fragments containing the methyl-sulfur group (e.g., CH₃S⁺, CH₃SCH₂⁺).
Carbonyl Carbon Labeling ¹³CK¹³CNTracing the carbon backbone through the final steps of the salvage pathway and into subsequent metabolic conversions.Monitor for mass shift in fragments containing the aldehyde group or the full carbon backbone.
Uniform Labeling ¹³CUniformly labeled [¹³C]-Methionine (used biosynthetically)Provides the highest mass shift, making it easily distinguishable from unlabeled MMPA. Useful for identifying all downstream metabolites derived from MMPA.Monitor for the M+4 isotopologue (for a fully ¹³C-labeled molecule). Fragmentation patterns will show corresponding mass shifts.
Sulfur Labeling ³⁴S[³⁴S]-MethionineSpecifically traces the sulfur atom, which is the core element recycled by the salvage pathway.[3]Requires high-resolution mass spectrometry to resolve the isotopic shift from other naturally occurring isotopes.

Diagrams and Visualizations

// Outside connections Methylation [label="Methylation\nReactions", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"]; SAM -> Methylation [ltail=cluster_main]; } dot Caption: The Methionine Salvage Pathway recycles MTA back to L-Methionine.

// Nodes start [label="1. Tracer Selection\n(e.g., [¹³C]-MMPA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="2. Cell Culture\nSeed cells and grow to desired confluency"]; labeling [label="3. Isotopic Labeling\nReplace media with tracer-containing media"]; incubation [label="4. Incubation\nIncubate for a defined time course\n(e.g., 0, 2, 6, 12, 24 hours)"]; harvest [label="5. Cell Harvesting\nQuench metabolism (e.g., cold methanol)\nand collect cell pellets"]; extraction [label="6. Metabolite Extraction\nUsing organic solvents (e.g., ACN/MeOH/H₂O)"]; analysis [label="7. LC-MS/MS Analysis\nSeparate and detect labeled and\nunlabeled metabolites"]; data [label="8. Data Processing\nPeak integration and correction for\nnatural isotope abundance"]; flux [label="9. Metabolic Flux Analysis\nCalculate fractional enrichment and\ndetermine pathway flux", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> labeling; labeling -> incubation; incubation -> harvest; harvest -> extraction; extraction -> analysis; analysis -> data; data -> flux; } dot Caption: General workflow for a stable isotope tracing experiment in cell culture.

Experimental Protocols

The following protocols provide a generalized framework. Researchers should optimize these methods for their specific cell type, experimental conditions, and analytical instrumentation.

  • Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they reach approximately 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare culture medium containing the desired concentration of the isotopically labeled tracer (e.g., [¹³C]-MMPA). The concentration should be optimized to be non-toxic while providing sufficient label incorporation.

  • Labeling: Aspirate the standard culture medium from the cells. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Initiate Tracing: Add the pre-warmed labeling medium to each well. Start a timer for the time-course experiment.

  • Incubation: Return the plates to the incubator. Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolism Quenching and Harvesting: At each time point, remove the plate from the incubator and immediately aspirate the labeling medium. Place the plate on dry ice and add a pre-chilled quenching/extraction solution (e.g., 80% methanol (B129727) at -80°C) to instantly halt metabolic activity. Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube.

This protocol is adapted from standard procedures for extracting small aqueous metabolites.[16][17]

  • Solvent Preparation: Prepare an extraction solvent mixture of acetonitrile (B52724) (ACN), methanol (MeOH), and water (H₂O) in a 2.5:1:1 ratio.[18] Pre-chill the solvent to -20°C.

  • Cell Lysis: Add 1 mL of the cold extraction solvent to the quenched cell pellet from Protocol 1. If internal standards are used for absolute quantification, they should be added at this stage.[19]

  • Homogenization: Vortex the tube vigorously for 1-2 minutes to ensure complete cell lysis and protein precipitation.[19]

  • Incubation: Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.[19]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[18]

  • Supernatant Collection: Carefully pipette the supernatant, which contains the polar metabolites, into a new clean tube without disturbing the pellet.[18]

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.[18][19]

  • Reconstitution: Re-suspend the dried metabolite pellet in a suitable solvent for LC-MS analysis, such as 50:50 Methanol:Water, vortexing thoroughly.[19] Centrifuge one final time to pellet any insoluble material and transfer the clear supernatant to an autosampler vial for analysis.[19]

  • Chromatography: For polar metabolites like MMPA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.

    • Column: A suitable HILIC column (e.g., silica, amide).

    • Mobile Phase A: Water with an additive like ammonium (B1175870) formate (B1220265) or formic acid.[20]

    • Mobile Phase B: Acetonitrile with the same additive.[20]

    • Gradient: A gradient from high organic (e.g., 95% B) to high aqueous to elute polar compounds.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Perform a full scan (MS1) to identify the mass-to-charge ratio (m/z) of unlabeled and all labeled isotopologues of MMPA.

    • Fragmentation: Use tandem mass spectrometry (MS/MS or MS²) to generate a characteristic fragmentation pattern for MMPA to confirm its identity and aid in quantifying specific labeled fragments.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of MMPA at each time point.

    • Correct the raw data for the natural abundance of stable isotopes (e.g., ¹³C).

    • Calculate the fractional enrichment to determine the percentage of the MMPA pool that has become labeled over time. This data is then used in mathematical models to calculate the metabolic flux.[10]

References

The Potential of 3-(Methylthio)propionaldehyde as a Food Quality Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for reliable and accurate biomarkers is paramount in the fields of food quality and safety. Among the myriad of volatile organic compounds (VOCs) that influence the sensory profile and shelf-life of food products, 3-(Methylthio)propionaldehyde (MTPA), also known as methional, has emerged as a significant indicator. This guide provides a comprehensive comparison of MTPA with other potential biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its utility for assessing food quality.

Formation and Significance of MTPA in Food

This compound is a potent aroma compound that contributes to the characteristic savory, meaty, and potato-like flavors in a variety of cooked and processed foods.[1] It is primarily formed from the degradation of the amino acid methionine through the Strecker degradation pathway, a key reaction in the Maillard reaction cascade that occurs during thermal processing.[1][2] While desirable at certain concentrations, elevated levels of MTPA can lead to off-flavors, making its quantification a critical aspect of quality control.

Comparative Analysis of MTPA as a Food Quality Biomarker

A definitive judgment on the superiority of one biomarker over another depends on the specific food matrix and the spoilage mechanism. While extensive research has been conducted on various spoilage markers, direct quantitative comparisons validating this compound (MTPA) as a universally superior biomarker are not abundant in publicly available literature. However, by examining its performance characteristics alongside other common volatile compounds, we can build a comparative understanding.

The following table summarizes the performance of MTPA in comparison to other frequently cited biomarkers of food spoilage. The data is compiled from various studies and represents typical findings.

BiomarkerChemical ClassTypical Food MatrixCorrelation with Spoilage/QualityOdor ThresholdRemarks
This compound (MTPA) AldehydeMeat, Dairy, Beer, Potato ProductsGood correlation with "cooked" or "stale" off-flavors.LowDirectly linked to methionine degradation, a common process in food processing and spoilage.
Trimethylamine (TMA) AmineFish, SeafoodExcellent correlation with fish spoilage.LowA primary indicator of bacterial spoilage in marine products.[3]
Hexanal AldehydeMeat, Oils, NutsGood correlation with lipid oxidation and "rancid" off-flavors.[4]LowA key marker for oxidative deterioration.
Putrescine & Cadaverine (B124047) Biogenic AminesMeat, Fish, CheeseStrong correlation with advanced stages of protein decomposition.[5][6]HighOften associated with putrid and foul odors.
Diacetyl (2,3-butanedione) KetoneDairy (Butter, Cheese), BeerCan indicate both desirable "buttery" flavor and microbial spoilage.LowIts role as a quality indicator is highly context-dependent.

Key Findings from Comparative Data:

  • Specificity: While TMA is highly specific for fish spoilage, MTPA's presence across a broader range of food products (meat, dairy, beer) makes it a more versatile, though less specific, marker.

  • Spoilage Stage: Biogenic amines like putrescine and cadaverine are excellent indicators of advanced protein decomposition, whereas MTPA can be an earlier indicator of changes related to thermal processing and initial microbial activity.

  • Flavor Impact: Due to its low odor threshold, even small changes in MTPA concentration can significantly impact the sensory profile of a food product, making it a sensitive marker for flavor changes.

Experimental Protocols

Accurate and reproducible quantification of MTPA is crucial for its validation as a biomarker. The following section details a widely used and robust method for the analysis of MTPA in food matrices.

Protocol 1: Quantitative Analysis of this compound in Food by HS-SPME-GC-MS

This protocol describes the determination of MTPA in a solid or liquid food matrix using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS) (e.g., 2-methyl-3-heptanone (B77676) or a deuterated analog of MTPA)

  • Sodium chloride (NaCl)

  • Deionized water

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE/silicone septa

2. Sample Preparation:

  • Homogenize solid food samples to a fine powder or paste.

  • Weigh 2-5 g of the homogenized sample (or 5 mL of a liquid sample) into a 20 mL headspace vial.

  • Add 1-2 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • Spike the sample with a known concentration of the internal standard.

  • Seal the vial immediately with the screw cap.

3. HS-SPME Procedure:

  • Place the vial in a temperature-controlled autosampler or water bath set to 60°C.

  • Allow the sample to equilibrate for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber into the needle.

4. GC-MS Analysis:

  • Injector: Transfer the SPME fiber to the GC injector, set at 250°C in splitless mode. Desorb the analytes for 5 minutes.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 35-350.

    • Acquisition mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for MTPA (e.g., m/z 104, 61, 45) and the internal standard.

5. Quantification:

  • Construct a calibration curve using standard solutions of MTPA at different concentrations, each containing the same concentration of the internal standard.

  • Calculate the ratio of the peak area of MTPA to the peak area of the internal standard.

  • Plot this ratio against the concentration of MTPA to generate the calibration curve.

  • Determine the concentration of MTPA in the samples by interpolating their peak area ratios on the calibration curve.

6. Quality Assurance/Quality Control (QA/QC):

  • Analyze a blank sample (e.g., deionized water) with each batch to check for contamination.

  • Analyze a spiked sample with a known concentration of MTPA to assess accuracy and recovery.

  • Analyze a duplicate sample to assess precision.

Protocol 2: Sensory Evaluation of Food Quality

To validate the correlation between MTPA concentration and food quality, sensory analysis should be conducted in parallel with instrumental analysis.

1. Panelists:

  • Recruit a panel of 8-12 trained sensory assessors.

  • Training should focus on the identification and intensity rating of relevant sensory attributes (e.g., "savory," "meaty," "potato-like," "stale," "off-flavor").

2. Sample Presentation:

  • Prepare food samples under controlled and consistent conditions.

  • Present samples to panelists in a randomized and blind manner to avoid bias.

  • Provide water and unsalted crackers for palate cleansing between samples.

3. Evaluation:

  • Use a structured scale (e.g., a 15-cm line scale anchored with "low intensity" and "high intensity") for panelists to rate the intensity of each sensory attribute.

  • Conduct the evaluation in a dedicated sensory analysis laboratory with controlled lighting and temperature.

4. Data Analysis:

  • Analyze the sensory data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between samples.

  • Correlate the mean sensory scores for each attribute with the quantitative data obtained from the GC-MS analysis of MTPA and other volatile compounds using regression analysis.[7]

Visualizing Key Pathways and Workflows

To better understand the formation of MTPA and the experimental process for its analysis, the following diagrams are provided.

Strecker_Degradation Met Methionine (Amino Acid) Schiff_Base Schiff Base Intermediate Met->Schiff_Base Dicarbonyl α-Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Schiff_Base Decarboxylation Decarboxylation Schiff_Base->Decarboxylation - CO2 Hydrolysis Hydrolysis Decarboxylation->Hydrolysis MTPA This compound (Methional) Hydrolysis->MTPA Aminoketone α-Aminoketone Hydrolysis->Aminoketone

Figure 1. Strecker Degradation Pathway of Methionine to MTPA.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Validation Validation Homogenization Food Sample Homogenization Vial_Prep Weighing & Addition of NaCl and IS Homogenization->Vial_Prep HS_SPME HS-SPME Extraction Vial_Prep->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing Correlation Correlation Analysis Data_Processing->Correlation Sensory Sensory Evaluation Sensory->Correlation

Figure 2. Experimental Workflow for MTPA Analysis and Validation.

Conclusion

This compound serves as a valuable biomarker for assessing food quality, particularly in products undergoing thermal processing. Its formation via the Strecker degradation of methionine provides a direct link to common chemical changes occurring during cooking and storage. While it may not be as specific as certain biomarkers for a particular food category (e.g., TMA for fish), its broad applicability and significant impact on flavor make it a strong candidate for inclusion in a panel of volatile compounds used for comprehensive food quality monitoring. Further research involving direct quantitative comparisons with other biomarkers across a wider range of food matrices will be instrumental in solidifying its role as a key indicator of food quality.

References

A Comparative Guide to the Reactivity of 3-(Methylthio)propionaldehyde and Other Aliphatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Factors Influencing Aliphatic Aldehyde Reactivity

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack at this carbon is the key step in many of the characteristic reactions of aldehydes. Two main factors influence this reactivity:

  • Electronic Effects: The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. Electron-donating groups attached to the carbonyl carbon decrease this positive charge, thus reducing reactivity. Conversely, electron-withdrawing groups increase the electrophilicity and enhance reactivity.

  • Steric Effects: The size of the groups surrounding the carbonyl group can hinder the approach of a nucleophile. As the steric bulk of the substituents increases, the reactivity of the aldehyde generally decreases.

Reactivity Comparison

In the absence of direct kinetic data for 3-(methylthio)propionaldehyde, we can infer its reactivity relative to other aliphatic aldehydes by considering the electronic and steric effects of its methylthio group.

Electronic Effect of the Methylthio Group: The sulfur atom in the methylthio group (-SCH₃) has lone pairs of electrons that can be donated through resonance, which would decrease the electrophilicity of the carbonyl carbon. However, sulfur is also more electronegative than carbon, leading to an electron-withdrawing inductive effect. The overall electronic influence is a combination of these opposing effects. In many cases, the inductive effect of sulfur is significant.

Steric Effect of the 3-(Methylthio)propyl Group: The 3-(methylthio)propyl group is larger than the alkyl groups of simple aliphatic aldehydes like acetaldehyde (B116499) and propanal. This increased steric hindrance would be expected to decrease the rate of nucleophilic attack.

Based on these considerations, it is reasonable to predict that this compound will exhibit reactivity that is generally lower than or comparable to that of other short-chain aliphatic aldehydes of similar carbon chain length, such as butanal or pentanal.

Qualitative Reactivity Comparison

Qualitative tests, such as Tollen's test and Fehling's test, can be used to demonstrate the presence of the aldehyde group and provide a rough comparison of reactivity. A faster reaction rate (e.g., quicker formation of a silver mirror in Tollen's test) indicates higher reactivity.

AldehydeStructureExpected Relative Reactivity (Qualitative)
FormaldehydeHCHOVery High
AcetaldehydeCH₃CHOHigh
PropanalCH₃CH₂CHOModerate
ButanalCH₃CH₂CH₂CHOModerate
This compound CH₃SCH₂CH₂CHO Moderate to Low (inferred)
PentanalCH₃CH₂CH₂CH₂CHOLow

Note: The expected relative reactivity of this compound is an inference based on structural analysis and general principles of aldehyde reactivity. Experimental verification is recommended.

Experimental Protocols

Detailed methodologies for key experiments to qualitatively and semi-quantitatively compare aldehyde reactivity are provided below.

Protocol 1: Tollen's Test for Oxidative Reactivity

This test exploits the ease of oxidation of aldehydes. A positive test is the formation of a silver mirror on the inner surface of the reaction vessel. The rate of mirror formation can be used as a qualitative measure of reactivity.

Materials:

Procedure:

  • Preparation of Tollen's Reagent (prepare fresh):

    • To 2 mL of 5% silver nitrate solution in a clean test tube, add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.

    • Add 2 M ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is Tollen's reagent. Avoid adding excess ammonia.

  • Reaction:

    • Add 2-3 drops of the aldehyde sample to the freshly prepared Tollen's reagent.

    • Gently warm the test tube in a water bath (around 60°C).

  • Observation:

    • Observe the formation of a silver mirror on the inside of the test tube. A faster formation of the mirror indicates higher reactivity.

Protocol 2: Fehling's Test for Oxidative Reactivity

This test also relies on the oxidation of aldehydes. A positive test is the formation of a red precipitate of copper(I) oxide.

Materials:

  • Fehling's solution A (copper(II) sulfate (B86663) in water)

  • Fehling's solution B (sodium potassium tartrate and sodium hydroxide in water)

  • Aldehyde samples

  • Test tubes

  • Water bath

Procedure:

  • Preparation of Fehling's Reagent:

    • In a test tube, mix equal volumes (e.g., 1 mL each) of Fehling's solution A and Fehling's solution B. The resulting solution should be deep blue.

  • Reaction:

    • Add a few drops of the aldehyde sample to the Fehling's reagent.

    • Heat the mixture in a boiling water bath for a few minutes.

  • Observation:

    • Observe the formation of a reddish-brown precipitate of copper(I) oxide. The time taken for the precipitate to form can be used as a qualitative measure of reactivity.

Visualizing Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the general mechanism of nucleophilic addition to an aldehyde and a typical experimental workflow for comparing aldehyde reactivity.

Nucleophilic_Addition cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Aldehyde R-CHO TS [R-CH(O⁻)-Nu]‡ Aldehyde->TS Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->TS Intermediate R-CH(O⁻)-Nu TS->Intermediate Product R-CH(OH)-Nu Intermediate->Product Protonation Protonation + H⁺

Caption: Generalized mechanism of nucleophilic addition to an aldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Aldehyde Solutions C Mix Aldehyde and Reagent A->C B Prepare Reagent (e.g., Tollen's) B->C D Incubate at Controlled Temperature C->D E Observe and Record Reaction Time D->E F Compare Reactivity E->F

Caption: A typical experimental workflow for comparing aldehyde reactivity.

Efficacy of Antioxidant Treatments on the Stability of 3-(Methylthio)propionaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various antioxidant treatments on the stability of 3-(Methylthio)propionaldehyde (MMP), a critical flavor compound and a degradation product of the amino acid methionine.[1] The stability of MMP is crucial in various applications, including food products and pharmaceuticals, where its degradation can lead to off-flavors and potentially undesirable byproducts. This document summarizes available data, details experimental methodologies, and visualizes relevant pathways to aid in the selection of appropriate stabilization strategies.

Overview of this compound Degradation

This compound, also known as methional, is susceptible to degradation through several pathways, primarily autoxidation. The aldehyde functional group is prone to oxidation, which can be initiated by factors such as heat, light, and the presence of oxygen. This process can lead to the formation of various degradation products, altering the sensory profile and chemical integrity of the product.

Comparative Efficacy of Antioxidant Treatments

While direct comparative studies on a wide range of antioxidants for MMP stabilization are limited in publicly available literature, existing research on lipid oxidation and the stability of related compounds allows for an evaluation of potential antioxidant efficacy. Commonly used antioxidants can be broadly categorized as synthetic and natural.

Synthetic Antioxidants:

  • Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): These phenolic antioxidants are widely used in the food industry to prevent lipid oxidation.[2] A study on fresh pork sausage demonstrated that a mixture of BHA and BHT was more effective in slowing lipid oxidation, as measured by malondialdehyde values, compared to mixed tocopherols (B72186).[3] While not directly on MMP, this suggests their potential efficacy in preventing the oxidation of related aldehydes.

Natural Antioxidants:

  • Tocopherols (Vitamin E): Mixed tocopherols are a common natural antioxidant. However, in the aforementioned study on pork sausage, they were found to be less effective than the synthetic BHA/BHT mixture in inhibiting lipid oxidation.[3]

  • Plant Extracts (Green Tea, Thyme, Rosemary): Extracts from these plants are rich in phenolic compounds and have demonstrated antioxidant activity. A study on linoleic acid emulsions showed that these extracts could inhibit the degradation of methionine, the precursor to MMP.[4] The antioxidant efficiency of these extracts was found to be dependent on pH.[4]

Quantitative Data Summary

Due to the lack of direct comparative studies on MMP, a quantitative table summarizing the percentage inhibition or degradation rates for various antioxidants is not feasible at this time. The following table provides a qualitative comparison based on related studies.

Antioxidant TreatmentEfficacy in Related SystemsRemarks
BHA/BHT Mixture HighDemonstrated superior performance in inhibiting lipid oxidation compared to mixed tocopherols in a meat model.[3]
Mixed Tocopherols ModerateLess effective than BHA/BHT in the same meat model.[3]
Green Tea Extract EffectiveShowed antioxidant activity in protecting methionine in an emulsion system.[4] Efficacy is pH-dependent.
Thyme Extract EffectiveShowed antioxidant activity in protecting methionine in an emulsion system.[4] Efficacy is pH-dependent.
Rosemary Extract EffectiveShowed antioxidant activity in protecting methionine in an emulsion system.[4] Efficacy is pH-dependent.

Experimental Protocols

To assess the efficacy of different antioxidant treatments on MMP stability, a well-defined experimental protocol is essential. The following methodologies are based on established practices for stability testing and the analysis of volatile compounds.

Accelerated Stability Testing

Objective: To evaluate the stability of MMP in the presence of different antioxidants under accelerated conditions.

Materials:

  • This compound (MMP)

  • Selected antioxidants (e.g., BHA, BHT, α-tocopherol, green tea extract)

  • Solvent/matrix relevant to the intended application (e.g., food-grade oil, ethanol-water mixture)

  • Inert gas (e.g., nitrogen)

  • Incubators or ovens capable of maintaining constant temperatures (e.g., 40°C, 50°C, 60°C)

  • Amber glass vials with airtight seals

Procedure:

  • Sample Preparation: Prepare solutions of MMP at a known concentration in the chosen solvent/matrix.

  • Antioxidant Addition: Add the selected antioxidants to the MMP solutions at various concentrations. A control sample with no antioxidant should also be prepared.

  • Packaging: Aliquot the samples into amber glass vials, flush with nitrogen to minimize headspace oxygen, and seal tightly.

  • Storage: Place the vials in incubators at different elevated temperatures.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis: Analyze the concentration of MMP in each sample at each time point using a suitable analytical method (see Section 3.2).

Quantitative Analysis of this compound

Method: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This method is highly sensitive and suitable for the analysis of volatile compounds like MMP in complex matrices.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC column suitable for volatile compound analysis (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Place a known volume or weight of the sample from the stability study into a headspace vial.

  • Internal Standard: Add an internal standard to each sample for accurate quantification.

  • Incubation: Incubate the vial at a specific temperature and time to allow volatiles to equilibrate in the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the sample for a defined period to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: Desorb the analytes from the fiber in the hot GC inlet and analyze using a suitable temperature program and MS parameters.

  • Quantification: Quantify the MMP concentration by creating a calibration curve using standards of known MMP concentrations.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of antioxidant treatments on MMP stability.

experimental_workflow cluster_prep Sample Preparation cluster_stability Accelerated Stability Study cluster_analysis Analysis cluster_evaluation Evaluation prep_mmp Prepare MMP Solution add_antioxidant Add Antioxidant prep_mmp->add_antioxidant control Prepare Control (No Antioxidant) prep_mmp->control package Package under Inert Atmosphere add_antioxidant->package control->package incubate Incubate at Elevated Temperatures package->incubate sample Sample at Time Intervals incubate->sample hs_spme HS-SPME sample->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms quantify Quantify MMP Concentration gc_ms->quantify compare Compare Degradation Rates quantify->compare determine Determine Antioxidant Efficacy compare->determine antioxidant_mechanism cluster_oxidation MMP Oxidation Chain Reaction cluster_inhibition Inhibition by Phenolic Antioxidant MMP MMP (R-CHO) R_CO_radical Acyl Radical (R-C•=O) MMP->R_CO_radical Initiation (e.g., light, heat) Peroxyl_radical Peroxyl Radical (R-CO-OO•) R_CO_radical->Peroxyl_radical + O2 Peroxyl_radical->MMP Propagation (forms Peroxy Acid and another R-C•=O) Antioxidant Phenolic Antioxidant (Ar-OH) Peroxyl_radical->Antioxidant Radical Trapping Peroxy_acid Peroxy Acid (R-CO-OOH) Peroxyl_radical->Peroxy_acid + Ar-OH Antioxidant_radical Antioxidant Radical (Ar-O•) (Stable) Antioxidant->Antioxidant_radical H• donation Antioxidant_radical->Antioxidant_radical Termination Reactions

References

Inter-laboratory Comparison of 3-(Methylthio)propionaldehyde Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The principal analytical technique for the determination of 3-MTPA and other volatile aldehydes is Gas Chromatography-Mass Spectrometry (GC-MS), renowned for its high selectivity and sensitivity in complex matrices.[1][4] An alternative method, High-Performance Liquid Chromatography (HPLC) with UV detection, often involving derivatization, is also a viable approach.[5]

Data Presentation: Comparative Method Performance

The validation of an analytical method is essential to establish its performance characteristics, including linearity, limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).[6][7] The following table summarizes typical performance data for fragrance aldehydes, including the structurally related cinnamaldehyde, from a validated GC-MS method. This data provides a benchmark for the expected performance of a well-established laboratory for the analysis of aldehydes like 3-MTPA.[4]

Table 1: Representative GC-MS Method Performance for Fragrance Aldehydes [4]

CompoundLinearity (r²)LOQ (µg/g)Intra-day Accuracy (% Recovery)Intra-day Precision (RSD %)Inter-day Accuracy (% Recovery)Inter-day Precision (RSD %)
Cinnamal> 0.995284.5 - 119%0.4 - 12%85.1 - 116%2.9 - 13%
Amyl cinnamal> 0.995284.5 - 119%0.4 - 12%85.1 - 116%2.9 - 13%
Hexyl cinnamal> 0.995284.5 - 119%0.4 - 12%85.1 - 116%2.9 - 13%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from validated methods for the analysis of aldehydes in various matrices.[1][4]

Objective: To chromatographically separate and detect 3-MTPA with high selectivity and sensitivity.

a) Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) [1]

  • Objective: To extract and pre-concentrate volatile analytes like 3-MTPA from the sample matrix without the use of solvents.

  • Procedure:

    • Place a known amount of the sample into a headspace vial.

    • Add an appropriate internal standard.

    • Seal the vial and place it in a heated agitator.

    • Expose a SPME fiber to the headspace of the vial for a defined period to allow for the adsorption of volatile compounds.

    • Retract the fiber and introduce it into the GC inlet for thermal desorption.

b) GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Injection Volume: 1 µL (Splitless mode).[4]

  • Inlet Temperature: 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 15°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or Full Scan (e.g., m/z 40-400) for screening.[4]

    • MS Source Temperature: 230°C.[4]

    • MS Quadrupole Temperature: 150°C.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides an alternative to GC-MS and is particularly useful when derivatization is employed to enhance detection. A similar approach is used for the analysis of 3-(Butylthio)propionaldehyde.[8]

a) Sample Preparation and Derivatization

  • Objective: To convert the aldehyde into a derivative that is more readily detectable by UV. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes.

  • Procedure:

    • Extract the sample with a suitable solvent (e.g., acetonitrile).

    • Add an acidic solution of DNPH to the extract.

    • Allow the reaction to proceed at a controlled temperature.

    • Neutralize the reaction mixture and dilute to a known volume before injection.

b) HPLC-UV Conditions

  • Column: A reverse-phase column such as Newcrom R1.[8]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength appropriate for the DNPH derivative (e.g., 365 nm).

  • Column Temperature: 30°C.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for an inter-laboratory comparison study and the analytical process from sample to result.

G Diagram 1: Workflow for an Inter-Laboratory Comparison Study A Study Design and Protocol Development B Preparation and Distribution of Homogeneous Test Materials A->B C Analysis of Test Materials by Participating Laboratories B->C D Submission of Results to Coordinating Body C->D E Statistical Analysis of Data (e.g., Z-scores) D->E F Issuance of Performance Report E->F G Corrective Actions by Laboratories (if necessary) F->G

Caption: Workflow for an Inter-Laboratory Comparison Study.

G Diagram 2: Analytical Workflow from Sample to Result cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting A Sample Receipt and Login C Internal Standard Spiking A->C B Extraction / Derivatization D GC-MS or HPLC Analysis B->D C->B E Peak Integration and Identification D->E F Quantification using Calibration Curve E->F G Data Review and Quality Control F->G H Final Report Generation G->H

Caption: Analytical Workflow from Sample to Result.

G Diagram 3: Comparison of Analytical Techniques cluster_gcms GC-MS cluster_hplc HPLC-UV GCMS_Selectivity High Selectivity GCMS_Sensitivity High Sensitivity GCMS_Volatility Requires Volatile Analytes GCMS_Derivatization Derivatization Not Always Needed HPLC_Applicability Broader Applicability (Non-volatiles) HPLC_Sensitivity Moderate Sensitivity HPLC_Derivatization Often Requires Derivatization for Aldehydes HPLC_Matrix Less Susceptible to Matrix Interference in Some Cases Analyte 3-MTPA Analysis Analyte->GCMS_Selectivity Analyte->HPLC_Applicability

Caption: Comparison of Key Features of GC-MS and HPLC-UV for 3-MTPA Analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Methylthio)propionaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory professionals handling 3-(Methylthio)propionaldehyde now have a comprehensive guide to its proper and safe disposal. This document outlines the essential safety protocols, immediate actions for containment, and detailed step-by-step procedures for the disposal of this hazardous chemical, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, also known as methional, is a combustible liquid that is toxic and presents several health hazards.[1] It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes serious eye damage and skin irritation.[1][2] Furthermore, it is very toxic to aquatic life, necessitating stringent disposal procedures to prevent environmental contamination.[3]

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to be aware of its associated hazards. This chemical is classified as a hazardous substance and requires careful management to mitigate risks.[4]

Hazard ClassificationDescription
Flammability Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1]
Toxicity Toxic in contact with skin or if inhaled; harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[5]
Eye Damage/Irritation Causes serious eye damage.[2]
Respiratory Irritation May cause respiratory irritation.[5]
Aquatic Hazard Very toxic to aquatic life, with long-lasting effects.[3]

Operational Plan: From Use to Disposal

A systematic approach to managing this compound waste is critical for laboratory safety. This involves a clear workflow from the point of generation to final disposal.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Waste Storage cluster_disposal Disposal A Experimentation with This compound B Pure/Unused Chemical A->B Generates C Contaminated Solid Waste (Gloves, Pipettes) A->C Generates D Aqueous Waste A->D Generates E Organic Solvent Waste A->E Generates F Label as 'Hazardous Waste: This compound' B->F C->F D->F E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Arrange for Pickup by Certified Hazardous Waste Vendor H->I

Waste Management Workflow for this compound.

Personal Protective Equipment (PPE)

When handling this compound, including during disposal procedures, all personnel must wear appropriate PPE to prevent exposure.

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., Nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation Use only in a well-ventilated area or under a chemical fume hood.[6]

Step-by-Step Disposal Procedures

The disposal of this compound must be handled as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]

1. Waste Segregation and Collection:

  • Unused or Expired Chemical: Keep the chemical in its original, properly labeled container.

  • Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container.[8]

  • Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, sealed, and labeled container for aqueous hazardous waste.[8]

  • Organic Solvent Mixtures: If mixed with organic solvents, collect in a container designated for flammable organic waste. Ensure compatibility of all waste components.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[8]

  • The label must also identify the contents, including "this compound" and any other constituents, with approximate percentages.[8]

  • Indicate the specific hazards (e.g., "Toxic," "Flammable," "Aquatic Hazard").

3. Storage:

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Ensure containers are kept tightly closed except when adding waste.[8]

  • Liquid waste containers must be placed in secondary containment to prevent spills.[8]

  • Segregate this waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][8]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Remove all ignition sources.[4]

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite (B1170534) or sand.[8]

    • Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[8]

    • Clean the spill area with soap and water.[8]

  • Major Spills:

    • Evacuate the immediate area and alert others.[4]

    • Contact your institution's EHS or emergency response team immediately.[4]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before use.

References

Personal protective equipment for handling 3-(Methylthio)propionaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(Methylthio)propionaldehyde, a chemical that requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Safety Overview

This compound is a combustible liquid that is toxic and harmful if it comes into contact with skin, is inhaled, or is swallowed.[1][2][3] It is known to cause severe skin irritation, serious eye damage, and may lead to an allergic skin reaction or respiratory irritation.[2][3][4] Furthermore, this substance is highly toxic to aquatic life and should not be released into the environment.[2]

Hazard StatementGHS Classification
Combustible liquidFlammable Liquids, Category 4
Toxic/Harmful if swallowed, inhaled, or in contact with skinAcute Toxicity (Oral, Dermal, Inhalation), Categories 3 & 4
Causes skin irritation and allergic skin reactionSkin Corrosion/Irritation, Category 2; Skin Sensitization, Category 1
Causes serious eye damageSerious Eye Damage/Eye Irritation, Category 1
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3
Very toxic to aquatic lifeHazardous to the Aquatic Environment, Acute Hazard, Category 1

Operational Plan: Handling Procedures

1. Pre-Operational Checks:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE) Inspection: Before handling, inspect all PPE for integrity. This includes:

    • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]

    • Hand Protection: Chemical-resistant gloves such as PVC or Neoprene.[1] After use, wash and dry hands thoroughly.[5]

    • Body Protection: A complete chemical-resistant suit and appropriate footwear.[5]

    • Respiratory Protection: For situations with potential for aerosol formation or in poorly ventilated areas, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[5]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.[1] Have spill cleanup materials readily available.

2. Handling Protocol:

  • Grounding: To prevent the buildup of electrostatic charge, take precautionary measures, especially when transferring the chemical.[6]

  • Avoiding Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1][5] Avoid inhaling vapor or mist.[6]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2] No smoking is permitted in the handling area.[2]

  • Food and Drink: Do not eat, drink, or smoke in the laboratory or when using this product.[2][5]

3. Post-Handling Procedures:

  • Decontamination: Immediately remove and wash any contaminated clothing before reuse.[2][4] Wash hands and any exposed skin thoroughly after handling.[2][5]

  • Storage: Store the chemical in its original, tightly sealed container in a cool, well-ventilated, and locked-up place.[1][4][7] Some sources recommend a storage temperature of 2-8°C.[8]

Disposal Plan

  • Waste Classification: this compound and its container must be disposed of as hazardous waste.[1]

  • Collection: Collect waste material in suitable, closed, and clearly labeled containers. Do not mix with other waste.

  • Disposal Route: All waste must be handled in accordance with local, state, and federal regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.[2] Do not allow the product to reach the sewage system or any water source.[4]

Emergency Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][7]
Skin Contact Immediately remove all contaminated clothing.[1] Wash off immediately with plenty of soap and water for at least 15 minutes.[2][5] Seek immediate medical attention.[2][7]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2][4] If not breathing, give artificial respiration.[2][5] Seek immediate medical attention.[3][5]
Ingestion Rinse mouth with water.[2][5] Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[2][3]
Spill Evacuate personnel to a safe area.[5] Remove all ignition sources.[1] Absorb the spill with inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation.[4]

Handling and Emergency Workflow

Workflow for Handling this compound A Pre-Operational Checks (Ventilation, PPE, Emergency Equipment) B Handling Protocol (Grounding, Avoid Contact, No Ignition Sources) A->B Proceed if safe C Post-Handling Procedures (Decontamination, Storage) B->C After handling E Emergency Event (Spill or Exposure) B->E If incident occurs D Safe Completion C->D I Proper Waste Disposal C->I Dispose of waste F Execute First Aid (Eye, Skin, Inhalation, Ingestion) E->F Exposure G Spill Containment (Evacuate, Ventilate, Absorb) E->G Spill H Seek Immediate Medical Attention F->H G->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.